molecular formula C15H30N4O7 B611197 Boc-Aminooxy-PEG4-azide CAS No. 2100306-64-5

Boc-Aminooxy-PEG4-azide

Cat. No.: B611197
CAS No.: 2100306-64-5
M. Wt: 378.42 g/mol
InChI Key: RIZQRNYLIDPPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-Aminooxy-PEG4-azide is a versatile heterobifunctional reagent extensively used in advanced chemical biology and bioconjugation strategies. Its structure features an azide group that readily engages in Click Chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups, to form stable triazole linkages . This reagent is particularly valuable for its orthogonally protected aminooxy group, which is safeguarded by a tert-butyloxycarbonyl (t-Boc) group. This protecting group can be cleanly removed under mild acidic conditions, revealing a reactive aminooxy group that selectively conjugates with aldehydes and ketones to form stable oxime bonds . The combination of these two reactive handles makes t-Boc-Aminooxy-PEG4-azide an ideal building block for constructing complex molecular architectures. A key application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the PEG spacer serves as a critical linker to tether an E3 ligase ligand to a target protein ligand, facilitating the intracellular degradation of the target protein . Furthermore, the hydrophilic PEG4 spacer significantly enhances the solubility of conjugate molecules in aqueous media, which is crucial for maintaining bioavailability and functionality in physiological buffers . This reagent provides researchers with a powerful tool for constructing stable, well-defined conjugates for drug delivery, biomarker labeling, and other sophisticated probe development applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O7/c1-15(2,3)26-14(20)18-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-17-19-16/h4-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZQRNYLIDPPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134539
Record name 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-64-5
Record name 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Aminooxy-PEG4-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Aminooxy-PEG4-azide is a versatile, heterobifunctional crosslinker that plays a crucial role in modern bioconjugation strategies, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a Boc-protected aminooxy group, a flexible tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097), allows for the sequential and chemoselective conjugation of different molecules. The PEG4 spacer enhances aqueous solubility and reduces aggregation, making it an ideal component for biological applications.[1][2] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.

Physicochemical Properties

This compound is a well-defined chemical entity with consistent properties that are critical for its application in precise bioconjugation. The quantitative data for this linker are summarized in the table below.

PropertyValueReference(s)
CAS Number 2100306-64-5[1][2][3][4]
Molecular Formula C15H30N4O7[1]
Molecular Weight 378.4 g/mol [1]
Purity Typically ≥95%[1]
Appearance Pale yellow or colorless oily matter
Storage Conditions -20°C[1][2]

Core Applications

The unique structure of this compound, with its two distinct reactive handles, makes it a valuable tool in several advanced biochemical applications.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[5][6] this compound serves as a flexible linker to connect a target protein-binding ligand to an E3 ligase ligand.[5][7][8] The synthetic strategy typically involves a two-step conjugation process, leveraging the orthogonal reactivity of the aminooxy and azide groups.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

In broader bioconjugation, this linker can be used to attach payloads such as drugs, fluorescent dyes, or biotin (B1667282) to biomolecules like antibodies, peptides, or oligonucleotides. The azide group allows for "click chemistry," a highly efficient and bioorthogonal reaction, to conjugate with alkyne-modified molecules.[1][2] The aminooxy group can react with aldehydes or ketones, which can be introduced into biomolecules through various methods, to form stable oxime linkages.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. These are generalized protocols and may require optimization for specific applications.

Boc Deprotection of the Aminooxy Group

The tert-butyloxycarbonyl (Boc) group is a protecting group for the aminooxy moiety that can be removed under mild acidic conditions to reveal the reactive aminooxy group.

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane (B91453)

  • 4 M HCl in 1,4-Dioxane (or Trifluoroacetic acid - TFA)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

  • Slowly add 4 M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature. Alternatively, a solution of 20-50% TFA in dichloromethane (B109758) (DCM) can be used.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.

  • Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected product (Aminooxy-PEG4-azide).

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used immediately in the next step.

Oxime Ligation

Following Boc deprotection, the free aminooxy group can be conjugated to a molecule containing an aldehyde or ketone functional group to form a stable oxime bond.

Materials:

  • Deprotected Aminooxy-PEG4-azide

  • Aldehyde or ketone-functionalized molecule (e.g., a modified protein or small molecule)

  • Coupling Buffer (e.g., 0.1 M sodium phosphate, pH 6.5-7.5)

  • Aniline (B41778) (optional, as a catalyst)

  • Reaction vessel

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the coupling buffer.

  • Dissolve the deprotected Aminooxy-PEG4-azide in the same buffer and add it to the solution of the aldehyde/ketone-containing molecule. A 5-10 fold molar excess of the aminooxy-PEG linker is often used.

  • If the reaction is slow at neutral pH, a catalyst such as aniline (10-100 mM) can be added to accelerate the oxime bond formation.

  • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Monitor the reaction progress by an appropriate method, such as SDS-PAGE for proteins or LC-MS for small molecules.

  • Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (for proteins) or High-Performance Liquid Chromatography (HPLC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide group of this compound (or its conjugated derivative) can react with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), in a copper-free click chemistry reaction.

Materials:

  • Azide-functionalized molecule (e.g., this compound or a molecule already conjugated via the aminooxy group)

  • DBCO or BCN-functionalized molecule (e.g., a modified protein, oligonucleotide, or small molecule)

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents if necessary.

Procedure:

  • Dissolve the DBCO or BCN-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).

  • Prepare a stock solution of the azide-functionalized molecule in DMSO or DMF.

  • Add the azide stock solution to the solution of the DBCO/BCN-molecule. A molar excess of the azide (e.g., 5-20 fold) is typically used to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (e.g., <10%) if working with proteins to avoid denaturation.

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE, LC-MS).

  • Purify the final conjugate using a suitable technique such as size-exclusion chromatography, HPLC, or dialysis.

Mandatory Visualizations

The following diagrams illustrate the structure, reaction schemes, and experimental workflows associated with this compound.

G Structure of this compound cluster_0 Boc-Protected Aminooxy Group cluster_1 PEG4 Spacer cluster_2 Azide Group Boc Boc-N-O- PEG4 -(CH2CH2O)4- Boc->PEG4 Azide -N3 PEG4->Azide

Caption: Chemical structure of this compound.

G Workflow for PROTAC Synthesis cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation start This compound deprotection Boc Deprotection (e.g., TFA or HCl) start->deprotection 1. linker Aminooxy-PEG4-azide deprotection->linker conjugate1 E3 Ligase Ligand-Oxime-PEG4-azide linker->conjugate1 2. Oxime Ligation mol1 Aldehyde/Ketone- functionalized E3 Ligase Ligand mol1->conjugate1 conjugate1_2 E3 Ligase Ligand-Oxime-PEG4-azide mol2 Alkyne-functionalized Target Protein Ligand protac Final PROTAC Molecule mol2->protac conjugate1_2->protac 3. SPAAC Reaction

Caption: PROTAC synthesis workflow.

G General Bioconjugation Workflow cluster_0 Pathway A: Aminooxy First cluster_1 Pathway B: Azide First A_start This compound A_deprotect Boc Deprotection A_start->A_deprotect A_linker Aminooxy-PEG4-azide A_deprotect->A_linker A_conjugate1 Protein-Oxime-PEG4-azide A_linker->A_conjugate1 Oxime Ligation A_mol1 Aldehyde-Protein A_mol1->A_conjugate1 A_final Labeled Protein A_conjugate1->A_final SPAAC A_mol2 DBCO-Fluorophore A_mol2->A_final B_start This compound B_conjugate1 Boc-Aminooxy-PEG4-Triazole-Small Molecule B_start->B_conjugate1 SPAAC B_mol1 DBCO-Small Molecule B_mol1->B_conjugate1 B_deprotect Boc Deprotection B_conjugate1->B_deprotect B_linker Aminooxy-PEG4-Triazole-Small Molecule B_deprotect->B_linker B_final Labeled Protein B_linker->B_final Oxime Ligation B_mol2 Aldehyde-Protein B_mol2->B_final

Caption: Bioconjugation strategies.

References

An In-depth Technical Guide to Boc-Aminooxy-PEG4-azide: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-Aminooxy-PEG4-azide is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a protected aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) moiety, offers orthogonal reactivity. This enables the sequential and specific conjugation of two different molecules, a capability highly valued in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols for its use.

Chemical Structure and Properties

This compound is characterized by three key functional components:

  • Boc-Protected Aminooxy Group: This functionality allows for the formation of a stable oxime bond with an aldehyde or ketone-containing molecule. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the aminooxy group until its desired reaction, and it can be readily removed under mild acidic conditions.

  • PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that enhances the aqueous solubility of the linker and the resulting conjugate. This property is particularly beneficial in biological systems, as it can reduce aggregation and improve the pharmacokinetic profile of the conjugated molecule.

  • Azide Group: The terminal azide group is a key component for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, it reacts with alkyne-containing molecules through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.

The logical relationship of these components allows for a two-step conjugation strategy.

cluster_path1 Pathway 1 cluster_path2 Pathway 2 Boc_Aminooxy This compound Deprotection Boc Deprotection (Acidic Conditions) Boc_Aminooxy->Deprotection Step 1a Boc_Aminooxy->Deprotection Click_Chemistry Click Chemistry (CuAAC or SPAAC) Boc_Aminooxy->Click_Chemistry Step 1b Boc_Aminooxy->Click_Chemistry Aminooxy Aminooxy-PEG4-azide Deprotection->Aminooxy Deprotection->Aminooxy Aldehyde Aldehyde/Ketone- containing Molecule Aminooxy->Aldehyde Step 2a: Oxime Ligation Final_Conjugate Molecule 1-PEG4-Molecule 2 Aminooxy->Final_Conjugate Click Chemistry Conjugate1 Alkyne-PEG4-Aminooxy-Boc Click_Chemistry->Conjugate1 Click_Chemistry->Conjugate1 Alkyne Alkyne-containing Molecule Alkyne->Click_Chemistry Conjugate2 Aldehyde-PEG4-azide Aldehyde->Conjugate2 Conjugate1->Final_Conjugate Deprotection & Oxime Ligation

Sequential Conjugation Strategy
Quantitative Data

PropertyValueReference
Chemical Formula C₁₅H₃₀N₄O₇[1]
Molecular Weight 378.4 g/mol [1][2]
CAS Number 2100306-64-5[1]
Purity Typically >95%[2]
Appearance Varies (often a colorless oil or solid)N/A
Storage Conditions -20°C, protected from light and moisture[1][2]

Experimental Protocols

The bifunctional nature of this compound allows for a variety of conjugation strategies. Below are detailed protocols for the key reactions involving this linker.

Boc Deprotection

The removal of the Boc protecting group is the first step to enabling oxime ligation. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

Protocol:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution. For example, to 10 mL of the linker solution, add 10 mL of TFA.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM several times.

  • The resulting deprotected Aminooxy-PEG4-azide trifluoroacetate (B77799) salt can be used directly in the next step or purified if necessary.

Start Dissolve this compound in anhydrous DCM Cool Cool to 0°C Start->Cool Add_TFA Slowly add TFA Cool->Add_TFA Stir Stir at room temperature for 1-2 hours Add_TFA->Stir Evaporate Remove solvent and TFA in vacuo Stir->Evaporate Product Deprotected Aminooxy-PEG4-azide Evaporate->Product

Boc Deprotection Workflow
Azide-Alkyne Click Chemistry

The azide group can participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.

This method is highly efficient but requires a copper catalyst, which may not be suitable for all biological applications.

Materials:

  • Azide-containing molecule (e.g., this compound)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • Reaction tube

Protocol:

  • Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).

  • In a reaction tube, dissolve the alkyne-containing molecule and a 1.5 to 5-fold molar excess of the azide-containing molecule in the reaction buffer.

  • Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.

  • Add the copper/ligand complex to the reaction mixture. A final concentration of 1-5 mM copper is typically sufficient.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by HPLC or LC-MS.

  • Purify the conjugate using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).

This copper-free click reaction is ideal for applications in living systems or with sensitive biomolecules.

Materials:

  • Azide-containing molecule (e.g., this compound)

  • Strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Reaction tube

Protocol:

  • Dissolve the strained alkyne-containing molecule in the reaction buffer.

  • Add the azide-containing molecule, typically in a 1.5 to 10-fold molar excess. If either component is not fully soluble in the aqueous buffer, a co-solvent such as DMSO or DMF can be used (typically up to 10-20% of the final volume).

  • Incubate the reaction at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored by following the disappearance of the DBCO absorbance at approximately 309 nm.

  • Purify the conjugate using SEC or RP-HPLC.

Start Mix Azide and Alkyne -containing molecules Choice Choose Reaction Type Start->Choice CuAAC CuAAC Choice->CuAAC Copper-Catalyzed SPAAC SPAAC Choice->SPAAC Strain-Promoted Add_Cu Add CuSO4/Ligand CuAAC->Add_Cu Incubate_NoCu Incubate at RT SPAAC->Incubate_NoCu Add_Ascorbate Add Sodium Ascorbate Add_Cu->Add_Ascorbate Incubate_Cu Incubate at RT Add_Ascorbate->Incubate_Cu Purify Purify Conjugate Incubate_Cu->Purify Incubate_NoCu->Purify

Click Chemistry Workflow
Oxime Ligation

This reaction forms a stable oxime bond between the deprotected aminooxy group and an aldehyde or ketone.

Materials:

  • Deprotected Aminooxy-PEG4-azide

  • Aldehyde or ketone-containing molecule

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5, or PBS, pH 6.5-7.5)

  • Aniline (B41778) (optional, as a catalyst)

  • Reaction tube

Protocol:

  • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

  • Add a 1.5 to 10-fold molar excess of the deprotected Aminooxy-PEG4-azide.

  • If a faster reaction is desired, aniline can be added to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by HPLC or LC-MS.

  • Purify the conjugate using SEC or RP-HPLC.

Purification and Characterization

Purification

The purification of PEGylated conjugates is crucial to remove unreacted starting materials and byproducts.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is effective for removing small molecule reagents from larger biomolecule conjugates.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for purifying and analyzing PEGylated products, and can often separate species with different degrees of PEGylation.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the linker and the final conjugate. The characteristic peaks of the PEG spacer, the Boc group, and the triazole ring can be identified.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule. The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and alkyne peak (around 2100-2260 cm⁻¹ and 3250-3300 cm⁻¹) and the appearance of the triazole ring signals can confirm the success of a click reaction.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the linker and the final conjugate, confirming successful conjugation.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of novel therapeutics.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody. For example, the azide end can be reacted with an alkyne-modified drug, and after deprotection, the aminooxy end can be conjugated to an aldehyde group introduced onto the antibody.

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. This compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_PROTAC PROTAC Antibody Antibody Linker_ADC This compound Antibody->Linker_ADC Oxime Ligation Drug Cytotoxic Drug Linker_ADC->Drug Click Chemistry Target_Ligand Target Protein Ligand Linker_PROTAC This compound Target_Ligand->Linker_PROTAC E3_Ligand E3 Ligase Ligand Linker_PROTAC->E3_Ligand

Applications in Drug Development

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its orthogonal reactive ends, combined with the beneficial properties of the PEG spacer, make it an invaluable tool for researchers and scientists in the field of drug development and beyond. The detailed protocols provided in this guide offer a starting point for the successful application of this linker in a variety of bioconjugation strategies.

References

An In-depth Technical Guide to Boc-Aminooxy-PEG4-azide: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key properties, applications, and methodologies associated with Boc-Aminooxy-PEG4-azide, a versatile heterobifunctional linker crucial in the fields of bioconjugation, proteomics, and therapeutic development. This document details its physicochemical properties, outlines a typical experimental workflow for its use in creating antibody-drug conjugates (ADCs), and provides a foundational experimental protocol for its application.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule designed with two distinct reactive functionalities. This dual reactivity allows for the sequential and controlled conjugation of two different molecular entities. The key features include a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal azide (B81097) group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.

The Boc-protected aminooxy group provides a stable, yet readily deprotectable, functionality for conjugation to carbonyl groups (aldehydes and ketones) present in target molecules, such as antibodies or other proteins that have been engineered to contain a reactive carbonyl. The azide group is a bioorthogonal handle that specifically reacts with alkyne- or cyclooctyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry," respectively.[1][2] The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, which is often beneficial for biological applications.[1][2]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 378.4 g/mol [1][3]
Chemical Formula C₁₅H₃₀N₄O₇[1]
Purity Typically ≥95%[3]
CAS Number 2100306-64-5[1]
Storage Conditions -20°C[1]

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The unique bifunctional nature of this compound makes it an ideal tool for the construction of complex biomolecules like ADCs. A generalized workflow for the synthesis of an ADC using this linker is depicted below. This process involves the site-specific modification of an antibody, conjugation with the linker, and subsequent attachment of a cytotoxic drug.

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_linker_conjugation Linker Conjugation cluster_drug_attachment Drug Attachment Antibody Antibody Engineered_Antibody Engineered Antibody (with aldehyde/ketone) Antibody->Engineered_Antibody Site-specific oxidation Boc_Linker This compound Antibody_Linker Antibody-Linker Conjugate Deprotection Acidic Deprotection Boc_Linker->Deprotection Activated_Linker Aminooxy-PEG4-azide Deprotection->Activated_Linker Activated_Linker->Antibody_Linker Oxime Ligation Alkyne_Drug Alkyne-modified Drug ADC Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC Click Chemistry (CuAAC or SPAAC)

A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Experimental Protocols

The following section provides a representative, multi-stage protocol for the conjugation of a protein (e.g., an antibody) with a small molecule using this compound. This protocol is a composite of established bioconjugation techniques and should be optimized for specific applications.

Stage 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve this compound in DCM.

  • Add an excess of TFA to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected Aminooxy-PEG4-azide.

Stage 2: Conjugation of Aminooxy-PEG4-azide to an Aldehyde-Containing Protein

Objective: To form a stable oxime linkage between the linker and the target protein.

Materials:

  • Deprotected Aminooxy-PEG4-azide

  • Protein with an accessible aldehyde or ketone group (e.g., an antibody with a site-specifically oxidized carbohydrate)

  • Aniline (as a catalyst)

  • Phosphate-buffered saline (PBS), pH 6.0

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Dissolve the aldehyde-containing protein in PBS at a suitable concentration.

  • Add a molar excess of the deprotected Aminooxy-PEG4-azide to the protein solution.

  • Add a catalytic amount of aniline.

  • Incubate the reaction mixture at room temperature with gentle agitation.

  • Monitor the progress of the conjugation by SDS-PAGE or mass spectrometry.

  • Once the reaction is complete, purify the protein-linker conjugate using an SEC system to remove excess linker and other reagents.

Stage 3: Click Chemistry Reaction with an Alkyne-Modified Molecule

Objective: To attach a molecule of interest (e.g., a fluorescent dye, a drug) to the azide-functionalized protein.

Materials:

  • Azide-functionalized protein from Stage 2

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for aqueous CuAAC)

  • PBS, pH 7.4

  • SEC system

Procedure:

  • In a microcentrifuge tube, combine the azide-functionalized protein in PBS with a molar excess of the alkyne-modified molecule.

  • In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and THPTA in water.

  • Add the copper catalyst solution to the protein-alkyne mixture.

  • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature.

  • Monitor the reaction by an appropriate method (e.g., fluorescence for a fluorescent dye, HPLC for a small molecule drug).

  • Purify the final conjugate using an SEC system to remove unreacted small molecules and catalyst components.

This technical guide provides a foundational understanding of this compound and its application in modern bioconjugation strategies. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs.

References

Synthesis of Boc-Aminooxy-PEG4-azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Boc-Aminooxy-PEG4-azide, a heterobifunctional linker crucial in bioconjugation and drug development. The document outlines a detailed, multi-step synthetic pathway, complete with experimental protocols and quantitative data. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and key reaction mechanisms.

Introduction

This compound is a valuable chemical tool featuring three key functional components: a Boc-protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group. The Boc-protected aminooxy moiety allows for the chemoselective ligation to aldehydes and ketones to form stable oxime ethers, which is particularly useful for conjugating molecules to biomolecules. The azide group enables click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing an efficient and orthogonal method for conjugation. The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.

This guide details a plausible and efficient synthetic route starting from the commercially available and inexpensive tetraethylene glycol. The synthesis involves a series of selective modifications to introduce the desired functionalities at each end of the PEG4 chain.

Synthetic Pathway Overview

The overall synthetic strategy for this compound starting from tetraethylene glycol is depicted below. The pathway involves four main steps:

  • Mono-tosylation of tetraethylene glycol to selectively protect one hydroxyl group.

  • Azidation of the tosylated PEG4 to introduce the azide functionality.

  • Mesylation of the remaining free hydroxyl group to create a good leaving group.

  • Williamson Ether Synthesis to couple the mesylated PEG4-azide with N-Boc-hydroxylamine to yield the final product.

Synthesis_Workflow Start Tetraethylene Glycol Step1 Mono-tosylation Start->Step1 TsCl, NaOH Intermediate1 Tetraethylene Glycol monotosylate Step1->Intermediate1 Step2 Azidation Intermediate1->Step2 NaN3 Intermediate2 Azido-PEG4-alcohol Step2->Intermediate2 Step3 Mesylation Intermediate2->Step3 MsCl, Et3N Intermediate3 Azido-PEG4-mesylate Step3->Intermediate3 Step4 Williamson Ether Synthesis Intermediate3->Step4 N-Boc-hydroxylamine, NaH Product This compound Step4->Product

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. The yields are based on reported values for analogous reactions and may vary depending on specific reaction conditions and purification efficiency.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g)Reported Yield (%)
1Mono-tosylationTetraethylene GlycolTetraethylene Glycol monotosylate348.4317.96~90%[1]
2AzidationTetraethylene Glycol monotosylateAzido-PEG4-alcohol219.2410.29>95%
3MesylationAzido-PEG4-alcoholAzido-PEG4-mesylate297.3213.09~95%
4Williamson Ether SynthesisAzido-PEG4-mesylateThis compound378.4315.59~70-80%

Note: The theoretical yield for each step is calculated based on a starting quantity of 10g of tetraethylene glycol for Step 1 and the theoretical product from the preceding step for subsequent steps.

Detailed Experimental Protocols

Step 1: Mono-tosylation of Tetraethylene Glycol

Objective: To selectively tosylate one of the two hydroxyl groups of tetraethylene glycol.

Reaction:

Materials:

Procedure:

  • Dissolve tetraethylene glycol in 46 mL of anhydrous THF in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium hydroxide in 4 mL of deionized water.

  • Add the NaOH solution to the tetraethylene glycol solution and cool the mixture to 0°C in an ice bath.

  • Dissolve toluene-p-sulfonyl chloride in 4 mL of THF and add it dropwise to the reaction mixture at 0°C over 30 minutes with vigorous stirring.

  • Allow the reaction to stir at 0°C for an additional 2 hours.

  • Pour the reaction mixture into 100 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tetraethylene glycol monotosylate as a clear oil.

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Step 2: Synthesis of Azido-PEG4-alcohol

Objective: To convert the tosylated end of tetraethylene glycol monotosylate to an azide group.

Reaction:

Materials:

  • Tetraethylene glycol monotosylate (from Step 1)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the tetraethylene glycol monotosylate in anhydrous DMF.

  • Add sodium azide (1.5 equivalents per equivalent of tosylate) to the solution.

  • Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Azido-PEG4-alcohol.

Purification: The product can be purified by column chromatography on silica gel.

Step 3: Mesylation of Azido-PEG4-alcohol

Objective: To activate the remaining hydroxyl group for the subsequent Williamson ether synthesis.

Reaction:

Materials:

  • Azido-PEG4-alcohol (from Step 2)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Azido-PEG4-alcohol in anhydrous DCM and cool to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Azido-PEG4-mesylate.

Purification: The crude product is typically used in the next step without further purification.

Step 4: Williamson Ether Synthesis of this compound

Objective: To couple the mesylated PEG4-azide with N-Boc-hydroxylamine.

Reaction Mechanism:

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Boc-NH-OH Boc-NH-OH Boc-NH-O- Na+ Boc-NH-O⁻ Na⁺ Boc-NH-OH->Boc-NH-O- Na+ + NaH NaH NaH H2 H₂ Product Boc-NH-O-(CH₂CH₂O)₄-N₃ Boc-NH-O- Na+->Product + N₃-(CH₂CH₂O)₄-OMs N3-PEG4-OMs N₃-(CH₂CH₂O)₄-OMs NaOMs NaOMs

Caption: Mechanism of the Williamson Ether Synthesis step.

Materials:

  • Azido-PEG4-mesylate (from Step 3)

  • N-Boc-hydroxylamine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of N-Boc-hydroxylamine (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0°C and add a solution of Azido-PEG4-mesylate in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The final product, this compound, can be purified by column chromatography on silica gel.

Conclusion

This technical guide provides a detailed and structured approach to the synthesis of this compound. The described four-step pathway, starting from tetraethylene glycol, offers a cost-effective and efficient method for producing this important heterobifunctional linker. The provided experimental protocols, quantitative data, and visual diagrams are intended to be a valuable resource for researchers and professionals in the fields of bioconjugation, drug delivery, and medicinal chemistry, enabling the successful synthesis and application of this versatile molecule. Careful execution of the described procedures and appropriate analytical characterization at each step are crucial for obtaining a high-purity final product.

References

An In-depth Technical Guide to Boc-Aminooxy-PEG4-azide: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with Boc-Aminooxy-PEG4-azide. This versatile heterobifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex biomolecular structures.

Introduction to this compound

This compound is a chemical linker featuring two distinct functional groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer. The tert-butyloxycarbonyl (Boc) protected aminooxy group and the azide (B81097) group provide orthogonal reactivity, allowing for a sequential and controlled conjugation strategy. The PEG4 spacer enhances the solubility and reduces the aggregation of the resulting conjugates in aqueous media, which is highly beneficial for biological applications.[1]

The key functionalities of this linker are:

  • Azide Group (-N₃): This group is highly stable under most reaction conditions and selectively reacts with alkynes in "click chemistry" reactions.[2] This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and the strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN.[3][4]

  • Boc-Protected Aminooxy Group (-ONH-Boc): The Boc protecting group is stable under basic conditions but can be readily removed under mild acidic conditions to reveal the reactive aminooxy group (-ONH₂).[5][6] This aminooxy group can then specifically react with aldehydes or ketones to form a stable oxime linkage.[7]

This dual reactivity makes this compound an ideal tool for covalently linking two different molecules, such as a targeting antibody and a cytotoxic payload in an ADC, or a target protein binder and an E3 ligase ligand in a PROTAC.[3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₃₀N₄O₇[8]
Molecular Weight 378.4 g/mol [5][6]
Purity Typically ≥95%[6]
Appearance Colorless to pale yellow oil[8]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[8]
Storage Conditions Store at -20°C[2]

Core Applications and Experimental Workflows

The primary application of this compound is in the stepwise construction of complex bioconjugates. The general workflow involves three key stages:

  • Click Chemistry Conjugation: The azide group is first reacted with an alkyne-containing molecule.

  • Boc Deprotection: The Boc protecting group is removed to expose the aminooxy functionality.

  • Oxime Ligation: The newly formed aminooxy group is reacted with an aldehyde or ketone-containing molecule.

This workflow is visualized in the diagram below.

G cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation Boc_Linker This compound Click_Reaction CuAAC or SPAAC Boc_Linker->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule A Alkyne_Molecule->Click_Reaction Intermediate Boc-Aminooxy-PEG4-MoleculeA Click_Reaction->Intermediate Deprotection Acidic Conditions (e.g., TFA) Intermediate->Deprotection Deprotected_Intermediate Aminooxy-PEG4-MoleculeA Deprotection->Deprotected_Intermediate Oxime_Ligation Oxime Bond Formation Deprotected_Intermediate->Oxime_Ligation Aldehyde_Molecule Aldehyde/Ketone-Modified Molecule B Aldehyde_Molecule->Oxime_Ligation Final_Conjugate MoleculeB-PEG4-MoleculeA Oxime_Ligation->Final_Conjugate

General workflow for bioconjugation using this compound.
Application in Antibody-Drug Conjugate (ADC) Synthesis

A significant application of this linker is in the synthesis of ADCs, where an antibody (Molecule A) is linked to a cytotoxic drug (Molecule B).

ADC_Workflow Antibody Antibody with Alkyne Handle SPAAC SPAAC Reaction Antibody->SPAAC Linker This compound Linker->SPAAC ADC_Intermediate1 Boc-Aminooxy-PEG4-Antibody SPAAC->ADC_Intermediate1 Deprotection TFA Deprotection ADC_Intermediate1->Deprotection ADC_Intermediate2 Aminooxy-PEG4-Antibody Deprotection->ADC_Intermediate2 Oxime_Ligation Oxime Ligation ADC_Intermediate2->Oxime_Ligation Drug Aldehyde-Modified Cytotoxic Drug Drug->Oxime_Ligation Final_ADC Final Antibody-Drug Conjugate Oxime_Ligation->Final_ADC

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the azide group of the linker and a DBCO-functionalized protein.

Materials:

  • This compound

  • DBCO-functionalized protein (e.g., antibody)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Monitor the reaction progress by analyzing aliquots using SDS-PAGE or LC-MS.

  • Upon completion, purify the resulting conjugate using SEC to remove excess linker and other reagents.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to yield the free aminooxy group.

Materials:

  • Boc-protected PEGylated conjugate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the lyophilized Boc-protected conjugate in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Add toluene and co-evaporate (repeat 3 times) to remove residual TFA.

  • The resulting TFA salt of the deprotected aminooxy-conjugate can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Oxime Ligation

This protocol describes the reaction between the deprotected aminooxy-conjugate and an aldehyde-modified molecule.

Materials:

  • Deprotected aminooxy-PEGylated conjugate from Protocol 2

  • Aldehyde-modified molecule

  • Reaction Buffer: Aniline (B41778) or p-phenylenediamine (B122844) catalyst in a suitable buffer (e.g., PBS, pH 7.0)

  • DMSO (if needed for solubility of the aldehyde-modified molecule)

Procedure:

  • Dissolve the deprotected aminooxy-conjugate in the reaction buffer.

  • Prepare a stock solution of the aldehyde-modified molecule in DMSO.

  • Add a 1.5-5 fold molar excess of the aldehyde-modified molecule to the solution of the aminooxy-conjugate.

  • Incubate the reaction at room temperature overnight.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, LC-MS).

  • Purify the final conjugate using a suitable chromatography method, such as Reverse-Phase HPLC (RP-HPLC) or SEC, to remove unreacted components.[][10]

Quantitative Data

While specific reaction yields and kinetic data for this compound are not extensively published, the following tables provide representative data for the types of reactions it undergoes. This data is compiled from studies on similar PEGylated azide and aminooxy systems and should be used as a guideline for experimental design.

Click Chemistry Reaction Data

Table 1: Representative Yields for CuAAC Reactions with PEG Linkers

ReactantsCatalyst SystemConditionsYieldReference(s)
PEG-functionalized alkyne and azideCuBr/PMDETA in DMF40°C, 48 h84%[11]
Benzyl azide and phenylacetyleneCuI in molten PEG200070°C>97%[12]
Various azides and alkynesCuI in PEGRoom TemperatureHigh[13]

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

AlkyneAzideConditionsRate Constant (M⁻¹s⁻¹)Reference(s)
DBCO-PEGpara-azidomethyl-L-phenylalanineAqueous buffer~0.3 - 0.5[14]
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES buffer (pH 7), 25°C0.55–1.22[15]
DBCO-PEG5-trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPES buffer (pH 7)0.18–0.37[15]

Note: The presence of a PEG linker has been shown to enhance SPAAC reaction rates by approximately 31%.[15]

Boc Deprotection and Oxime Ligation

The Boc deprotection reaction with TFA is generally considered to be quantitative.[16] Oxime ligation is also a highly efficient reaction, often proceeding to near completion, especially with the use of catalysts like aniline or p-phenylenediamine.[17][18] Yields are typically high but are highly dependent on the specific substrates and purification methods.

Purification and Characterization

The purification of the final PEGylated bioconjugate is crucial to remove unreacted starting materials and byproducts. A combination of chromatographic techniques is often employed.

Table 3: Common Purification Techniques for PEGylated Bioconjugates

TechniquePrinciple of SeparationApplicationReference(s)
Size-Exclusion Chromatography (SEC) Hydrodynamic radiusRemoval of unreacted small molecules (linker, drug) and protein aggregates.[][19]
Reverse-Phase HPLC (RP-HPLC) HydrophobicitySeparation of PEGylated species from unmodified protein and isomers.[][10][20]
Ion-Exchange Chromatography (IEX) Surface chargeSeparation of positional isomers of PEGylated proteins.[]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityPurification of PEGylated proteins, often complementary to IEX.[]

Characterization of the final conjugate is typically performed using:

  • SDS-PAGE: To visualize the increase in molecular weight upon conjugation.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the identity and purity of the conjugate and determine the drug-to-antibody ratio (DAR) in ADCs.

  • UV-Vis Spectroscopy: To quantify the concentration of the protein and the conjugated molecule if it has a distinct chromophore.

Safety and Handling

Storage: this compound should be stored in a closed vessel at -20°C.[2]

Handling:

  • Use in a chemical fume hood.

  • Wear chemical-resistant gloves and safety goggles.

  • Wash hands thoroughly after handling.

  • Avoid heat, flames, and sparks.

  • Incompatible with strong oxidizing agents, strong acids, and strong alkalis.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its orthogonal reactive groups, combined with the beneficial properties of the PEG spacer, make it an invaluable tool for researchers in drug development, chemical biology, and materials science. By understanding the principles of its reactivity and employing the detailed protocols outlined in this guide, scientists can effectively leverage this linker to advance their research and develop novel therapeutic and diagnostic agents.

References

A Technical Guide to the Mechanism and Application of Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Aminooxy-PEG4-azide is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This guide provides a detailed examination of the linker's mechanism of action, focusing on the distinct functionalities of its three core components: the Boc-protected aminooxy group, the tetraethylene glycol (PEG4) spacer, and the terminal azide (B81097) group. Detailed experimental protocols for the deprotection and subsequent conjugation reactions are provided, along with a summary of relevant quantitative data to inform experimental design.

Introduction

The modular design of complex biomolecular conjugates such as ADCs and PROTACs relies on the use of chemical linkers to covalently connect different molecular entities.[5] this compound serves as a versatile tool in this context, offering two distinct and orthogonal reactive handles. The Boc-protected aminooxy group, after deprotection, allows for the formation of a stable oxime bond with an aldehyde or ketone. Concurrently, the azide group enables highly efficient and specific ligation to an alkyne-containing molecule via "click chemistry". The integrated PEG4 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[6]

Core Components and Mechanism of Action

The utility of this compound stems from the independent and controllable reactivity of its functional groups.

The Boc-Protected Aminooxy Group: A Gateway to Oxime Ligation

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions.[7]

Mechanism of Deprotection: The deprotection of the Boc group is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). The reaction proceeds through an acid-catalyzed elimination mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.

  • Formation of the Aminooxy Salt: The resulting free aminooxy group is protonated by the excess TFA to form the corresponding trifluoroacetate (B77799) salt.

This deprotection step unmasks the reactive aminooxy group, making it available for conjugation.

Mechanism of Oxime Ligation: The deprotected aminooxy group is a potent nucleophile that reacts with aldehydes or ketones to form a stable oxime linkage.[8] This reaction is highly chemoselective and can be performed in aqueous solutions, making it ideal for bioconjugation.[9] The reaction is reversible, but the equilibrium strongly favors the formation of the oxime, which is significantly more stable than corresponding hydrazone or imine bonds under physiological conditions.[10][11][12] The rate of oxime ligation can be influenced by pH, with mildly acidic conditions generally favoring the reaction.[13] Catalysts, such as aniline (B41778) and its derivatives, can be used to accelerate the reaction at neutral pH.[14][15]

The PEG4 Spacer: Enhancing Physicochemical Properties

The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that confers several advantageous properties to the linker and the resulting conjugate:

  • Increased Solubility: The PEG spacer significantly enhances the aqueous solubility of the linker and can help to solubilize hydrophobic payloads.[16]

  • Reduced Aggregation: By providing a hydrophilic shield, the PEG spacer can reduce the tendency of the conjugate to aggregate.[16]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.[17]

  • Steric Shielding: The flexible PEG chain can provide steric hindrance that may prevent unwanted interactions with other molecules.

The Azide Group: A Handle for "Click Chemistry"

The azide moiety is a key functional group for bioorthogonal conjugation, primarily through azide-alkyne cycloaddition reactions.[6] This "click chemistry" approach is characterized by high yields, mild reaction conditions, and exceptional specificity.[18]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.[19] The reaction is extremely efficient and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[20] While highly effective, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[8][16] The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, allowing the cycloaddition to proceed rapidly at physiological temperatures without a catalyst.[17] This makes SPAAC particularly well-suited for applications in living systems.[21] However, SPAAC reactions are generally slower than CuAAC reactions.[22][23]

Quantitative Data

The following tables summarize key quantitative data related to the reactions involving the functional groups of this compound.

Reaction Parameter Value Conditions Reference(s)
Boc DeprotectionPurity of Product>95%20-50% TFA in DCM, room temperature, 0.5-2 hours[24][25][26]
Oxime LigationEquilibrium Constant (Keq)>10⁸ M⁻¹Aqueous buffer[27]
Oxime LigationSecond-Order Rate Constant (k₁)~8.2 M⁻¹s⁻¹pH 7, with 100 mM aniline catalyst[14][28]
Oxime HydrolysisRelative First-Order Rate Constant (krel)1pD 7.0 (compared to hydrazones)[10]
CuAACRate Acceleration10⁷ to 10⁸-foldCompared to uncatalyzed reaction[19]
SPAACSecond-Order Rate ConstantVaries (e.g., up to 3.5 M⁻¹s⁻¹ with optimized cyclooctynes)Varies with cyclooctyne structure[17]

Note: Reaction rates and efficiencies can vary significantly depending on the specific substrates, solvents, and catalysts used.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol for Boc Deprotection
  • Dissolution: Dissolve this compound in dichloromethane (B109758) (DCM) to a concentration of 10-50 mg/mL.

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene (B28343) can be performed.

  • Product Isolation: The resulting aminooxy-PEG4-azide TFA salt can be used directly in the next step or purified if necessary.

Protocol for Oxime Ligation
  • Reactant Preparation: Dissolve the deprotected aminooxy-PEG4-azide and the aldehyde- or ketone-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).[29]

  • Reaction Initiation: Mix the reactants at the desired molar ratio (a slight excess of one reactant may be used to drive the reaction to completion).

  • Catalysis (Optional): For reactions at neutral pH, a catalyst such as aniline can be added to a final concentration of 50-100 mM to accelerate the reaction.[14]

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. Monitor the formation of the oxime-linked product by LC-MS or HPLC.

  • Purification: Purify the conjugate using an appropriate chromatographic technique, such as size-exclusion or reversed-phase HPLC.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reactant Preparation: Dissolve the azide-functionalized molecule (e.g., the product from the oxime ligation) and the DBCO- or BCN-containing molecule in a reaction buffer (e.g., PBS, pH 7.4).[16] An organic co-solvent like DMSO can be used if solubility is an issue, but the final concentration should be kept low (<10%) to avoid denaturation of biomolecules.[16]

  • Reaction Initiation: Mix the azide and strained alkyne solutions. A molar excess of one component (e.g., 5-20 fold of the azide linker) can be used to ensure efficient conjugation.[16]

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours, or at 4°C overnight.[16] The reaction progress can be monitored by following the disappearance of the DBCO absorbance at ~310 nm.[21]

  • Purification: Purify the resulting triazole-linked conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Boc_Aminooxy_PEG4_Azide_Mechanism cluster_deprotection Boc Deprotection cluster_conjugation Bifunctional Conjugation This compound This compound Aminooxy-PEG4-Azide Aminooxy-PEG4-Azide This compound->Aminooxy-PEG4-Azide  TFA/DCM Final Conjugate Final Conjugate Aminooxy-PEG4-Azide->Final Conjugate Oxime Ligation Aldehyde/Ketone Molecule Aldehyde/Ketone Molecule Aldehyde/Ketone Molecule->Final Conjugate Alkyne Molecule Alkyne Molecule Alkyne Molecule->Final Conjugate Click Chemistry

Caption: Overall workflow for using this compound.

Boc_Deprotection_Mechanism Boc-Protected Aminooxy Boc-Protected Aminooxy Protonated Boc-Group Protonated Boc-Group Boc-Protected Aminooxy->Protonated Boc-Group + H+ (TFA) Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated Boc-Group->Carbamic Acid Intermediate - tert-butyl cation Free Aminooxy Free Aminooxy Carbamic Acid Intermediate->Free Aminooxy - CO2

Caption: Mechanism of Boc deprotection with TFA.

Orthogonal_Conjugation_Pathways cluster_oxime Oxime Ligation cluster_click Click Chemistry Deprotected Linker Aminooxy-PEG4-Azide Oxime Conjugate Oxime Conjugate Deprotected Linker->Oxime Conjugate Triazole Conjugate Triazole Conjugate Deprotected Linker->Triazole Conjugate Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Oxime Conjugate Alkyne Alkyne Alkyne->Triazole Conjugate

References

Boc-Aminooxy-PEG4-azide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-Aminooxy-PEG4-azide, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the compound's key physicochemical properties, handling procedures, and experimental protocols to ensure its effective use and integrity in research applications.

Physicochemical Properties

This compound is a molecule designed with distinct functional ends separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The tert-butyloxycarbonyl (Boc) protected aminooxy group provides a latent reactive handle for conjugation to carbonyl compounds, while the azide (B81097) group is primed for click chemistry reactions. The PEG4 spacer enhances the molecule's aqueous solubility and provides flexibility.

Solubility Profile

The solubility of this compound is largely dictated by its PEG spacer, which imparts hydrophilicity. While specific quantitative solubility data for this compound is not extensively published, a general solubility profile can be inferred from the properties of similar PEGylated molecules.

Expected Qualitative Solubility:

  • High Solubility: The compound is expected to be highly soluble in many common organic solvents.[1] This includes dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dichloromethane (B109758) (DCM), and chloroform.[1] Alcohols such as methanol, ethanol, and isopropanol (B130326) are also suitable solvents.[1]

  • Aqueous Solubility: The hydrophilic PEG spacer significantly increases solubility in aqueous media compared to non-PEGylated analogues.[] However, complete solubility in purely aqueous buffers may be limited by the hydrophobic Boc group and the overall molecular structure. For aqueous-based reactions, the use of a co-solvent like DMSO is common.[3]

Table 1: Expected Quantitative Solubility of this compound

SolventExpected SolubilityNotes
DMSO High (>10 mg/mL)A common solvent for creating stock solutions.[1]
DMF High (>10 mg/mL)Another suitable solvent for stock solutions.[1]
Methanol/Ethanol Moderate to HighGood solubility is expected.
Water ModerateSolubility is enhanced by the PEG spacer, but may require sonication or the use of co-solvents for higher concentrations.
PBS (pH 7.4) ModerateSimilar to water, but pH can influence the stability of the Boc group over extended periods.

Stability Profile

The stability of this compound is influenced by its two primary functional groups: the Boc-protected aminooxy moiety and the azide moiety.

  • Azide Group Stability: The azide functional group is generally stable under most conditions, including those typically found in bioconjugation reactions.[3][4] However, it is crucial to avoid certain conditions to prevent hazardous decomposition. Azides are sensitive to heat, light, pressure, and shock.[5][6][7][8]

  • Boc Group Stability: The Boc protecting group is labile under acidic conditions.[9][10] This allows for its removal to unmask the reactive aminooxy group. Consequently, the compound will degrade in the presence of strong acids. Mild acidic conditions can also lead to gradual deprotection.[9]

  • Storage: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][5] If stored in solution, it is recommended to use an anhydrous solvent and store at -80°C.[1]

Table 2: Stability Summary of this compound

ConditionStabilityNotes
pH Stable at neutral and basic pH. Unstable in acidic conditions.The Boc group is readily cleaved by acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10]
Temperature Stable at recommended storage temperatures (-20°C).[5]Avoid high temperatures, as organic azides can be thermally unstable.[5]
Light Potentially light-sensitive.It is recommended to store in the dark or in an amber vial to prevent photochemical degradation of the azide.[5]
Reducing Agents The azide group can be reduced by reagents like dithiothreitol (B142953) (DTT) or phosphines (e.g., Staudinger ligation).This reactivity can be exploited for specific conjugation strategies.
Metals Avoid contact with heavy metals like copper (unless for a catalyzed click reaction), lead, and mercury, as they can form explosive metal azides.[5][6]Use non-metal spatulas for handling.[5][6]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. Researchers should adapt these methods to their specific experimental needs and available equipment.

Protocol for Determining Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[11]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Add an aliquot of each dilution to a corresponding well containing an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically 1-5%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Measurement: Measure the amount of precipitate formed. This can be done using several methods:

    • Nephelometry: Measures scattered light from suspended particles.[12]

    • UV-Vis Spectroscopy: After centrifugation or filtration to remove precipitate, the concentration of the soluble compound in the supernatant is measured.

    • LC-MS/MS: Provides a highly sensitive and specific measurement of the compound's concentration in the supernatant.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution (DMSO) Serial Dilution (DMSO) Stock Solution->Serial Dilution (DMSO) Addition to Buffer Addition to Buffer Serial Dilution (DMSO)->Addition to Buffer Incubation Incubation Addition to Buffer->Incubation Precipitation Measurement Precipitation Measurement Incubation->Precipitation Measurement Data Analysis Data Analysis Precipitation Measurement->Data Analysis Kinetic Solubility Value Kinetic Solubility Value Data Analysis->Kinetic Solubility Value

Caption: Workflow for Kinetic Solubility Determination.

Protocol for Stability Assessment: Boc Deprotection under Acidic Conditions

This protocol outlines a method to assess the stability of the Boc-protecting group under acidic conditions, which is a primary degradation pathway for this molecule.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in various acidic buffers (e.g., pH 3, 4, 5) and a neutral buffer (pH 7.4) as a control.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the degradation process by neutralizing the acid with a suitable base if necessary for the analytical method.

  • Analysis: Analyze the samples to determine the concentration of the parent compound and the deprotected product. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a suitable analytical technique.[13]

    • The parent compound and the deprotected product will have different retention times on a reverse-phase HPLC column.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition. This data can be used to determine the rate of degradation.

G cluster_factors Stability Influencing Factors cluster_molecule Molecule cluster_degradation Degradation Pathways Acidic pH Acidic pH This compound This compound Acidic pH->this compound causes Elevated Temperature Elevated Temperature Elevated Temperature->this compound accelerates Light Exposure Light Exposure Light Exposure->this compound may cause Boc Deprotection Boc Deprotection This compound->Boc Deprotection Azide Decomposition Azide Decomposition This compound->Azide Decomposition

Caption: Factors Affecting this compound Stability.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound.[4]

  • Handling Azides:

    • Do not use metal spatulas to handle the solid compound to avoid the formation of shock-sensitive metal azides.[5][6]

    • Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[5][6]

    • Do not mix with halogenated solvents like dichloromethane or chloroform, as this can form explosive compounds.[5][7]

  • Storage:

    • Store the solid compound at -20°C in a tightly sealed container, protected from light.[5]

    • For solutions, use anhydrous solvents and store at -80°C.[1]

    • Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[1]

  • Disposal: Dispose of azide-containing waste according to your institution's hazardous waste protocols. Do not pour azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form explosive metal azides.[4]

References

The Gatekeeper of Reactivity: A Technical Guide to Boc Protection in Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and controlled construction of complex bioconjugates is paramount. Aminooxy linkers, with their ability to form stable oxime bonds with aldehydes and ketones, are powerful tools in this endeavor. However, the inherent reactivity of the aminooxy group necessitates a robust protection strategy to prevent unwanted side reactions during multi-step syntheses. This in-depth technical guide explores the critical role of the tert-butyloxycarbonyl (Boc) protecting group in mastering the use of aminooxy linkers for applications ranging from targeted drug delivery to proteomics.

The Boc group serves as a temporary shield for the highly nucleophilic aminooxy moiety, ensuring its integrity until the desired conjugation step. Its widespread adoption stems from its stability in a variety of reaction conditions and, most importantly, its clean and efficient removal under acidic conditions. This allows for a modular and controlled approach to the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Core Principles of Boc Protection in Aminooxy Linkers

The primary function of the Boc group is to prevent the premature reaction of the aminooxy group. This is crucial when the linker contains other reactive functionalities, such as an NHS ester for amine coupling or a maleimide (B117702) for thiol conjugation, which are intended to react first. The Boc group is stable under basic and nucleophilic conditions, making it compatible with a wide range of synthetic transformations.

The key to the utility of the Boc group lies in its acid lability. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), efficiently removes the Boc group, regenerating the free aminooxy group, which is then ready to react with a carbonyl-containing molecule to form a stable oxime bond.

Synthesis of Boc-Protected Aminooxy Linkers

A variety of Boc-protected aminooxy linkers are commercially available or can be synthesized in the laboratory. A common and versatile starting material is (Boc-aminooxy)acetic acid. Heterobifunctional linkers, which possess a Boc-protected aminooxy group at one end and another reactive group at the other, are particularly valuable for multi-step conjugation strategies.

dot

Caption: Synthesis of (Boc-aminooxy)acetic acid.

Experimental Protocol: Synthesis of (Boc-aminooxy)acetic acid

This protocol describes the synthesis of (Boc-aminooxy)acetic acid from aminooxyacetic acid hemihydrochloride.

Materials:

Procedure:

  • Suspend aminooxyacetic acid hemihydrochloride (1 equivalent) in DCM in a round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (3 equivalents) dropwise with stirring until all solids dissolve.

  • Add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in DCM to the reaction mixture.

  • Stir the reaction for 30 minutes at 0 °C, and then for 1 hour at room temperature.

  • Wash the reaction mixture with three portions of water.

  • Combine the aqueous layers and adjust the pH to 3.5 with 1 M HCl.

  • Extract the aqueous layer with five portions of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white crystalline powder.

ReactantMolar Eq.
Aminooxyacetic acid hemihydrochloride1.0
Di-tert-butyl dicarbonate ((Boc)₂O)1.5
Triethylamine (TEA)3.0

Table 1: Molar Equivalents for the Synthesis of (Boc-aminooxy)acetic acid.

Deprotection of the Boc Group

The removal of the Boc group is a critical step to unmask the reactive aminooxy functionality. This is typically achieved under acidic conditions. The choice of acid and reaction conditions depends on the sensitivity of the substrate.

dot

Boc_Deprotection Boc_Linker Boc-Protected Aminooxy Linker Deprotected_Linker Free Aminooxy Linker Boc_Linker->Deprotected_Linker Deprotection Acid Strong Acid (e.g., TFA or HCl) Byproducts Isobutylene + CO2 Deprotected_Linker->Byproducts releases

Caption: General scheme for the acidic deprotection of a Boc-protected aminooxy linker.

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the removal of a Boc group from an aminooxy linker using TFA in DCM.

Materials:

  • Boc-protected aminooxy linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon source

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected aminooxy linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

  • The resulting deprotected aminooxy linker (as a TFA salt) can often be used directly in the subsequent oxime ligation step.

AcidTypical ConcentrationSolventTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours
Hydrochloric Acid (HCl)4 M1,4-Dioxane or Ethyl Acetate1 - 4 hours

Table 2: Common Conditions for Boc Deprotection of Aminooxy Linkers. A study comparing 55% TFA in DCM with 100% TFA for Boc removal during solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides.[1]

Application in Bioconjugation: A Stepwise Approach

The use of Boc-protected aminooxy linkers enables a controlled, stepwise approach to bioconjugation. A common strategy involves a heterobifunctional linker with a Boc-protected aminooxy group and an NHS ester.

dot

Bioconjugation_Workflow Antibody Antibody (with Lysine) Step1 Step 1: Amine Coupling Antibody->Step1 Linker Boc-Aminooxy-NHS Ester Linker Linker->Step1 Intermediate Antibody-Linker (Boc-protected) Step1->Intermediate Step2 Step 2: Boc Deprotection (Acid) Intermediate->Step2 Activated_Intermediate Antibody-Linker (Free Aminooxy) Step2->Activated_Intermediate Step3 Step 3: Oxime Ligation Activated_Intermediate->Step3 Payload Payload (with Aldehyde/Ketone) Payload->Step3 ADC Antibody-Drug Conjugate (ADC) Step3->ADC

Caption: Workflow for ADC synthesis using a Boc-protected aminooxy linker.

Experimental Protocol: Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a general three-step process for creating an ADC using a Boc-aminooxy-NHS ester linker.

Step 1: Conjugation of the Linker to the Antibody

  • Prepare the antibody in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 2-10 mg/mL.

  • Dissolve the Boc-aminooxy-NHS ester linker in a water-miscible organic solvent such as DMSO to a stock concentration of 10-20 mM.

  • Add the linker solution to the antibody solution at a molar excess (typically 5-20 fold).

  • Incubate the reaction for 1-2 hours at room temperature or 4 °C.

  • Remove the excess, unreacted linker by size-exclusion chromatography or dialysis.

Step 2: Boc Deprotection of the Antibody-Linker Conjugate

  • The antibody-linker conjugate is subjected to acidic conditions to remove the Boc group. Due to the acid-sensitive nature of antibodies, milder acidic conditions than those used for small molecules are often required. A common method is to use a buffer at a pH of 4.5-5.5.

  • The deprotection is typically carried out for a short duration (e.g., 30-60 minutes) at room temperature.

  • The pH is then neutralized by adding a suitable buffer.

Step 3: Oxime Ligation with the Payload

  • The payload, containing an aldehyde or ketone functionality, is dissolved in a suitable solvent.

  • The payload solution is added to the deprotected antibody-linker conjugate.

  • The reaction is typically carried out at a pH of 4.5-7. The reaction can be accelerated by the addition of a catalyst, such as aniline.[2][3][4][5][6]

  • The reaction is incubated for several hours to overnight at room temperature or 37 °C.

  • The final ADC is purified by size-exclusion chromatography to remove any unreacted payload and other small molecules.

Application in Targeting Signaling Pathways

Boc-protected aminooxy linkers are instrumental in the development of targeted therapies that modulate specific signaling pathways. For instance, in the development of ADCs targeting the human epidermal growth factor receptor 2 (HER2), which is overexpressed in certain cancers, these linkers are used to conjugate potent cytotoxic drugs to HER2-specific antibodies like trastuzumab.[7][8] Upon binding to HER2 on cancer cells, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the drug.

Conclusion

The Boc protecting group is an indispensable tool for the effective use of aminooxy linkers in bioconjugation and drug development. Its stability under a wide range of synthetic conditions and its facile removal under acidic conditions provide the necessary control for the sequential construction of complex biomolecules. The ability to unmask the highly reactive aminooxy group at the desired stage of a synthetic sequence has been pivotal in the advancement of technologies such as ADCs and PROTACs, enabling the development of more precise and effective therapeutic agents. A thorough understanding of the principles and protocols for Boc protection and deprotection is therefore essential for any researcher working at the interface of chemistry and biology.

References

The Architect's Toolkit: A Technical Guide to Heterobifunctional PEG Linkers in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern therapeutics, precision is paramount. The ability to selectively deliver potent molecules to their intended targets while minimizing off-target effects is the cornerstone of next-generation drug design. At the heart of this capability lies a versatile class of molecules: heterobifunctional polyethylene (B3416737) glycol (PEG) linkers. This in-depth technical guide provides a comprehensive overview of the core principles, properties, and applications of these critical components, with a focus on their role in revolutionizing targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Heterobifunctional PEG Linkers: The Molecular Bridge

Heterobifunctional PEG linkers are specialized chemical structures composed of a polyethylene glycol chain with two distinct reactive functional groups at either end.[1] This dual-ended reactivity is the key to their utility, allowing for the sequential and controlled conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[2][3] The PEG component itself is not merely a passive spacer; it imparts a range of beneficial properties to the resulting bioconjugate.[][5]

The fundamental structure of a heterobifunctional PEG linker enables the precise connection of two distinct molecular entities, a principle that is widely applied in the design of advanced therapeutics.[2]

Core Properties and Advantages of PEG Linkers

The incorporation of a PEG spacer into a linker confers several significant advantages that enhance the performance of bioconjugates.[2] These properties are crucial for overcoming many of the challenges associated with the delivery and efficacy of potent therapeutic agents.

Key Properties and Their Advantages in Bioconjugation:

PropertyAdvantage in BioconjugationCitation
Hydrophilicity Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can help to reduce aggregation.[2][5][6]
Biocompatibility PEG is generally non-toxic and exhibits low immunogenicity, reducing the potential for adverse immune responses against the conjugate.[2][][7]
Pharmacokinetics The hydrodynamic volume of the PEG chain can shield the conjugated molecule from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.[][5][8]
Precise Spacing The defined length of monodisperse PEG linkers allows for precise control over the distance between the two conjugated molecules, which is critical for optimizing biological activity and stability.[1][2]
"Stealth" Effect The hydration shell created by the PEG chain can mask the bioconjugate from the immune system, further reducing immunogenicity.[3][7]

Common Heterobifunctional PEG Linker Chemistries

The versatility of heterobifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The choice of these groups is dictated by the available reactive sites on the molecules to be conjugated (e.g., amines, thiols, carboxylates on proteins and payloads).

Commonly Used Functional Groups in Heterobifunctional PEG Linkers:

Functional GroupReactive TowardsResulting Linkage
N-Hydroxysuccinimide (NHS) Ester Primary amines (-NH₂)Amide bond
Maleimide Thiols (-SH)Thioether bond
Carboxylic Acid (-COOH) Amines (-NH₂) (with activation)Amide bond
**Amine (-NH₂) **Carboxylic acids (-COOH) (with activation)Amide bond
Alkyne Azides (Click Chemistry)Triazole
Azide Alkynes (Click Chemistry)Triazole
Aldehyde Amines (-NH₂) (Reductive Amination)Secondary Amine

Applications in Advanced Therapeutics

Heterobifunctional PEG linkers are instrumental in the development of sophisticated biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[9] The linker is a critical component that connects the antibody to the payload, influencing the stability, efficacy, and safety of the ADC.[][5] PEG linkers are incorporated to improve the solubility and pharmacokinetic profile of the ADC, and can allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[5][6]

Below is a diagram illustrating the general mechanism of action for an ADC employing a heterobifunctional PEG linker.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Targeting & Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Apoptosis PROTAC_Cycle cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination PROTAC PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Release UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitin Transfer Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition Ub Ubiquitin Ub->UbiquitinatedTarget Degradation Degradation of Target Protein Proteasome->Degradation Degrades Two_Step_Conjugation MoleculeA Molecule A (with -NH2) Intermediate Activated Molecule A (A-PEG-Maleimide) MoleculeA->Intermediate Step 1: React with NHS ester (pH 7-9) Linker NHS-PEG-Maleimide Linker Linker->Intermediate Purification1 Purification (e.g., Desalting) Intermediate->Purification1 Remove excess linker MoleculeB Molecule B (with -SH) Purification1->MoleculeB Step 2: React with Thiol (pH 6.5-7.5) FinalConjugate Final Conjugate (A-PEG-B) MoleculeB->FinalConjugate Purification2 Final Purification FinalConjugate->Purification2 Remove unreacted components

References

Methodological & Application

Application Notes for Boc-Aminooxy-PEG4-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-Aminooxy-PEG4-azide is a heterobifunctional linker designed for advanced bioconjugation and drug development applications. This reagent incorporates three key chemical features: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a flexible tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group. This combination of functionalities enables a two-step sequential conjugation strategy, making it an invaluable tool for researchers in chemical biology, pharmacology, and materials science.

The azide group is a versatile handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] Specifically, the azide can readily participate in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2] These reactions form a stable triazole linkage with alkyne- or strained alkyne-modified molecules, respectively.[][4][5]

The PEG4 spacer is hydrophilic, which enhances the solubility of the reagent and the resulting conjugates in aqueous buffers, a critical feature for biological applications.[2][6] The Boc-protected aminooxy group provides an orthogonal handle for a subsequent conjugation step. Following the click reaction, the Boc protecting group can be efficiently removed under mild acidic conditions to reveal a reactive aminooxy group.[2][7] This newly exposed functionality can then be selectively ligated to molecules containing aldehyde or ketone moieties to form a stable oxime bond.[7]

Key Features and Applications

  • Heterobifunctional Nature: Allows for the sequential and controlled conjugation of two different molecules.

  • Click Chemistry Handle: The azide group enables highly efficient and specific ligation via CuAAC or SPAAC.[1]

  • Orthogonal Protection: The Boc group ensures the aminooxy functionality remains inert during the initial click chemistry step and can be selectively deprotected when needed.[7]

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and its conjugates.[2][6]

  • Biocompatibility: The use of SPAAC offers a copper-free click chemistry option, which is highly desirable for applications involving living cells or in vivo studies where copper toxicity is a concern.[][8]

Applications:

  • Antibody-Drug Conjugate (ADC) Development: this compound can be used to link a cytotoxic drug to an antibody. The azide can be clicked to an alkyne-modified drug, and after deprotection, the aminooxy group can be conjugated to an aldehyde- or ketone-bearing antibody.

  • PROTAC® Development: This linker is suitable for synthesizing Proteolysis Targeting Chimeras (PROTACs) by connecting a target protein-binding ligand and an E3 ligase-binding ligand.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

  • Fluorescent Labeling: Sequential attachment of a fluorescent probe and a biomolecule for imaging studies.

Experimental Protocols

Herein, we provide detailed protocols for the use of this compound in both CuAAC and SPAAC reactions, followed by the deprotection of the Boc group.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule using a copper(I) catalyst generated in situ from copper(II) sulfate (B86663) and a reducing agent.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer like PBS)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule (e.g., 10 mM in a compatible solvent).

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in deionized water).[5]

    • Prepare a stock solution of sodium ascorbate (e.g., 300 mM in deionized water, freshly prepared).[5]

    • Prepare a stock solution of THPTA or TBTA ligand (e.g., 100 mM in DMSO or water for THPTA).[5]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in your chosen reaction buffer.

    • Add this compound to the reaction mixture. A slight molar excess (1.2 to 2 equivalents) relative to the alkyne is recommended.

    • Add the copper ligand (THPTA or TBTA) to the mixture. A final concentration of 5 equivalents relative to the copper is often used to stabilize the Cu(I) ion and protect biomolecules.[9]

    • Add the CuSO4 solution to the reaction.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification:

    • The resulting conjugate can be purified using techniques appropriate for the conjugated molecule, such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or ion-exchange chromatography (IEX).[][11]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a strained alkyne-containing molecule (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-modified protein)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Solvent for stock solutions (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a solution of the strained alkyne-functionalized molecule in the reaction buffer. For a protein, a concentration of 1-10 mg/mL is typical.[8]

  • Reaction Setup:

    • Add the this compound stock solution to the solution of the strained alkyne-functionalized molecule. A molar excess of 3-10 equivalents of the azide is recommended.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to avoid denaturation of biomolecules.[8]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.[8] The reaction progress can be monitored by SDS-PAGE, HPLC, or LC-MS.

  • Purification:

    • Remove unreacted this compound and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8][12]

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or an appropriate organic solvent

  • Scavenger (optional, e.g., triisopropylsilane)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in an appropriate solvent like DCM.

    • Prepare a solution of TFA in DCM (e.g., 25-50% v/v).[13]

  • Deprotection Reaction:

    • Add the TFA solution to the dissolved conjugate.

    • Stir the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by LC-MS.

  • Workup and Purification:

    • Evaporate the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.

    • The resulting deprotected conjugate can be purified by HPLC or used directly in the next conjugation step after removal of the acid.

Data Presentation

The following table summarizes typical reaction parameters for the click chemistry and deprotection protocols. Please note that optimal conditions may vary depending on the specific substrates used.

ParameterCuAACSPAACBoc Deprotection
Reactants Azide, Terminal AlkyneAzide, Strained Alkyne (DBCO, BCN)Boc-protected aminooxy
Catalyst/Reagent CuSO₄, Sodium Ascorbate, LigandNoneTrifluoroacetic Acid (TFA)
Typical Molar Ratio 1.2-2 eq. Azide to Alkyne3-10 eq. Azide to Alkyne25-50% TFA in solvent
Solvent DMSO, DMF, aq. Buffersaq. Buffers (PBS) with <10% DMSODichloromethane (DCM)
Temperature Room Temperature or 4°CRoom Temperature or 4°CRoom Temperature
Reaction Time 1-4 hours2-12 hours30 minutes - 2 hours
Typical Yield >90% (substrate dependent)>90% (substrate dependent)>95% (substrate dependent)

Visualizations

G cluster_0 Click Chemistry Step cluster_1 Deprotection & Ligation Boc_linker This compound CuAAC CuAAC (CuSO4, NaAsc, Ligand) Boc_linker->CuAAC Azide SPAAC SPAAC (No Catalyst) Boc_linker->SPAAC Azide Alkyne Alkyne-Modified Molecule A Alkyne->CuAAC Terminal Alkyne Conjugate1 Boc-Aminooxy-PEG4-Molecule A (Triazole Linkage) CuAAC->Conjugate1 SPAAC->Conjugate1 Deprotection Boc Deprotection (TFA) Conjugate1->Deprotection Strained_Alkyne Strained Alkyne- Modified Molecule A Strained_Alkyne->SPAAC DBCO, BCN Aminooxy_Conjugate Aminooxy-PEG4-Molecule A Deprotection->Aminooxy_Conjugate Oxime_Ligation Oxime Ligation Aminooxy_Conjugate->Oxime_Ligation Aminooxy MoleculeB Aldehyde/Ketone- Modified Molecule B MoleculeB->Oxime_Ligation Aldehyde/ Ketone Final_Conjugate Molecule B-PEG4-Molecule A (Oxime & Triazole Linkages) Oxime_Ligation->Final_Conjugate

Caption: Experimental workflow for sequential conjugation using this compound.

G reagents Reagents & Materials This compound Alkyne/Strained Alkyne Molecule CuAAC Catalysts (if needed) Deprotection Reagents (TFA) Aldehyde/Ketone Molecule Solvents & Buffers step1 Step 1: Click Reaction Dissolve reactants Mix Azide and Alkyne components Add catalyst (for CuAAC) Incubate (1-12h) reagents->step1 purification1 Purification 1 Remove excess reagents SEC, RP-HPLC, or Dialysis step1->purification1 step2 Step 2: Boc Deprotection Dissolve conjugate in DCM Add TFA solution Incubate (0.5-2h) Evaporate solvent & TFA purification1->step2 step3 Step 3: Oxime Ligation Dissolve deprotected conjugate Add Aldehyde/Ketone molecule Incubate step2->step3 purification2 Final Purification Purify final conjugate SEC, RP-HPLC, IEX step3->purification2 analysis Analysis Confirm conjugation LC-MS, SDS-PAGE, NMR purification2->analysis

Caption: Logical workflow of the sequential click chemistry and ligation protocol.

References

Application Notes and Protocols for PROTAC Synthesis using Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, Boc-Aminooxy-PEG4-azide. This versatile linker enables the systematic assembly of PROTACs through a modular approach, facilitating the connection of a target protein ligand (warhead) and an E3 ubiquitin ligase ligand.

Introduction to this compound in PROTAC Synthesis

PROTACs are chimeric molecules that function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI). A PROTAC typically consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, as it influences the formation of a stable ternary complex between the POI and the E3 ligase.

This compound is a valuable tool in PROTAC synthesis due to its distinct functionalities:

  • Boc-protected Aminooxy Group: This functionality allows for the formation of a stable oxime bond with a carbonyl group (aldehyde or ketone) on one of the ligands, typically after deprotection of the Boc group.

  • PEG4 Spacer: The tetraethylene glycol spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The flexibility and length of the PEG spacer can be critical for optimal ternary complex formation.[1]

  • Azide Group: This group is a key component for "click chemistry," allowing for highly efficient and specific conjugation to a ligand functionalized with an alkyne group. This can be achieved through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognized by E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitination->POI Tags POI Degradation POI Degradation Proteasome->Degradation Mediates

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. For this example, we will describe the synthesis of a hypothetical BRD4-targeting PROTAC, where the warhead is an alkyne-modified derivative of JQ1, and the E3 ligase ligand is a derivative of pomalidomide (B1683931) containing a ketone.

Overall Synthetic Workflow

The synthesis is a two-step process involving:

  • Deprotection and Oxime Bond Formation: Removal of the Boc protecting group from this compound followed by reaction with the ketone-functionalized E3 ligase ligand.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction between the azide-functionalized linker-E3 ligase ligand conjugate and the alkyne-functionalized warhead.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Oxime Bond Formation cluster_1 Step 2: CuAAC Click Chemistry Boc_Linker This compound Deprotection Boc Deprotection (e.g., TFA/DCM) Boc_Linker->Deprotection Aminooxy_Linker Aminooxy-PEG4-azide Deprotection->Aminooxy_Linker Oxime_Conjugate Pomalidomide-Oxime-PEG4-azide Aminooxy_Linker->Oxime_Conjugate Reacts with E3_Ligand Ketone-Pomalidomide E3_Ligand->Oxime_Conjugate Final_PROTAC Final BRD4 PROTAC Oxime_Conjugate->Final_PROTAC Warhead Alkyne-JQ1 Warhead->Final_PROTAC CuAAC CuSO4, Na-Ascorbate t-BuOH/H2O

Caption: Two-step synthetic workflow for a BRD4-targeting PROTAC.

Protocol 1: Synthesis of Pomalidomide-Oxime-PEG4-azide

Materials:

  • This compound

  • Ketone-functionalized Pomalidomide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Pyridine

  • Ethanol, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude aminooxy-PEG4-azide can be used directly in the next step.

  • Oxime Bond Formation:

    • Dissolve the crude aminooxy-PEG4-azide and ketone-functionalized pomalidomide (1.1 eq) in anhydrous ethanol.

    • Add a catalytic amount of pyridine.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Pomalidomide-Oxime-PEG4-azide conjugate.

Protocol 2: Synthesis of the Final BRD4 PROTAC via CuAAC

Materials:

  • Pomalidomide-Oxime-PEG4-azide

  • Alkyne-functionalized JQ1

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Solvents for purification (e.g., acetonitrile, water, TFA for HPLC)

Procedure:

  • CuAAC Reaction:

    • Dissolve Pomalidomide-Oxime-PEG4-azide (1.0 eq) and alkyne-functionalized JQ1 (1.1 eq) in a 1:1 mixture of t-BuOH and water.

    • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) in water.

    • In another vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

    • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is typically complete when the blue color of the copper(II) fades.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of a BRD4-targeting PROTAC synthesized using a PEG4-azide linker.

Table 1: Synthesis and Characterization of a BRD4 PROTAC

StepProductStarting MaterialReagentsSolventTime (h)Yield (%)Purity (HPLC)
1Pomalidomide-Oxime-PEG4-azideThis compound, Ketone-PomalidomideTFA, PyridineDCM, Ethanol14-2665>95%
2Final BRD4 PROTACPomalidomide-Oxime-PEG4-azide, Alkyne-JQ1CuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O4-1250>98%

Table 2: Biological Activity of the BRD4 PROTAC

Cell LineTarget ProteinDC₅₀ (nM)¹Dₘₐₓ (%)²Time Point (h)
HEK293BRD415>9024
VCaPBRD425>8524

¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation percentage.

Signaling Pathway Visualization

BRD4 is a key regulator of oncogenes such as c-MYC. By degrading BRD4, a PROTAC can inhibit the transcription of these genes, leading to anti-proliferative effects. The RAS-RAF-MEK-ERK signaling pathway is also often dysregulated in cancers where BRD4 is a therapeutic target.

BRD4_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 BRD4-mediated Transcription cluster_2 PROTAC Action cluster_3 Cellular Outcomes Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK cMYC_Protein c-MYC Protein ERK->cMYC_Protein Stabilizes BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Degradation BRD4 Degradation BRD4->Degradation Super_Enhancers Super-Enhancers Acetylated_Histones->Super_Enhancers cMYC_Gene c-MYC Gene Super_Enhancers->cMYC_Gene Activates Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Apoptosis Apoptosis cMYC_Gene->Apoptosis Leads to cMYC_mRNA->cMYC_Protein Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes PROTAC BRD4 PROTAC PROTAC->BRD4 Targets Degradation->cMYC_Gene Inhibits Transcription

Caption: BRD4's role in the c-MYC signaling pathway and its inhibition by a PROTAC.

Conclusion

This compound is a highly effective and versatile linker for the modular synthesis of PROTACs. Its distinct chemical handles allow for a directed and efficient assembly of complex bifunctional molecules. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. The successful development of a PROTAC requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.

References

Application Notes and Protocols for Boc-Aminooxy-PEG4-azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The linker connecting these two components is critical to the ADC's stability, efficacy, and safety. Boc-Aminooxy-PEG4-azide is a versatile, heterobifunctional linker designed for the precise and stable conjugation of payloads to antibodies.

This linker features three key components:

  • A Boc-protected aminooxy group for conjugation to an aldehyde or ketone on the antibody, forming a stable oxime bond.

  • A hydrophilic polyethylene glycol (PEG4) spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.[][2]

  • An azide (B81097) group for the attachment of a payload via "click chemistry," enabling a highly efficient and bioorthogonal ligation.[3]

These application notes provide a detailed framework for the use of this compound in the development of site-specific ADCs. The described methodology involves the generation of aldehyde groups on the antibody's glycan domains, followed by a sequential conjugation strategy.

Core Principle of Application

The use of this compound allows for a two-step, orthogonal conjugation strategy. This approach provides exceptional control over the conjugation process, leading to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).

  • Site-Specific Antibody Modification : Aldehyde functionalities are introduced into the antibody, typically within the Fc region's glycan structures, through mild periodate (B1199274) oxidation. This preserves the antigen-binding sites.

  • Linker Attachment via Oxime Ligation : The Boc-protected aminooxy group of the linker is deprotected and subsequently reacted with the generated aldehyde groups on the antibody to form a stable oxime linkage.

  • Payload Conjugation via Click Chemistry : The terminal azide on the conjugated linker is then used to attach an alkyne-modified cytotoxic payload through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

This sequential approach ensures that the antibody is first modified with the linker before the introduction of the often hydrophobic and sensitive payload, streamlining the purification and characterization process at each stage.

Data Presentation

While specific data for ADCs constructed with this compound is often proprietary, the following tables represent typical quantitative results that can be expected and should be determined empirically for each specific ADC construct.

Table 1: Representative Parameters for Antibody Oxidation and Linker Conjugation

ParameterTypical Range/ValueMethod of Analysis
Antibody Oxidation
Sodium Periodate Concentration1 - 15 mM-
Reaction Time30 - 60 minutes-
Temperature4°C-
Aldehyde Groups per Antibody1 - 8Hydrazide Labeling Assay
Boc Deprotection
Deprotection AgentTrifluoroacetic Acid (TFA) in DCMLC-MS of linker
Reaction Time5 - 60 minutesTLC or LC-MS
Oxime Ligation
Linker:Antibody Molar Ratio10 - 50 fold excess-
Reaction pH4.5-
Reaction Time2 - 24 hoursLC-MS
Linker Conjugation Efficiency> 90%UV-Vis Spectroscopy, LC-MS

Table 2: Typical Drug-to-Antibody Ratio (DAR) and Stability Profile

ParameterTypical ValueMethod of Analysis
Payload Conjugation (Click Chemistry)
Payload:Linker Molar Ratio1.5 - 5 fold excess-
Reaction Time1 - 4 hoursLC-MS
Final Average DAR1.8 - 2.2 or 3.5 - 4.0HIC, RP-HPLC, LC-MS
ADC Characterization
Percentage of Monomer> 95%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (7 days)> 95% conjugated payloadImmuno-capture LC-MS
Free Payload in Formulation< 1%RP-HPLC

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the synthesis of an ADC using this compound.

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the site-specific generation of aldehyde groups in the glycan regions of an antibody via mild periodate oxidation.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • Propylene (B89431) glycol or ethylene (B1197577) glycol

  • Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Buffer Exchange: Equilibrate the antibody into a reaction buffer (e.g., PBS, pH 7.4) using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Oxidation Reaction:

    • Prepare a fresh stock solution of sodium periodate in deionized water. Protect from light.

    • Add the sodium periodate solution to the antibody solution to a final concentration of 1-15 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction for 30-60 minutes at 4°C in the dark.

  • Quenching: Add propylene glycol to a final concentration of 20 mM to quench the excess periodate. Incubate for 10 minutes at 4°C.

  • Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with Conjugation Buffer (pH 4.5).

  • Quantification: Determine the concentration of the purified oxidized antibody using a spectrophotometer at 280 nm.

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the reactive aminooxy functionality. This step is performed on the linker before its conjugation to the antibody.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM.

  • Acid Addition: Add TFA to the solution (e.g., 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 30-60 minutes).

  • Workup:

    • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected Aminooxy-PEG4-azide.

    • Confirm deprotection via LC-MS.

Protocol 3: Oxime Ligation of Aminooxy-PEG4-azide to Oxidized Antibody

This protocol details the reaction between the aldehyde-modified antibody and the deprotected aminooxy-functionalized linker.

Materials:

  • Oxidized antibody from Protocol 1

  • Deprotected Aminooxy-PEG4-azide from Protocol 2

  • Anhydrous DMSO

  • Conjugation Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)

  • Desalting columns

Procedure:

  • Prepare Linker Solution: Dissolve the deprotected Aminooxy-PEG4-azide in DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • To the oxidized antibody in Conjugation Buffer, add the linker solution to achieve a 20-50 fold molar excess of the linker.

    • Ensure the final DMSO concentration does not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 2-24 hours with gentle agitation, protected from light.

  • Purification: Purify the azide-functionalized antibody from the excess linker using a desalting column equilibrated with a suitable buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4).

Protocol 4: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified payload to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody from Protocol 3

  • Alkyne-modified payload

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare Stock Solutions:

    • Payload: Dissolve the alkyne-modified payload in DMSO to a concentration of 10-20 mM.

    • CuSO₄: 100 mM in water.

    • THPTA: 200 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.

  • Conjugation Reaction:

    • To the azide-functionalized antibody in PBS, add the alkyne-payload solution to achieve a 1.5 to 5-fold molar excess.

    • Add the CuSO₄/THPTA premix (typically 25 equivalents relative to the payload).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the payload).

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the final ADC using SEC to remove unreacted payload, catalyst, and other reagents.

  • Final Formulation: Buffer exchange the purified ADC into a suitable formulation buffer for storage and analysis.

ADC Characterization

Thorough characterization of the final ADC is crucial to ensure its quality, homogeneity, and stability.

  • Drug-to-Antibody Ratio (DAR): The average DAR and DAR distribution can be determined using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC (RP-HPLC). Mass spectrometry (LC-MS) of the intact or reduced ADC provides a precise measurement of the molecular weight and confirms the DAR.[4]

  • Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

  • In Vitro Stability: The stability of the ADC can be assessed by incubating it in plasma and monitoring the change in average DAR and the release of free payload over time using immuno-capture LC-MS.[2]

  • Antigen Binding: The binding affinity of the ADC to its target antigen should be confirmed using methods such as ELISA or Surface Plasmon Resonance (SPR).

Visualizations

ADC_Synthesis_Workflow cluster_antibody_mod Step 1: Antibody Modification cluster_linker_prep Step 2: Linker Preparation cluster_conjugation Step 3 & 4: Sequential Conjugation mAb Monoclonal Antibody (mAb) oxidized_mAb Oxidized mAb (Aldehyde groups) mAb->oxidized_mAb Periodate Oxidation azide_mAb Azide-functionalized mAb oxidized_mAb->azide_mAb Oxime Ligation boc_linker Boc-Aminooxy -PEG4-Azide deprotected_linker Aminooxy -PEG4-Azide boc_linker->deprotected_linker TFA Deprotection final_ADC Final ADC azide_mAb->final_ADC Click Chemistry (Payload attachment)

Caption: Experimental workflow for ADC synthesis using this compound.

Linker_Functionality cluster_reactants linker Boc-NH-O- -PEG4- -N3 This compound antibody Antibody Aldehyde (from oxidized glycan) linker:f0->antibody Oxime Ligation (after Boc deprotection) payload Alkyne-Payload linker:f2->payload Click Chemistry

Caption: Dual reactivity of the this compound linker.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Complex ADC-Antigen Complex Receptor->Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

Application Notes and Protocols for Boc Deprotection of Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent protecting group for amines, including the aminooxy functionality, due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1][2] Aminooxy-PEG4-azide is a heterobifunctional linker used in bioconjugation and drug development, particularly in the formation of antibody-drug conjugates (ADCs) and PROTACs.[3][4][5] The molecule features a Boc-protected aminooxy group for conjugation to carbonyls (aldehydes or ketones), a PEG4 spacer to enhance solubility, and an azide (B81097) handle for click chemistry.[4][6]

Successful deprotection of the Boc group to liberate the reactive aminooxy moiety is a critical step. The choice of deprotection conditions must be carefully considered to ensure complete removal of the Boc group while preserving the integrity of the azide and the PEG linker. These application notes provide detailed protocols for the deprotection of Boc-Aminooxy-PEG4-azide using two common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected aminooxy group is an acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation, carbon dioxide, and the protonated aminooxy group.[7] The liberated aminooxy group can then be neutralized during work-up to yield the free, reactive functionality.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Boc_Amine Boc-ONH-R Protonated_Boc Protonated Boc Intermediate Boc_Amine->Protonated_Boc + H⁺ H_plus H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Elimination tBu_cation t-Butyl Cation Protonated_Boc->tBu_cation Deprotected_Amine H₂N-O-R (Deprotected Product) Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Deprotection Conditions: A Comparative Overview

The choice between TFA and HCl often depends on the substrate's sensitivity to the acid, the desired final salt form, and downstream applications. The following table summarizes typical conditions for the deprotection of this compound. Yields are generally high for Boc deprotections, but can be substrate-dependent. It is always recommended to monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

ParameterMethod A: Trifluoroacetic Acid (TFA)Method B: Hydrogen Chloride (HCl)
Reagent 20-50% TFA in Dichloromethane (B109758) (DCM)4 M HCl in 1,4-Dioxane (B91453)
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 30 - 120 minutes30 - 60 minutes
Work-up Evaporation of solvent and TFA, often with a co-solvent like toluene (B28343).Evaporation of solvent.
Product Salt Form TFA salt (often an oil)HCl salt (often a solid)[8]
Typical Yield >90%>90%
Purity High, but potential for t-butylation side products. Scavengers can be used.[7]High. Generally considered a clean reaction.
Considerations TFA is highly corrosive and volatile.[7] The resulting TFA salt may be difficult to handle if it is an oil.Commercially available as a solution. Dioxane is a suspected carcinogen. The HCl salt is often a crystalline solid, which can be easier to isolate.[8]

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and effective method for Boc group removal.

TFA_Protocol_Workflow start Start: this compound dissolve Dissolve in DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_tfa Add 20-50% TFA/DCM solution cool->add_tfa react Stir at RT for 30-120 min add_tfa->react monitor Monitor reaction by TLC/LC-MS react->monitor evaporate Evaporate solvent and excess TFA monitor->evaporate Reaction Complete co_evaporate Co-evaporate with Toluene (optional) evaporate->co_evaporate product Product: Aminooxy-PEG4-azide (TFA Salt) co_evaporate->product

Caption: Workflow for Boc deprotection using TFA.

Materials:

  • t-Boc-Aminooxy-PEG4-azide

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Toluene (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the t-Boc-Aminooxy-PEG4-azide in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Deprotection: Slowly add a solution of 20-50% TFA in DCM to the stirred solution.[9] The total reaction volume should be considered when calculating the final TFA concentration.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-120 minutes. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, toluene can be added to the residue and evaporated; this process can be repeated 2-3 times.

  • Drying: Dry the resulting product, the TFA salt of Aminooxy-PEG4-azide, under high vacuum. The product is often obtained as an oil and can be used in the next step without further purification.

Method B: Deprotection using 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of the deprotected product, which is often a solid and easier to handle.

HCl_Protocol_Workflow start Start: this compound dissolve Dissolve in minimal anhydrous 1,4-Dioxane (optional) start->dissolve add_hcl Add 4 M HCl in 1,4-Dioxane dissolve->add_hcl react Stir at RT for 30-60 min add_hcl->react monitor Monitor reaction by TLC/LC-MS react->monitor evaporate Evaporate solvent in vacuo monitor->evaporate Reaction Complete precipitate Triturate with cold diethyl ether evaporate->precipitate filter_dry Filter and dry under vacuum precipitate->filter_dry product Product: Aminooxy-PEG4-azide (HCl Salt) filter_dry->product

Caption: Workflow for Boc deprotection using HCl in dioxane.

Materials:

  • t-Boc-Aminooxy-PEG4-azide

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane, anhydrous

  • 1,4-Dioxane, anhydrous (optional)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reagent Addition: To the t-Boc-Aminooxy-PEG4-azide in a round-bottom flask, add the 4 M HCl in 1,4-dioxane solution.[10] If the starting material is a solid, it can be dissolved in a minimal amount of anhydrous dioxane before adding the HCl solution.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess HCl in vacuo.

  • Precipitation: Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected product.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry the product under vacuum. The product, Aminooxy-PEG4-azide hydrochloride, is typically a solid.

Safety and Handling

  • Trifluoroacetic Acid (TFA) is a strong, volatile, and corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Chloride (HCl) in Dioxane is a corrosive solution. 1,4-Dioxane is flammable and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

  • The azide functionality is stable under these deprotection conditions. However, azides can be energetic and should be handled with care, avoiding contact with heavy metals and strong reducing agents not relevant to this specific reaction.

Conclusion

The deprotection of t-Boc-Aminooxy-PEG4-azide can be reliably achieved using standard acidic conditions. Treatment with TFA in DCM provides a rapid deprotection, typically yielding the product as a TFA salt oil. Alternatively, using 4 M HCl in dioxane offers a clean conversion to the hydrochloride salt, which is often an easier-to-handle solid. The choice of method will depend on the specific requirements of the subsequent synthetic steps and handling preferences. In all cases, monitoring the reaction to completion is crucial for obtaining a high yield of the desired deprotected linker.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1] This powerful ligation reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, and is characterized by its high yield, selectivity, and tolerance of a wide range of functional groups and aqueous conditions.[2]

Boc-Aminooxy-PEG4-azide is a heterobifunctional linker that leverages the advantages of CuAAC for applications in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3] This linker features:

  • An azide group for participation in the CuAAC reaction.

  • A Boc-protected aminooxy group , which, after deprotection under mild acidic conditions, can react with aldehydes or ketones to form stable oxime linkages.[4]

  • A hydrophilic polyethylene glycol (PEG4) spacer that enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidelines for reaction optimization, and methods for the purification and characterization of the resulting triazole conjugate.

Chemical Reaction Scheme

The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of the azide moiety of this compound with a terminal alkyne-functionalized molecule to yield a stable 1,4-disubstituted 1,2,3-triazole.

CuAAC Reaction Scheme cluster_reactants Reactants cluster_catalyst Catalyst System Boc_Azide This compound Product Boc-Aminooxy-PEG4-triazole-R Boc_Azide->Product + Alkyne Alkyne-functionalized Molecule (R-C≡CH) Alkyne->Product Copper Cu(I) Source (e.g., CuSO4 + Na-Ascorbate) Copper->Product Catalyst

Caption: General scheme of the CuAAC reaction.

Experimental Protocols

Materials and Reagents
  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvents: Deionized water, DMSO, DMF, or a mixture as required for solubility

  • Buffers (e.g., phosphate-buffered saline, PBS)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography, dialysis tubing, or appropriate spin columns)

General Protocol for CuAAC with this compound

This protocol is a general starting point and may require optimization depending on the specific alkyne-containing molecule.

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.

    • Alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent.

    • Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA/TBTA (Ligand): Prepare a 50 mM stock solution in DMSO or water (for THPTA).

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in a suitable buffer or solvent system.

    • Add this compound. A slight excess (1.2 to 2 equivalents) relative to the alkyne is often beneficial.

    • Prepare the copper-ligand complex by premixing the CuSO₄ and THPTA/TBTA stock solutions. A 1:5 molar ratio of Cu:Ligand is commonly used.[5] Let this mixture stand for a few minutes.

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Mix the reaction components thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction at room temperature for 1 to 4 hours. The reaction can be allowed to proceed overnight if necessary. Reaction progress can be monitored by TLC, LC-MS, or using a fluorogenic azide if applicable.[5][6]

  • Reaction Quenching and Purification:

    • The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the resulting triazole conjugate. The purification method will depend on the properties of the product. Common methods include:

      • Silica gel chromatography for small molecules.

      • Precipitation (e.g., with ethanol (B145695) or acetone).

      • Size-exclusion chromatography or dialysis for larger biomolecules.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Stock_Solutions Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) Mix_Reactants Combine Alkyne and Azide Stock_Solutions->Mix_Reactants Add_Catalyst Add Premixed Cu/Ligand Complex Mix_Reactants->Add_Catalyst Initiate Add Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Monitor Monitor Reaction (TLC/LC-MS) Incubate->Monitor Purify Purify Product Monitor->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A typical workflow for the CuAAC reaction.

Data Presentation: Recommended Reaction Conditions

While optimal conditions are substrate-dependent, the following table provides a general guide for setting up a CuAAC reaction with this compound. High yields are generally expected for this type of reaction, often exceeding 90% with proper optimization.[6]

ComponentRecommended Concentration/RatioNotes
This compound 1.2 - 2.0 equivalentsAn excess of the azide component can help drive the reaction to completion, especially if the alkyne is a precious biomolecule.
Alkyne Substrate 1.0 equivalentThe limiting reagent.
CuSO₄ 50 µM - 1 mMHigher concentrations can lead to faster reactions but may also cause degradation of sensitive biomolecules. Start with a lower concentration.
Ligand (THPTA/TBTA) 5 equivalents to CopperThe ligand stabilizes the Cu(I) oxidation state and accelerates the reaction. THPTA is water-soluble and ideal for bioconjugations.
Sodium Ascorbate 5 - 10 equivalents to CopperA reducing agent to convert Cu(II) to the active Cu(I) catalyst. Should be prepared fresh.
Solvent Aqueous buffer, DMSO, DMFA co-solvent like DMSO or DMF (5-20%) can be used to solubilize hydrophobic reactants.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at room temperature. Gentle heating (30-40 °C) may be applied if the reaction is slow.
Reaction Time 1 - 4 hoursMonitor by an appropriate analytical method (e.g., LC-MS) to determine completion. Can be left overnight.

Characterization of the Triazole Product

After purification, the identity and purity of the Boc-Aminooxy-PEG4-triazole conjugate should be confirmed using standard analytical techniques:

TechniqueExpected Outcome
Mass Spectrometry Observation of the correct molecular weight for the conjugated product.
¹H NMR Spectroscopy Appearance of a characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm). Disappearance of the alkyne proton signal.
¹³C NMR Spectroscopy Appearance of signals corresponding to the triazole ring carbons.
FT-IR Spectroscopy Disappearance of the characteristic azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹).
HPLC/UPLC A single, sharp peak indicating the purity of the final product.

Deprotection of the Boc Group

The Boc-protecting group on the aminooxy functionality can be removed under mild acidic conditions to reveal the free aminooxy group for subsequent conjugation to an aldehyde or ketone.

  • Dissolve the purified Boc-protected triazole conjugate in a suitable solvent (e.g., dichloromethane, dioxane).

  • Add an excess of an acid such as trifluoroacetic acid (TFA). A common condition is 20-50% TFA in the chosen solvent.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the acid and solvent under reduced pressure. The resulting aminooxy-functionalized molecule can then be used in oxime ligation reactions.

Logical Relationship Start This compound CuAAC CuAAC with Alkyne Start->CuAAC Intermediate Boc-Protected Triazole Conjugate CuAAC->Intermediate Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Final_Product Aminooxy-Functionalized Triazole Conjugate Deprotection->Final_Product Oxime_Ligation Reaction with Aldehyde/Ketone Final_Product->Oxime_Ligation

Caption: Sequential functionalization workflow.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction leverages the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously and selectively with azides to form a stable triazole linkage.[1]

Boc-Aminooxy-PEG4-azide is a versatile, heterobifunctional linker designed for use in bioconjugation and drug development. It features three key components:

  • An azide (B81097) group for highly selective SPAAC reactions with cyclooctyne-modified molecules.

  • A Boc-protected aminooxy group , which, after deprotection, can react with aldehydes or ketones to form stable oxime linkages.

  • A hydrophilic polyethylene glycol (PEG4) spacer that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[2]

These characteristics make this compound an ideal tool for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled probes for imaging applications.[1][3]

Key Features and Applications

  • Biocompatibility: The copper-free nature of SPAAC makes it suitable for applications in living cells and whole organisms.[1]

  • High Selectivity: The azide and cyclooctyne (B158145) groups react specifically with each other, avoiding side reactions with native functional groups found in biological systems.

  • Favorable Kinetics: The reaction proceeds efficiently under mild, physiological conditions (aqueous buffers, neutral pH, and ambient temperature).[1] The inclusion of a PEG linker has been shown to enhance reaction rates.[2]

  • Stable Linkage: The resulting triazole ring is highly stable under physiological conditions.[1]

  • Versatility: This linker is a key component in the modular synthesis of complex biomolecules. After the initial SPAAC conjugation, the deprotected aminooxy group provides a secondary handle for further functionalization.

Applications Include:

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic payloads to antibodies for targeted cancer therapy.

  • PROTAC Synthesis: Connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand for targeted protein degradation.

  • Biomolecule Labeling: Attaching fluorophores, biotin, or other reporter molecules to proteins, nucleic acids, or glycans for detection and imaging.

  • Surface Modification: Immobilizing biomolecules onto surfaces for diagnostic assays and biomaterials development.

Data Presentation: Representative SPAAC Reaction Parameters

The following table summarizes representative quantitative data for SPAAC reactions between a PEGylated azide linker and a DBCO-modified protein. These values are based on published data for analogous systems and serve as a general guideline. Optimal conditions may vary depending on the specific substrates and experimental goals.

ParameterTypical Value/RangeNotes
Second-Order Rate Constant (k₂) 0.1 - 1.0 M⁻¹s⁻¹Highly dependent on the specific cyclooctyne and azide structure. The presence of a PEG linker can increase the reaction rate by over 30%.[2]
Molar Ratio (Azide:Cyclooctyne) 2:1 to 20:1A molar excess of the smaller molecule (this compound) is typically used to drive the reaction to completion.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Temperature 4°C to 37°CLower temperatures (4°C) can be used for longer incubation times (overnight) to maintain protein stability. Room temperature (20-25°C) is common for shorter reaction times.
Reaction Time 1 - 24 hoursDependent on reactant concentrations, temperature, and the intrinsic reactivity of the cyclooctyne. Reactions are often complete within 4-12 hours at room temperature.
Organic Co-solvent (e.g., DMSO) <10% (v/v)Used to dissolve the linker stock solution. The final concentration should be minimized to prevent protein denaturation.[1]
Typical Conjugation Yield >90%High yields are achievable with optimized reaction conditions.

Experimental Protocols

Protocol 1: SPAAC Conjugation of this compound to a DBCO-Modified Protein

This protocol describes the general procedure for conjugating this compound to a protein that has been previously functionalized with a DBCO group.

Materials:

  • DBCO-functionalized protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes, or spin desalting columns)

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This stock solution can be stored at -20°C for short-term use.

  • SPAAC Reaction Setup:

    • In a suitable microcentrifuge tube, add the DBCO-functionalized protein solution to the desired final concentration (e.g., 1-5 mg/mL).

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 5- to 20-fold over the protein.

    • Gently mix the components. Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein integrity.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours. The optimal time may require empirical determination.

  • Purification:

    • Remove the excess, unreacted this compound and DMSO from the conjugated protein. This can be achieved by:

      • Size-Exclusion Chromatography (SEC): An effective method for separating the larger protein conjugate from smaller reactants.

      • Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) using an appropriate molecular weight cutoff (MWCO) dialysis membrane.

      • Spin Desalting Columns: A rapid method for buffer exchange and removal of small molecules.

  • Characterization and Storage:

    • Confirm the successful conjugation and purity of the product using SDS-PAGE (which may show a shift in molecular weight) and/or mass spectrometry.

    • Store the purified Boc-protected conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Boc Deprotection of the Aminooxy Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive aminooxy functionality.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a 1:1 mixture of DCM and TFA

  • Quenching solution (e.g., a basic buffer like sodium bicarbonate solution)

  • Purification system (as in Protocol 1)

Procedure:

  • Reaction Setup:

    • Lyophilize or carefully dry the purified conjugate from Protocol 1 if it is in an aqueous buffer.

    • Resuspend the dried conjugate in the deprotection reagent. A common method is to use a solution of 20-50% TFA in DCM. The reaction can also be performed using neat TFA for rapid deprotection.

    • Caution: TFA is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS if possible.

  • Quenching and Removal of TFA:

    • Carefully neutralize the reaction by adding a basic solution.

    • Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • Purification:

    • Immediately purify the deprotected conjugate to remove salts and byproducts. Use SEC, dialysis, or spin desalting columns with a suitable buffer for the subsequent application (e.g., an acetate (B1210297) buffer pH 4.5-5.5 for subsequent oxime ligation).

  • Characterization and Use:

    • Confirm the deprotection via mass spectrometry (observing the expected mass decrease).

    • The resulting conjugate with a free aminooxy group is now ready for reaction with an aldehyde- or ketone-containing molecule.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound (R-N₃) Triazole Stable Triazole Linkage (Conjugate) Azide->Triazole SPAAC (Copper-Free) Alkyne DBCO-Modified Protein (Cyclooctyne) Alkyne->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow A Prepare 10 mM Stock of This compound in DMSO B Combine DBCO-Protein with Azide Linker (5-20x excess) A->B C Incubate at RT (4-12h) or 4°C (12-24h) B->C D Purify Conjugate (SEC, Dialysis, or Spin Column) C->D E Characterize Boc-Protected Conjugate (SDS-PAGE, MS) D->E F Boc Deprotection with TFA E->F Optional Next Step G Purify Deprotected Conjugate F->G H Final Product: Aminooxy-Functionalized Conjugate G->H

Caption: Experimental workflow for SPAAC conjugation and subsequent Boc deprotection.

Logical_Relationship cluster_step1 Step 1: SPAAC Conjugation cluster_step2 Step 2: Deprotection Mol_A DBCO-Protein Product_1 Boc-Aminooxy-PEG4-Triazole-Protein Mol_A->Product_1 Mol_B This compound Mol_B->Product_1 Product_2 H₂N-O-PEG4-Triazole-Protein Product_1->Product_2 Acidic Cleavage Reagent_TFA TFA Reagent_TFA->Product_2

Caption: Two-step logical relationship of SPAAC followed by Boc deprotection.

References

Application Notes: Bioconjugation of Peptides with Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the bioconjugation of peptides with the heterobifunctional linker, Boc-Aminooxy-PEG4-azide. This linker is a valuable tool in drug development and chemical biology, enabling the site-specific modification of peptides. The Boc-protected aminooxy group allows for subsequent conjugation to molecules containing an aldehyde or ketone via oxime ligation, while the azide (B81097) moiety can be utilized for "click" chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2][3]

These protocols will cover the essential steps of:

  • Deprotection of the Boc group to reveal the reactive aminooxy functionality.

  • Oxime ligation for conjugation of the aminooxy-PEG-azide linker to a carbonyl-containing peptide.

  • Copper-free click chemistry for the conjugation of the azide-modified peptide to a dibenzocyclooctyne (DBCO)-containing molecule.

  • Purification and characterization of the resulting peptide conjugates.

Key Reactions and Workflow

The overall workflow involves a series of sequential or parallel reactions depending on the desired final conjugate. The primary reactions are the deprotection of the Boc group, oxime ligation, and copper-free click chemistry.

Diagram: General Bioconjugation Workflow

Bioconjugation_Workflow Peptide Peptide with Carbonyl Group Oxime_Ligation Oxime Ligation Peptide->Oxime_Ligation Linker This compound Deprotection Boc Deprotection Linker->Deprotection Aminooxy_Linker Aminooxy-PEG4-azide Deprotection->Aminooxy_Linker Aminooxy_Linker->Oxime_Ligation Azide_Peptide Azide-Modified Peptide Oxime_Ligation->Azide_Peptide Click_Chemistry Copper-Free Click Chemistry Azide_Peptide->Click_Chemistry DBCO_Molecule DBCO-Molecule DBCO_Molecule->Click_Chemistry Final_Conjugate Final Peptide Conjugate Click_Chemistry->Final_Conjugate

Caption: General workflow for peptide bioconjugation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines.[4] Its removal is a critical first step to unmask the aminooxy group for subsequent ligation. Trifluoroacetic acid (TFA) is a common reagent for this purpose.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in DCM in a round-bottom flask.

  • Deprotection Cocktail: Prepare a deprotection solution of 50% (v/v) TFA in DCM.[5]

  • Reaction: Add the TFA/DCM solution to the dissolved linker. A typical ratio is 10 mL of solution per gram of linker.

  • Incubation: Stir the reaction mixture at room temperature for 20-30 minutes.[4]

  • Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Neutralization (Optional but Recommended): To neutralize any residual TFA, wash the resin-free deprotected linker with a 5% solution of DIPEA in DCM.[4][5]

  • Final Wash: Wash the product with DCM to remove excess DIPEA and salts.

  • Drying: Dry the resulting aminooxy-PEG4-azide under vacuum.

Table 1: Boc Deprotection Conditions and Expected Outcomes

ParameterConditionExpected OutcomeReference
Deprotection Reagent 50% TFA in DCM>95% deprotection[5]
Reaction Time 20-30 minutesComplete removal of Boc group[4]
Temperature Room TemperatureEfficient deprotection[4][5]
Protocol 2: Oxime Ligation of Aminooxy-PEG4-azide to a Carbonyl-Containing Peptide

Oxime ligation is a robust and chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[6][7][8][9] This reaction is typically performed in aqueous buffers at a slightly acidic pH and can be catalyzed by aniline (B41778).[7][8]

Materials:

  • Peptide containing an aldehyde or ketone group

  • Deprotected Aminooxy-PEG4-azide

  • Aniline (catalyst)

  • Aqueous buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent

  • Reaction vials

Procedure:

  • Peptide Preparation: Dissolve the carbonyl-containing peptide in the aqueous buffer. A co-solvent like DMSO may be used to aid solubility.

  • Linker Preparation: Dissolve the deprotected Aminooxy-PEG4-azide in the same buffer.

  • Reaction Setup: In a reaction vial, combine the peptide solution and the linker solution. A molar excess of the linker (e.g., 1.5 to 5 equivalents) is often used to drive the reaction to completion.

  • Catalyst Addition: Add aniline to the reaction mixture. A final concentration of 10-20 mM aniline is typical.

  • Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from a few hours to overnight, depending on the reactivity of the carbonyl group.[10] The reaction can be monitored by RP-HPLC.

  • Purification: Purify the resulting azide-modified peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Oxime Ligation Reaction Parameters

ParameterConditionPurpose/EffectReference
pH 4.0 - 5.0Optimal for oxime formation[7]
Catalyst Aniline or p-phenylenediamineAccelerates the reaction rate[7][8]
Temperature Room Temperature to 37°CInfluences reaction kinetics[10]
Reaction Time 1 - 24 hoursVaries based on substrates and catalyst[7]
Protocol 3: Copper-Free Click Chemistry (SPAAC) of Azide-Modified Peptide

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for biological applications.[2][11][12] This protocol describes the reaction of an azide-modified peptide with a DBCO-containing molecule.

Materials:

  • Azide-modified peptide (from Protocol 2)

  • DBCO-containing molecule (e.g., DBCO-protein, DBCO-fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer

  • DMSO (if needed for solubility)

  • Reaction vials

Procedure:

  • Reagent Preparation: Dissolve the azide-modified peptide and the DBCO-containing molecule in the reaction buffer. Use DMSO as a co-solvent if necessary to ensure complete dissolution.

  • Reaction Setup: Combine the azide-modified peptide and the DBCO-containing molecule in a reaction vial. A slight molar excess of one reactant can be used to ensure complete consumption of the other.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reactions are often complete within 1-4 hours but can be left overnight.[1]

  • Monitoring: The reaction progress can be monitored by RP-HPLC or LC/MS.

  • Purification: Purify the final peptide conjugate using an appropriate method such as RP-HPLC, size-exclusion chromatography (SEC), or affinity chromatography, depending on the properties of the conjugate.

Table 3: Copper-Free Click Chemistry (SPAAC) Reaction Parameters

ParameterConditionExpected OutcomeReference
Reactants Azide and DBCOFormation of a stable triazole linkage[11]
Solvent Aqueous buffer (e.g., PBS)Biocompatible conditions[2][11]
Temperature Room Temperature to 37°CEfficient reaction[13]
Reaction Time 1 - 17 hoursHigh conjugation efficiency[1]

Purification and Characterization

Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides and their conjugates.[14][15][16] Separation is based on the hydrophobicity of the molecules.

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the compounds. The specific gradient will depend on the hydrophobicity of the peptide and its conjugate.

  • Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (if the peptide contains Trp or Tyr residues).

Characterization by Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the identity and purity of the peptide conjugates.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Coupled with liquid chromatography (LC/MS), ESI-MS provides accurate molecular weight information of the starting materials and the final conjugate, confirming successful conjugation.[6][7]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is also used to determine the molecular weight of the conjugate and can be useful for analyzing complex mixtures.[7][9]

Table 4: Summary of Analytical Techniques for Characterization

TechniqueInformation ObtainedReference
RP-HPLC Purity assessment and purification[14][15]
LC/MS (ESI) Accurate molecular weight, confirmation of conjugation, assessment of heterogeneity[6][7][8][17]
MALDI-TOF MS Molecular weight determination, degree of PEGylation[7][9]

Signaling Pathways and Applications

The bioconjugation of peptides with this compound opens up a wide range of applications in drug development and research. The ability to introduce two distinct functionalities allows for the creation of complex and highly specific molecular constructs.

Diagram: Application Pathways

Application_Pathways cluster_conjugate Azide-Peptide Conjugate cluster_applications Potential Applications Azide_Peptide Peptide-PEG-Azide Targeted_Delivery Targeted Drug Delivery (via Click Chemistry) Azide_Peptide->Targeted_Delivery Imaging Molecular Imaging (e.g., with fluorescent DBCO) Azide_Peptide->Imaging PROTACs PROTAC Development (linking targeting and E3 ligase ligands) Azide_Peptide->PROTACs Peptide_Stapling Peptide Stapling/Cyclization (intramolecular click) Azide_Peptide->Peptide_Stapling

Caption: Potential applications of azide-modified peptides.

Applications include:

  • Targeted Drug Delivery: The azide group can be used to "click" the peptide to a drug-loaded nanoparticle or a targeting moiety functionalized with a strained alkyne.

  • Molecular Imaging: A fluorescent probe containing a DBCO group can be attached to the azide-modified peptide for in vitro or in vivo imaging studies.

  • Development of Proteolysis-Targeting Chimeras (PROTACs): The bifunctional nature of the linker can be exploited to synthesize PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity.

  • Peptide Stapling and Cyclization: Intramolecular click chemistry can be used to create cyclic peptides, which often have enhanced stability and bioactivity.

References

Application Notes and Protocols for Labeling Oligonucleotides with Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the labeling of oligonucleotides with the heterobifunctional linker, Boc-Aminooxy-PEG4-azide. This reagent allows for the introduction of a protected aminooxy group onto an oligonucleotide via its terminal azide (B81097) functionality. The azide group partakes in a highly efficient and specific "click chemistry" reaction with an alkyne-modified oligonucleotide. The incorporated Boc-protected aminooxy group can be subsequently deprotected under mild acidic conditions to reveal a reactive aminooxy group.[1][2] This terminal aminooxy handle can then be used to conjugate the oligonucleotide to molecules containing aldehyde or ketone moieties, such as proteins, peptides, or therapeutic agents, through the formation of a stable oxime bond.

The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the reagent and the resulting conjugate, potentially reducing aggregation and improving pharmacokinetic properties in therapeutic applications.[3] This two-step conjugation strategy offers a robust and versatile method for the development of oligonucleotide-based diagnostics and therapeutics.

Principle of the Method

The primary labeling strategy involves a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[4] An oligonucleotide that has been synthesized with a terminal alkyne modification is reacted with the azide group of this compound. The reaction is catalyzed by a Cu(I) species, typically generated in situ from Cu(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270). The reaction is highly specific and proceeds rapidly under aqueous conditions, resulting in the formation of a stable triazole linkage.

Following the conjugation, the Boc protecting group on the terminal aminooxy group can be removed using mild acidic conditions, making it available for subsequent conjugation steps.

Chemical Reaction Pathway

cluster_reactants Reactants cluster_reaction CuAAC Click Chemistry cluster_product Product Oligo_Alkyne Alkyne-Modified Oligonucleotide Labeled_Oligo Boc-Aminooxy-PEG4-Oligonucleotide (via Triazole Linkage) Oligo_Alkyne->Labeled_Oligo Boc_Azide This compound Boc_Azide->Labeled_Oligo catalyst Cu(II)SO4 Sodium Ascorbate solvent Aqueous Buffer (e.g., TEAA, PBS)

Caption: CuAAC reaction between an alkyne-oligonucleotide and this compound.

Experimental Protocol

This protocol is based on general methods for CuAAC reactions with oligonucleotides.[4][5] Optimal conditions may vary depending on the specific oligonucleotide sequence and properties.

Materials and Reagents
  • Alkyne-modified oligonucleotide

  • This compound

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 5 mM Sodium Ascorbate (freshly prepared in deionized water)

  • 10 mM Copper(II) Sulfate (CuSO₄) in deionized water

  • 10 mM Tris(benzyltriazolylmethyl)amine (TBTA) ligand in DMSO

  • Deionized, nuclease-free water

  • Microcentrifuge tubes

  • Equipment for oligonucleotide purification (e.g., HPLC system, gel electrophoresis apparatus)

Reagent Preparation
  • Alkyne-Oligonucleotide Stock Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.

  • This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Copper(II)-TBTA Stock Solution: Mix equal volumes of 10 mM CuSO₄ and 10 mM TBTA ligand stock solutions.

Oligonucleotide Labeling Procedure
  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • Alkyne-modified oligonucleotide solution (e.g., 50 µL of a 200 µM stock for 10 nmol scale)

    • 2 M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)

    • DMSO (to adjust the final volume, ensuring the final DMSO concentration is between 10-50%)

  • Vortex the mixture gently.

  • Add 1.5 equivalents of the 10 mM this compound stock solution relative to the oligonucleotide. Vortex briefly.

  • Add 10 equivalents of the freshly prepared 5 mM sodium ascorbate solution. Vortex briefly.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to prevent oxidation of the Cu(I) catalyst.

  • Add 1 equivalent of the Copper(II)-TBTA stock solution.

  • Flush the headspace of the tube with the inert gas and cap it tightly.

  • Incubate the reaction at room temperature for 4-16 hours with gentle shaking.

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted reagents, catalyst, and byproducts.

  • Ethanol (B145695) Precipitation:

    • Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.

    • Add 3 volumes of cold absolute ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again.

    • Dry the pellet and resuspend in nuclease-free water.

  • HPLC Purification: For higher purity, reversed-phase HPLC (RP-HPLC) is recommended. The increased hydrophobicity of the labeled oligonucleotide due to the Boc and PEG components allows for separation from the unlabeled alkyne-oligonucleotide.

Boc Deprotection (Optional Subsequent Step)

To expose the aminooxy group for further conjugation, the Boc group must be removed.

  • Resuspend the purified, labeled oligonucleotide in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or another suitable acidic solution.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the acid under a stream of nitrogen and repurify the deprotected oligonucleotide, for example, by ethanol precipitation as described above.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_deprotection Optional Deprotection prep_reagents Prepare Stock Solutions (Oligo, Azide, Catalyst) mix Combine Reactants in Buffer prep_reagents->mix 1. Mix add_catalyst Add Degassed Catalyst (Cu(I)/TBTA) mix->add_catalyst 2. Catalyze incubate Incubate at Room Temp (4-16 hours) add_catalyst->incubate 3. React purify Purify Conjugate (Precipitation or HPLC) incubate->purify 4. Purify analyze Analyze Product (Mass Spec, Gel Shift) purify->analyze 5. QC deprotect Treat with Acid (TFA) to Remove Boc Group analyze->deprotect Optional Next Step repurify Re-purify Aminooxy- Oligonucleotide deprotect->repurify 6. Deprotect

References

Application Notes and Protocols for Surface Functionalization using Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-Aminooxy-PEG4-azide is a heterobifunctional linker designed for the versatile and controlled functionalization of surfaces. This molecule incorporates three key chemical features:

  • A Boc-protected aminooxy group : This functionality allows for covalent attachment to surfaces or molecules bearing aldehyde or ketone groups through a stable oxime bond, following a straightforward deprotection step.

  • A terminal azide (B81097) group : This group enables the attachment of a wide array of molecules containing alkyne or strained cyclooctyne (B158145) moieties via highly efficient and bioorthogonal "click chemistry" reactions.[1][2]

  • A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer : The PEG spacer enhances water solubility, reduces non-specific binding of biomolecules to the functionalized surface, and provides spatial separation between the surface and the immobilized molecule.[2][3]

This unique combination of features makes this compound an ideal tool for a variety of applications in biomedical research and drug development, including the fabrication of biosensors, the development of targeted drug delivery systems, and the creation of functionalized surfaces for cell culture and tissue engineering.[3][4][5]

Principle of Surface Functionalization

The surface functionalization strategy using this compound is a two-step process that allows for the sequential and controlled immobilization of two different molecular entities. The general workflow is as follows:

  • Initial Surface Modification: The surface of interest (e.g., glass, gold, silicon oxide, or polymer) is first functionalized with either an alkyne-containing molecule (for attachment of the azide terminus) or an aldehyde/ketone-containing molecule (for attachment of the aminooxy terminus after deprotection).

  • Immobilization of this compound: The heterobifunctional linker is then covalently attached to the modified surface via one of its terminal groups.

  • Deprotection and Secondary Functionalization: The Boc protecting group is removed from the immobilized linker, exposing the reactive aminooxy group. This is followed by the attachment of a second molecule of interest containing an aldehyde or ketone. Alternatively, if the aminooxy group was used for initial attachment, the terminal azide is available for click chemistry with an alkyne-containing molecule.

This modular approach provides a high degree of control over the surface chemistry and allows for the creation of complex, multifunctional surfaces.

Experimental Protocols

Protocol 1: Immobilization of this compound on an Alkyne-Functionalized Surface via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the attachment of this compound to a surface previously functionalized with terminal alkyne groups.

Materials:

  • Alkyne-functionalized substrate

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for biological applications)[6]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.[7]

    • (Optional) Prepare a 100 mM stock solution of THPTA in deionized water.[6]

  • Reaction Setup:

    • Place the alkyne-functionalized substrate in a suitable reaction vessel.

    • Prepare the click chemistry reaction mixture in the following order:

      • To the substrate, add the this compound solution to a final concentration of 1-5 mM in PBS.

      • Add the CuSO₄ solution to a final concentration of 1 mM.

      • (Optional) Add the THPTA solution to a final concentration of 5 mM.

      • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[7][8]

  • Incubation:

    • Gently agitate the reaction mixture and incubate for 1-4 hours at room temperature, protected from light. The reaction can be performed under a nitrogen or argon atmosphere to minimize the oxidation of Cu(I).[7]

  • Washing:

    • After incubation, remove the substrate from the reaction mixture.

    • Wash the substrate sequentially with deionized water, ethanol, and again with deionized water to remove unreacted reagents.

    • Dry the substrate under a stream of nitrogen or argon.

The surface is now functionalized with Boc-protected aminooxy groups.

Protocol 2: Boc Deprotection of Surface-Immobilized Linker

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Substrate functionalized with this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Deprotection:

    • Immerse the substrate in a solution of 50% TFA in DCM for 30-60 minutes at room temperature.[9]

    • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Washing:

    • Remove the substrate from the TFA/DCM solution.

    • Wash the substrate extensively with DCM to remove residual TFA.

    • Neutralize the surface by washing with PBS (pH 7.4).

    • Finally, rinse with deionized water and dry under a stream of nitrogen.

The surface now presents reactive aminooxy groups ready for conjugation.

Protocol 3: Immobilization of an Aldehyde-Containing Molecule via Oxime Ligation

This protocol describes the attachment of a molecule containing an aldehyde group to the aminooxy-functionalized surface.

Materials:

  • Aminooxy-functionalized substrate (from Protocol 2)

  • Aldehyde-containing molecule of interest (e.g., a peptide with a formylbenzoyl group)

  • Acetate (B1210297) buffer, pH 4.5-5.5[9]

  • Aniline (B41778) (optional, as a catalyst)[9]

Procedure:

  • Preparation of Molecule Solution:

    • Dissolve the aldehyde-containing molecule in acetate buffer (pH 4.5-5.5) to a final concentration of 1-5 mg/mL.

    • (Optional) For less reactive aldehydes, aniline can be added as a catalyst to a final concentration of 10-100 mM.[10]

  • Incubation:

    • Immerse the aminooxy-functionalized substrate in the molecule solution.

    • Allow the reaction to proceed for 2-16 hours at room temperature with gentle agitation.[9][11]

  • Washing:

    • After incubation, remove the substrate from the solution.

    • Wash the substrate extensively with PBS (pH 7.4) to remove any non-covalently bound molecules.

    • Rinse with deionized water and dry under a stream of nitrogen.

The surface is now functionalized with the desired molecule.

Data Presentation

The success of surface functionalization can be quantified using various surface analysis techniques. The following tables provide expected results for a typical functionalization experiment on a silicon wafer.

Table 1: Surface Characterization after Each Functionalization Step

StepTechniqueParameterExpected Value
1. Alkyne SilanizationWater Contact AngleAngle (°)70-80
XPSC1s (C≡C) peakPresent at ~284.8 eV
2. CuAAC of LinkerWater Contact AngleAngle (°)60-70
XPSN1s peakPresent at ~400-405 eV
3. Boc DeprotectionWater Contact AngleAngle (°)50-60
XPSN1s peakShift in binding energy
4. Oxime LigationWater Contact AngleAngle (°)Dependent on immobilized molecule
XPSSignature peaks of immobilized moleculePresent

Table 2: Quantification of Surface Azide Groups

This table presents a comparison of methods for quantifying the density of azide groups on the surface after immobilization of an azide-terminated linker.

MethodPrincipleTypical Surface Density (molecules/cm²)Reference
X-ray Photoelectron Spectroscopy (XPS)Quantification of nitrogen signal.1 x 10¹³ - 5 x 10¹⁴[8]
Fluorescence LabelingReaction with a fluorophore-alkyne and measurement of fluorescence intensity.1 x 10¹³ - 5 x 10¹⁴[12][13]

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Linker Immobilization cluster_2 Deprotection & Final Functionalization Surface Surface Alkyne_Surface Alkyne-functionalized Surface Surface->Alkyne_Surface Silanization with alkyne-silane Immobilized_Boc Surface-immobilized Boc-Linker Alkyne_Surface->Immobilized_Boc CuAAC Click Chemistry Boc_Linker Boc-Aminooxy- PEG4-azide Aminooxy_Surface Aminooxy-functionalized Surface Immobilized_Boc->Aminooxy_Surface Boc Deprotection (TFA/DCM) Final_Surface Functionalized Surface Aminooxy_Surface->Final_Surface Oxime Ligation Aldehyde_Molecule Aldehyde-containing Molecule (e.g., Peptide) G cluster_0 cluster_1 cluster_2 Surface Surface-Alkyne Intermediate1 Surface-Triazole-PEG₄-ONH-Boc Surface->Intermediate1 CuAAC Linker N₃-PEG₄-ONH-Boc Molecule R-CHO Product Surface-Triazole-PEG₄-O-N=CH-R Intermediate2 Surface-Triazole-PEG₄-ONH₂ Intermediate1->Intermediate2 TFA/DCM Intermediate2->Product Oxime Ligation G cluster_0 Functionalized Surface cluster_1 Cellular Interaction cluster_2 Intracellular Signaling Cascade Surface Surface with Immobilized Ligand Binding Ligand-Receptor Binding Surface->Binding Receptor Cell Surface Receptor Receptor->Binding Kinase1 Kinase 1 Binding->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response Gene Expression

References

Application Notes and Protocols for Boc-Aminooxy-PEG4-azide Reaction with DBCO-modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Boc-Aminooxy-PEG4-azide as a heterobifunctional linker for the conjugation to DBCO (Dibenzocyclooctyne)-modified proteins. This methodology leverages the highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry for the initial protein conjugation. Subsequently, the Boc (tert-butyloxycarbonyl) protecting group can be removed under mild acidic conditions to reveal a reactive aminooxy group, enabling a secondary conjugation via oxime ligation.[1][2] This dual-reactivity makes this compound a versatile tool in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The inclusion of a hydrophilic PEG4 spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.

The primary focus of these notes is the copper-free click reaction between the azide (B81097) moiety of the linker and the DBCO group on the protein.[5][6] This reaction is characterized by its high efficiency, specificity, and biocompatibility, as it proceeds readily in aqueous buffers without the need for a cytotoxic copper catalyst.[6][7] We also provide protocols for the subsequent deprotection of the Boc group and a general method for oxime ligation, expanding the utility of the conjugated protein for further functionalization.

Reaction Schematics and Workflow

The overall workflow involves a two-stage sequential conjugation strategy. The first stage is the SPAAC reaction to attach the linker to the DBCO-modified protein. The second stage involves the deprotection of the Boc group and subsequent oxime ligation with a carbonyl-containing molecule.

G cluster_0 Stage 1: SPAAC Conjugation cluster_1 Stage 2: Oxime Ligation Protein Protein DBCO_Protein DBCO-modified Protein Protein->DBCO_Protein Amine Coupling DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Protein Conjugate1 Protein-Linker Conjugate DBCO_Protein->Conjugate1 SPAAC (Click Chemistry) Linker This compound Linker->Conjugate1 Deprotection Boc Deprotection (Acidic Conditions) Conjugate1->Deprotection Aminooxy_Protein Aminooxy-functionalized Protein Deprotection->Aminooxy_Protein Final_Conjugate Dual-functionalized Protein Conjugate Aminooxy_Protein->Final_Conjugate Oxime Ligation Carbonyl_Molecule Aldehyde/Ketone -containing Molecule Carbonyl_Molecule->Final_Conjugate

Sequential conjugation workflow.

Quantitative Data Summary

Successful bioconjugation relies on the optimization of reaction parameters. The following tables provide a summary of key quantitative data for the modification of proteins with DBCO and the subsequent SPAAC reaction.

Table 1: Protein Modification with DBCO-NHS Ester

ParameterRecommended RangeNotes
Molar Excess of DBCO-NHS Ester 10 to 40-foldHigher excess for lower protein concentrations.
Protein Concentration 0.5 - 5 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES)pH 7.2 - 7.4 is optimal for amine coupling.
DMSO/DMF Concentration < 20% (v/v)Ensure protein solubility is maintained.
Incubation Time 60 minutesCan be extended for optimization.
Incubation Temperature Room Temperature
Quenching Reagent 1 M Tris-HCl, pH 8.0To stop the reaction by consuming excess NHS ester.

Table 2: SPAAC Reaction of DBCO-modified Protein with this compound

ParameterRecommended RangeNotes
Molar Excess of Azide Linker 1.5 to 10-foldHigher excess can drive the reaction to completion.
Reaction Buffer Azide-free buffer (e.g., PBS)pH 7.2 - 7.4.
Incubation Time 4 - 12 hoursCan be extended to overnight at 4°C.[8]
Incubation Temperature Room Temperature or 4°C
Monitoring of Reaction UV-Vis SpectroscopyDecrease in DBCO absorbance at ~309 nm indicates reaction progress.[7]

Experimental Protocols

Protocol 1: Modification of Proteins with DBCO-NHS Ester

This protocol describes the modification of a protein with a DBCO-NHS ester to introduce DBCO moieties for the subsequent click reaction. This method targets primary amines, such as the ε-amino group of lysine (B10760008) residues.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • DBCO-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other protein purification systems

Procedure:

  • Prepare the DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein sample (0.5–5 mg/mL).

    • Ensure the final concentration of DMSO or DMF is around 20% or less to maintain protein stability.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Quenching (Optional): To quench the reaction, add a small volume of the quenching solution to consume unreacted DBCO-NHS ester.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or another suitable protein purification method.

  • Storage: The DBCO-modified protein can be used immediately or stored at -20°C for up to a month. Note that the reactivity of the DBCO group may decrease over time.[6]

Protocol 2: SPAAC Reaction with this compound

This protocol details the copper-free click chemistry reaction between the DBCO-modified protein and this compound.

Materials:

  • DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

  • Prepare the Azide Linker Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water, depending on solubility).

  • Reaction Setup:

    • Add a 1.5- to 10-fold molar excess of the this compound solution to the DBCO-modified protein.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature. For sensitive proteins, the incubation can be performed overnight at 4°C.

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by measuring the decrease in absorbance of the DBCO group at approximately 309 nm using a UV-Vis spectrophotometer.

  • Purification: Remove the excess this compound using a suitable protein purification method such as size-exclusion chromatography or dialysis.

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Protein-Linker Conjugate from Protocol 2

  • Methanol

  • Oxalyl chloride

Procedure:

  • Dissolve the Conjugate: Dissolve the purified protein-linker conjugate in methanol.

  • Add Deprotection Reagent: Add 3 equivalents of oxalyl chloride to the solution. A slight increase in temperature may be observed.

  • Incubation: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as mass spectrometry to confirm the removal of the Boc group.

  • Purification: Purify the deprotected protein conjugate using a suitable method like dialysis or buffer exchange to remove the deprotection reagents.

Protocol 4: General Oxime Ligation

This protocol provides a general method for the conjugation of the aminooxy-functionalized protein with a molecule containing an aldehyde or ketone group.

Materials:

  • Aminooxy-functionalized protein from Protocol 3

  • Aldehyde or ketone-containing molecule

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

  • Aniline (B41778) (as a catalyst, optional)

Procedure:

  • Reaction Setup:

    • Dissolve the aminooxy-functionalized protein and a molar excess of the aldehyde or ketone-containing molecule in the reaction buffer.

    • For improved reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-16 hours.

  • Purification: Purify the final conjugate using an appropriate protein purification method to remove unreacted starting materials.

Application in PROTAC-mediated Protein Degradation

The this compound linker is particularly useful in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, the azide end of the linker can be reacted with a DBCO-modified small molecule that binds to the target protein. After deprotection, the aminooxy end can be conjugated to a small molecule ligand for an E3 ligase (e.g., containing a ketone). This assembled PROTAC can then be used to induce the degradation of the target protein, impacting downstream signaling pathways.

A notable example is the degradation of BRD4 (Bromodomain-containing protein 4), a transcriptional coactivator implicated in cancer. PROTACs that target BRD4 for degradation can lead to the downregulation of oncogenes like c-MYC, resulting in cell cycle arrest and apoptosis.[9][10]

BRD4_Degradation cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination & Degradation cluster_Downstream Downstream Effects PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-BRD4-E3 Ligase) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Proximity-induced Ubiquitination Ub_BRD4 Poly-ubiquitinated BRD4 Ubiquitin->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMYC c-MYC Transcription (Downregulated) Degradation->cMYC Leads to Cell_Cycle_Arrest Cell Cycle Arrest cMYC->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC->Apoptosis

PROTAC-mediated degradation of BRD4 and its downstream effects.

References

Application Notes and Protocols for Oxime Ligation with Deprotected Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective bioconjugation technique used to form a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This method is particularly valuable in drug development, proteomics, and materials science due to its biocompatibility, proceeding under mild aqueous conditions with no toxic metal catalysts required.[2] The resulting oxime linkage is significantly more stable to hydrolysis at physiological pH compared to other imine derivatives like hydrazones.[1][3][4]

This document provides a detailed experimental protocol for the successful deprotection of Boc-Aminooxy-PEG4-azide and its subsequent use in oxime ligation with an aldehyde- or ketone-containing molecule. The protocol includes information on reaction conditions, catalysis, and purification of the final conjugate.

Experimental Workflow

The overall experimental process involves two key stages: the deprotection of the Boc-protected aminooxy-PEG linker and the subsequent oxime ligation reaction with a carbonyl-containing molecule.

experimental_workflow cluster_deprotection Boc Deprotection cluster_ligation Oxime Ligation start_deprotection This compound in DCM add_tfa Add TFA in DCM start_deprotection->add_tfa 1. Dissolve react_deprotection React at 0°C to RT add_tfa->react_deprotection 2. Incubate quench_deprotection Quench and Evaporate react_deprotection->quench_deprotection 3. Work-up deprotected_product Aminooxy-PEG4-azide (TFA salt) quench_deprotection->deprotected_product add_peg Add Deprotected Aminooxy-PEG4-azide deprotected_product->add_peg Use directly start_ligation Aldehyde/Ketone Substrate start_ligation->add_peg 1. Mix add_catalyst Add Catalyst (e.g., p-phenylenediamine) add_peg->add_catalyst 2. Catalyze react_ligation React at pH 6.5-7.5 add_catalyst->react_ligation 3. Incubate purification Purification (e.g., SEC, HPLC) react_ligation->purification 4. Purify final_product Oxime-Linked PEG4-Azide Conjugate purification->final_product

Figure 1. Experimental workflow for the deprotection of this compound and subsequent oxime ligation.

Quantitative Data Summary

The efficiency and rate of oxime ligation are influenced by several factors, including pH, catalyst, and the nature of the carbonyl group. The following table summarizes key quantitative data from literature sources.

ParameterConditionValueReference
Reaction pH Optimal for uncatalyzed reaction4-5[5][6]
Optimal for catalyzed reaction6.5-7.5[5]
Catalyst Efficiency p-phenylenediamine (B122844) vs. uncatalyzed (pH 7)~120-fold faster rate[5][6]
p-phenylenediamine vs. aniline (B41778) (pH 7)~19-fold faster rate[5][6]
m-phenylenediamine vs. aniline (same conc.)~2.5-fold more efficient[7]
Reaction Kinetics Rate constants with aniline catalyst (pH 7)10¹ - 10³ M⁻¹s⁻¹[8]
Equilibrium Constant (Keq) Oxime bonds>10⁸ M⁻¹[8]
Hydrazone bonds10⁴ - 10⁶ M⁻¹[8]
Bond Stability Oxime vs. Hydrazone (hydrolysis rate)~10³-fold more resistant[1][4]

Experimental Protocols

Part 1: Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the reactive aminooxy functionality.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add a solution of TFA in DCM to achieve a final TFA concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

    • The resulting product is the TFA salt of Aminooxy-PEG4-azide, which can often be used directly in the subsequent ligation step.

  • Neutralization (Optional): If the free amine is required, dissolve the TFA salt residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free aminooxy-PEG4-azide.

Part 2: Oxime Ligation

This protocol outlines the reaction between the deprotected Aminooxy-PEG4-azide and an aldehyde- or ketone-containing molecule.

Materials:

  • Deprotected Aminooxy-PEG4-azide (from Part 1)

  • Aldehyde- or ketone-functionalized molecule

  • Reaction Buffer: Phosphate buffer (0.1 M, pH 6.5-7.5) or other suitable amine-free buffer.

  • Catalyst Stock Solution: 100 mM p-phenylenediamine in the reaction buffer. Note: p-phenylenediamine is more effective than aniline at neutral pH.[5][6]

  • Purification equipment (e.g., Size Exclusion Chromatography (SEC) column, HPLC system)

Procedure:

  • Reactant Preparation: Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.

  • Ligation Reaction:

    • Add the deprotected Aminooxy-PEG4-azide to the solution of the carbonyl compound. A slight molar excess (1.1-1.5 equivalents) of the aminooxy-PEG reagent is often used.

    • Add the catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.

  • Purification: Upon completion, the desired oxime-linked conjugate can be purified from unreacted starting materials and catalyst using standard chromatographic techniques.

    • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller molecules like the unreacted carbonyl compound and catalyst.[][10]

    • Ion Exchange Chromatography (IEX): Can be used if the charge of the conjugate differs significantly from the starting materials.[]

    • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for achieving high purity of the final product.[]

  • Characterization: Confirm the identity and purity of the final oxime-linked conjugate using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical transformation occurring during the oxime ligation process.

oxime_ligation_pathway reactant1 Aminooxy-PEG4-azide (H₂N-O-PEG4-N₃) intermediate Tetrahedral Intermediate reactant1->intermediate reactant2 Aldehyde/Ketone (R-C(=O)-R') reactant2->intermediate catalyst Catalyst (e.g., p-phenylenediamine) catalyst->intermediate accelerates product Oxime-Linked Conjugate (R-C(=N-O-PEG4-N₃)-R') intermediate->product water Water (H₂O) intermediate->water

Figure 2. Chemical pathway of catalyzed oxime ligation.

References

Troubleshooting & Optimization

optimizing Boc-Aminooxy-PEG4-azide reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Aminooxy-PEG4-azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker molecule used in bioconjugation and drug development.[1] It consists of three key components:

  • A Boc-protected aminooxy group : The tert-butyloxycarbonyl (Boc) group is a protecting group that can be removed under acidic conditions to reveal a reactive aminooxy group (-ONH2).[2][3] This group can then react with aldehydes or ketones to form a stable oxime bond.[3][4]

  • A PEG4 spacer : A hydrophilic polyethylene (B3416737) glycol (PEG) chain with four repeating units. This spacer increases the solubility of the molecule in aqueous solutions and reduces the potential for aggregation of the conjugated biomolecules.[2][5][6]

  • An azide (B81097) group : This functional group (-N3) is used for "click chemistry".[7][8] It can react with terminal alkynes via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (like DBCO or BCN) in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][9]

Q2: What are the primary applications of this linker?

This linker is highly versatile and is commonly used in:

  • PROTAC Synthesis : It serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[1][10]

  • Antibody-Drug Conjugates (ADCs) : It can be used to attach cytotoxic drugs to antibodies.[5]

  • Biomolecule Labeling : It enables the site-specific labeling of proteins, peptides, and other biomolecules with probes like fluorophores or biotin.[11][12]

  • Surface Modification : The azide group allows for the immobilization of molecules onto surfaces functionalized with alkynes.[13]

Q3: How should I store this compound?

The reagent should be stored at -20°C to ensure its stability.[2] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[11]

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound.

Boc Deprotection

Q: My Boc deprotection reaction is incomplete. What could be the cause? A: Incomplete deprotection is often due to suboptimal reaction conditions. Key factors to check are:

  • Acid Strength and Concentration : The Boc group is cleaved under acidic conditions.[14] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are required.[14][15] Ensure you are using a sufficient concentration (e.g., 20-50% TFA in a solvent like dichloromethane (B109758) (DCM)).[]

  • Reaction Time and Temperature : Most Boc deprotections are rapid and occur at room temperature.[14] However, if your substrate is complex, you may need to extend the reaction time.

  • Solvent : Use anhydrous solvents like DCM, ethyl acetate, or dioxane, as water can sometimes interfere with the reaction.[14][]

Q: I'm observing unexpected side products after deprotection. What are they and how can I prevent them? A: The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites on your substrate by the released tert-butyl cation (t-Bu+).[17] Electron-rich aromatic rings, thiols, and guanidine (B92328) groups are particularly susceptible.[17] To prevent this, add a "scavenger" like triethylsilane (TES) or anisole (B1667542) to the reaction mixture to trap the t-butyl cation.[17]

Oxime Ligation

Q: My oxime ligation yield is very low. What should I troubleshoot? A: Low yields in oxime ligation can stem from several factors:

  • Suboptimal pH : The pH is critical. For uncatalyzed reactions, the optimal pH is slightly acidic, typically between 4 and 5.[18][19] At neutral pH, the reaction is significantly slower.[18][19]

  • Lack of Catalyst : At neutral pH (6.5-7.5), a nucleophilic catalyst is crucial to accelerate the reaction.[18][20] Aniline (B41778) and its derivatives, particularly p-phenylenediamine (B122844), are effective catalysts.[19][21][22]

  • Low Reactant Concentration : The reaction rate is dependent on the concentration of your reactants.[18] If possible, increase the concentration of the aminooxy-PEG-azide linker and your aldehyde/ketone-containing molecule.

  • Reactant Instability : The aminooxy group can be reactive. Ensure your starting materials are pure and have been stored correctly.[18]

  • Steric Hindrance : Aldehydes are generally more reactive than ketones due to less steric hindrance.[18] If you are using a sterically hindered ketone, expect a slower reaction rate and consider longer incubation times or higher temperatures.[18][20]

Click Chemistry (Azide Reactions)

Q: My copper-catalyzed (CuAAC) reaction is failing or giving low yields. What are the common pitfalls? A: Successful CuAAC requires careful control of the components:

  • Copper (I) Source : The reaction is catalyzed by Cu(I). You can add a Cu(I) source like CuBr directly, or generate it in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[23][24]

  • Oxygen : The presence of oxygen can lead to the oxidation of Cu(I) to the inactive Cu(II) state.[25] Degassing your solvents or running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve results. However, some protocols note that air can help advance the redox potential of the reaction.[23]

  • Ligands : For reactions with sensitive biomolecules like proteins, copper can be cytotoxic.[11] Using a copper-chelating ligand like TBTA (tris(benzyltriazolylmethyl)amine) can protect your biomolecule and improve reaction efficiency.[23]

Q: My strain-promoted (SPAAC) reaction is slow or inefficient. How can I optimize it? A: SPAAC is generally robust, but efficiency can be affected by:

  • Choice of Cyclooctyne : Different strained alkynes (DBCO, BCN, DIFO, etc.) have different reaction kinetics and stability.[5][13] DBCO is known for its high reactivity.[13]

  • Solvent : While the reaction works well in aqueous buffers like PBS, adding an organic co-solvent (e.g., DMSO or DMF) can sometimes improve the solubility of reactants and increase reaction rates.[5][11] Keep the final concentration of the organic solvent low (typically <5%) to avoid denaturing biomolecules.[11]

  • Temperature : The reaction typically proceeds well at room temperature, but can also be performed at 4°C for longer incubation times (12-24 hours) if your molecules are sensitive.[11]

Quantitative Data Summary

Table 1: General Conditions for Boc Deprotection
Reagent/SystemSolventTemperatureTypical TimeNotes
20-50% TFADichloromethane (DCM)Room Temp15 - 60 minMost common method. Scavengers may be needed.[15][]
1-4M HCl1,4-Dioxane or Ethyl AcetateRoom Temp30 - 120 minGood alternative to TFA, especially in solid-phase synthesis.[14][]
Me₃SiIChloroform or AcetonitrileRoom Temp< 2 hoursCleaves Boc under neutral, anhydrous conditions.[]
Table 2: Effect of pH and Catalyst on Oxime Ligation
pH RangeCatalystRelative Reaction RateSuitability
4.0 - 5.0NoneOptimal for uncatalyzed reactionsIdeal for molecules stable in acidic conditions.[18][19]
6.5 - 7.5NoneVery SlowNot recommended unless long reaction times are acceptable.[18][19]
6.5 - 7.5Aniline (10-100 mM)Moderate to FastGood for biomolecules requiring neutral pH.[20][21]
6.5 - 7.5p-Phenylenediamine (2-10 mM)Very Fast (up to 19x faster than aniline)Highly efficient catalyst for neutral pH bioconjugations.[19][22]
Table 3: Comparison of Azide-Alkyne Click Chemistry Reactions
FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (DBCO, BCN, etc.)
Catalyst Required? Yes, Copper (I)No
Biocompatibility Lower; copper can be cytotoxic.[11]High; ideal for live-cell and in vivo applications.[5][]
Reaction Kinetics Very fast with catalyst.[27]Fast, driven by ring strain.[5][11]
Typical Conditions Aqueous buffer, Cu(I) source, reducing agent, optional ligand.[23][27]Aqueous buffer (e.g., PBS pH 7.4), optional organic co-solvent.[5][11]

Experimental Protocols & Workflows

Diagram 1: General Experimental Workflow

G cluster_start cluster_path1 Pathway 1: Azide First cluster_path2 Pathway 2: Aminooxy First start This compound A1 Perform Click Chemistry (CuAAC or SPAAC) on Azide Group start->A1 B1 Perform Boc Deprotection start->B1 A2 Purify Azide-Conjugated Product A1->A2 A3 Perform Boc Deprotection A2->A3 A4 Perform Oxime Ligation on Aminooxy Group A3->A4 end_node Final Dual-Functionalized Conjugate A4->end_node B2 Purify Deprotected Intermediate B1->B2 B3 Perform Oxime Ligation on Aminooxy Group B2->B3 B4 Perform Click Chemistry (CuAAC or SPAAC) on Azide Group B3->B4 B4->end_node

Caption: Sequential reaction pathways for dual functionalization using this compound.

Protocol 1: General Procedure for Boc Deprotection
  • Dissolve the this compound conjugate in an anhydrous solvent (e.g., Dichloromethane, DCM).

  • Optional: If your substrate is sensitive to alkylation, add a scavenger (e.g., 1-5 equivalents of triethylsilane).[17]

  • Add the acidic reagent. A common choice is an equal volume of Trifluoroacetic Acid (TFA) to make a 50% TFA/DCM solution.[]

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, remove the acid and solvent under reduced pressure.

  • Co-evaporate with a solvent like toluene (B28343) or methanol (B129727) several times to ensure all residual acid is removed.

  • The resulting deprotected aminooxy compound can be used in the next step, often without further purification.

Protocol 2: General Procedure for Oxime Ligation (Catalyzed)
  • Dissolve your deprotected aminooxy-containing molecule in a reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.0-7.4.[18]

  • Dissolve your aldehyde or ketone-containing molecule in the same buffer.

  • Prepare a stock solution of the catalyst (e.g., 100 mM p-phenylenediamine in water or buffer).

  • Add the aminooxy-containing molecule to the aldehyde/ketone-containing molecule. A slight molar excess (1.1 to 2 equivalents) of one reactant can be used to drive the reaction.

  • Add the catalyst to the reaction mixture to a final concentration of 2-10 mM.[22]

  • Incubate the reaction at room temperature for 2-12 hours, or at 37°C to increase the rate.[20]

  • Monitor the formation of the oxime conjugate by LC-MS or SDS-PAGE.

  • Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion or reverse phase).

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G start Low Reaction Yield Observed q_reaction Which Reaction? start->q_reaction oxime Oxime Ligation q_reaction->oxime Oxime click Click Chemistry q_reaction->click Click q_oxime_ph Is pH optimal? (4-5 uncatalyzed, 7+ with catalyst) oxime->q_oxime_ph a_oxime_ph Adjust pH q_oxime_ph->a_oxime_ph No q_oxime_catalyst Is a catalyst being used (if at neutral pH)? q_oxime_ph->q_oxime_catalyst Yes a_oxime_catalyst Add aniline or p-phenylenediamine q_oxime_catalyst->a_oxime_catalyst No q_oxime_conc Are reactant concentrations high enough? q_oxime_catalyst->q_oxime_conc Yes a_oxime_conc Increase concentration q_oxime_conc->a_oxime_conc No a_oxime_final Check reactant purity and steric hindrance q_oxime_conc->a_oxime_final Yes q_click_type CuAAC or SPAAC? click->q_click_type cuaac CuAAC q_click_type->cuaac CuAAC spaac SPAAC q_click_type->spaac SPAAC q_cuaac_cu Is Cu(I) present and active? (Check reducing agent, O2 exposure) cuaac->q_cuaac_cu a_cuaac_cu Add fresh reducing agent or degas solvents q_cuaac_cu->a_cuaac_cu No q_cuaac_ligand Is a ligand needed for your biomolecule? q_cuaac_cu->q_cuaac_ligand Yes q_cuaac_ligand->a_oxime_final Yes a_cuaac_ligand Add TBTA or other ligand q_cuaac_ligand->a_cuaac_ligand No q_spaac_alkyne Is the strained alkyne (DBCO, BCN) stable and reactive? spaac->q_spaac_alkyne a_spaac_alkyne Verify alkyne quality or switch to a more reactive one q_spaac_alkyne->a_spaac_alkyne No q_spaac_solvent Is solubility an issue? q_spaac_alkyne->q_spaac_solvent Yes q_spaac_solvent->a_oxime_final Yes a_spaac_solvent Add organic co-solvent (DMSO, DMF) q_spaac_solvent->a_spaac_solvent No

Caption: A decision tree for troubleshooting low-yield reactions with this compound.

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Prepare a solution of your DBCO or BCN-functionalized molecule in an appropriate buffer (e.g., PBS, pH 7.4).[5]

  • Prepare a stock solution of this compound in an organic solvent like DMSO.[11]

  • Add the azide linker to the solution of the cyclooctyne-containing molecule. A 1.5 to 4-fold molar excess of one component is often used to ensure complete conversion of the limiting reagent.[11]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 5% (v/v) to maintain the integrity of most biomolecules.[11]

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[11] Reaction progress can be monitored by LC-MS or other relevant analytical techniques.

  • Purify the resulting triazole-linked conjugate using a suitable method like dialysis, size-exclusion chromatography, or HPLC.

Diagram 3: Catalyzed Oxime Ligation Pathway

G Aldehyde R1-CHO (Aldehyde/Ketone) SchiffBase R1-CH=N-Ar (Protonated Schiff Base) Aldehyde->SchiffBase + Catalyst - H2O Catalyst Ar-NH2 (Aniline Catalyst) Catalyst->SchiffBase Aminooxy R2-ONH2 (Aminooxy) Oxime R1-CH=N-O-R2 (Stable Oxime Product) Aminooxy->Oxime SchiffBase->Oxime + Aminooxy - Catalyst lab Catalyst accelerates the reaction by forming a highly reactive Schiff base intermediate.

Caption: Mechanism of aniline-catalyzed oxime ligation at neutral pH.

References

Technical Support Center: Boc-Aminooxy-PEG4-azide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of Boc-Aminooxy-PEG4-azide.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for deprotecting this compound?

The most common and effective method for the removal of the tert-butyloxycarbonyl (Boc) protecting group is acidolysis, typically using trifluoroacetic acid (TFA).[1] The reaction is generally performed in a solvent such as dichloromethane (B109758) (DCM).

Q2: How stable is the azide (B81097) functional group during TFA-mediated Boc deprotection?

The azide group is generally stable under the acidic conditions used for Boc deprotection, provided that no sulfur-containing scavengers are used in the cleavage or deprotection steps.

Q3: Is the aminooxy group stable to the strong acidic conditions of Boc deprotection?

The N-O bond of the aminooxy group can be sensitive to strong acidic conditions. While the aminooxy group is a powerful nucleophile for forming stable oxime bonds with aldehydes and ketones under mildly acidic to neutral pH, prolonged exposure to strong acids like TFA may lead to undesired side reactions or cleavage of the N-O bond.[2] Careful optimization and monitoring of the deprotection reaction are crucial.

Q4: What are the signs of an incomplete deprotection reaction?

Incomplete deprotection can be identified by several analytical methods. On a Thin-Layer Chromatography (TLC) plate, you may observe the persistence of the starting material (which is less polar and has a higher Rf value) alongside the more polar product spot (lower Rf value).[3] More definitively, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis will show a mixture of the starting material and the desired product.[3]

Q5: How can I monitor the progress of the deprotection reaction?

The progress of the deprotection can be monitored using TLC or LC-MS.[3] For real-time monitoring, taking small aliquots from the reaction mixture at different time points, quenching the acid, and analyzing by LC-MS is the most accurate method. This allows for the determination of the optimal reaction time to achieve complete deprotection while minimizing potential side reactions.[3]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the final product as confirmed by TLC or LC-MS.[3]

  • Low yield of the desired deprotected product.

Potential Causes & Solutions:

CauseSolution
Insufficient Acid Concentration or Reaction Time The rate of Boc cleavage is dependent on the acid concentration.[1] Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or prolong the reaction time. Monitor the reaction progress closely to avoid potential side reactions.[3]
Steric Hindrance from the PEG Chain The polyethylene (B3416737) glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected aminooxy group, slowing down the reaction.[3] Longer reaction times or gentle warming may be necessary. However, heating should be approached with caution due to the potential sensitivity of the aminooxy and azide groups.
Poor Solubility Ensure that the this compound is fully dissolved in the reaction solvent. If solubility in DCM is an issue, consider alternative co-solvents, but ensure they are compatible with the acidic conditions and do not react with the functional groups.
Inadequate Quenching or Workup Incomplete quenching of the acid can lead to re-protection or other side reactions during workup. Ensure thorough neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) during the aqueous workup.[3]
Issue 2: Observation of Side Products

Symptoms:

  • Multiple spots on TLC in addition to the starting material and product.

  • Unexpected masses detected by LC-MS analysis.

Potential Causes & Solutions:

CauseSolution
t-Butylation of Nucleophilic Groups The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites.[1] While the primary concern is often with amino acid residues like tryptophan or methionine in peptide synthesis, the aminooxy group itself is nucleophilic and could potentially be a target. The azide group is less likely to be alkylated. To mitigate this, add a scavenger such as triisopropylsilane (B1312306) (TIS) to the reaction mixture to trap the tert-butyl cations.[3] A typical scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5).
Degradation of the Aminooxy Group Prolonged exposure to strong acid or elevated temperatures may lead to the cleavage of the N-O bond in the aminooxy group. Optimize the reaction conditions by using the lowest effective concentration of TFA and the shortest possible reaction time. Running the reaction at 0°C can also help to minimize degradation.
Reaction with the Azide Group While generally stable, azides can be reduced in the presence of certain reagents. Avoid using any sulfur-containing compounds as scavengers, as these can reduce the azide.

Experimental Protocols

Standard Protocol for Boc Deprotection of this compound

This protocol provides a general guideline. Optimization of reaction time and TFA concentration may be necessary for your specific application.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS, optional scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution to achieve the desired final concentration (start with 20-50% v/v). If using a scavenger, TIS can be added to a final concentration of 2.5-5% (v/v).

  • Reaction: Stir the reaction mixture at 0°C to room temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). A typical reaction time is 1-2 hours.[4]

  • Workup (Method A: Aqueous Wash):

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

  • Workup (Method B: Precipitation):

    • Once the reaction is complete, concentrate the reaction mixture.

    • Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

    • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[3]

Visualizations

Deprotection_Workflow This compound Deprotection Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Workup & Isolation start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA (and optional scavenger, e.g., TIS) cool->add_tfa react Stir at 0°C to RT for 1-2h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete workup_choice Workup Method? concentrate->workup_choice aqueous_workup Aqueous Wash (Neutralization) workup_choice->aqueous_workup Aqueous precipitation Precipitation with Ether workup_choice->precipitation Precipitation dry Dry to yield final product aqueous_workup->dry precipitation->dry

Caption: Experimental workflow for the deprotection of this compound.

Deprotection_Mechanism TFA-Mediated Boc Deprotection Mechanism Boc_protected This compound Protonation Protonation of Carbonyl Oxygen by TFA Boc_protected->Protonation + TFA Carbocation_formation Formation of tert-butyl cation and Carbamic Acid Intermediate Protonation->Carbocation_formation Decarboxylation Decarboxylation (release of CO2) Carbocation_formation->Decarboxylation Deprotected_product Aminooxy-PEG4-Azide (as TFA salt) Decarboxylation->Deprotected_product

Caption: Simplified mechanism of TFA-mediated Boc deprotection.

References

Technical Support Center: Click Chemistry with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to low yields in click chemistry reactions involving polyethylene (B3416737) glycol (PEG)ylated linkers.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a PEGylated linker. What are the common causes?

Low yields in CuAAC reactions with PEGylated molecules can stem from several factors:

  • Copper(I) Oxidation: The active catalyst in CuAAC is the Cu(I) ion. However, Cu(I) is prone to oxidation to Cu(II), which is inactive in the reaction. This reduces the effective catalyst concentration and can lead to lower yields.[1] The presence of oxygen can accelerate this oxidation.

  • Ligand Absence or Inefficiency: Copper-stabilizing ligands are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, as well as increasing its solubility and reaction rate.[1][2] Performing the reaction without a suitable ligand or with a degraded ligand can significantly decrease the yield. Commonly used ligands include THPTA, BTTAA, and TBTA.[1]

  • Suboptimal Reagent Concentrations: Insufficient concentrations of reactants or an inappropriate ratio of azide (B81097) to alkyne can lead to incomplete reactions.[3] Similarly, using too little copper catalyst or reducing agent (like sodium ascorbate) can result in low yields.[4][5]

  • Steric Hindrance: The bulky nature of the PEG chain can physically block the azide and alkyne functional groups, preventing them from reacting efficiently.[2][6] This effect can be more pronounced with longer PEG chains or when the reactive groups are close to a large biomolecule.

  • Impure or Degraded Reagents: The purity of your PEGylated linker, azide/alkyne-modified molecule, copper source, and reducing agent is critical. Old or improperly stored sodium ascorbate (B8700270), for instance, can become oxidized and ineffective.[5]

  • Precipitation of Reactants: The formation of insoluble precipitates during the reaction can remove reactants from the solution, leading to a lower yield.[7] This can sometimes be observed as the reaction mixture turning cloudy.

Q2: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a PEGylated linker is slow or has a low yield. What should I check?

While SPAAC avoids the use of a copper catalyst, other factors can still lead to low yields:

  • Steric Hindrance: Similar to CuAAC, the steric bulk of the PEG linker or the attached molecule can hinder the reaction between the cyclooctyne (B158145) (e.g., DBCO, BCN) and the azide.[6][8]

  • Reagent Instability: Strained cyclooctynes can be unstable under certain conditions, such as acidic pH or prolonged storage, leading to degradation.[6]

  • Solubility Issues: Poor solubility of one or both of the PEGylated reactants in the chosen solvent can result in a heterogeneous reaction mixture and reduced reaction rates.[6]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and reactant concentrations significantly impact SPAAC kinetics.[3][6][8] Generally, slightly alkaline pH (7.5-8.5) and higher temperatures (room temperature or 37°C) can increase the reaction rate.[3][8]

  • Incorrect Stoichiometry: An improper ratio of the azide and cyclooctyne reactants can lead to the incomplete consumption of the limiting reagent.[6]

Q3: How does the length of the PEG linker affect the click chemistry reaction yield?

The length of the PEG linker can have a dual effect on the reaction:

  • Positive Effect: A longer PEG linker can act as a spacer, extending the reactive azide or alkyne group away from a bulky molecule, thereby reducing steric hindrance and improving accessibility.[2][6][8] This can lead to an increased reaction rate. Some studies have shown that increasing the PEG chain length up to a certain point can improve conjugation efficiency.[2]

  • Negative Effect: Very long PEG chains can increase the overall steric bulk and may lead to aggregation, which can hinder the reaction. The flexibility of long PEG chains can also sometimes allow the reactive end to fold back and become less accessible. The optimal PEG linker length often needs to be determined empirically for each specific system.[9]

Q4: Can the purification process for my PEGylated product lead to apparent low yields?

Yes, challenges during purification can contribute to the perception of a low reaction yield. The PEGylation process often results in a heterogeneous mixture containing the desired product, unreacted starting materials, and multi-PEGylated species.[10][]

  • Difficult Separation: Separating these components can be challenging due to the similar physicochemical properties conferred by the PEG chain.[10] Techniques like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC) are commonly used, but may require careful optimization to achieve good separation.[10][]

  • Product Loss During Purification: If the purification method is not optimized, the desired PEGylated product can be lost during the process, leading to a low final isolated yield even if the initial reaction efficiency was high.

Troubleshooting Guides

Troubleshooting Low Yield in CuAAC Reactions
Potential Cause Recommended Solution
Copper(I) Oxidation Degas all buffers and solutions by sparging with an inert gas (e.g., argon or nitrogen) before use. Run the reaction under an inert atmosphere.[5]
Ineffective Ligand Use a water-soluble, copper-stabilizing ligand such as THPTA or BTTAA at a concentration of 1-5 mM.[1] Ensure the ligand is not degraded.
Low Reactant Concentration Increase the concentration of the limiting reagent. A slight excess of one reactant (e.g., 1.2-2 fold) can help drive the reaction to completion.
Insufficient Catalyst/Reducing Agent Use a sufficient amount of copper catalyst (e.g., 10 mol%).[5] Ensure a fresh, non-oxidized stock of sodium ascorbate is used at a concentration of at least 2-5 times that of the copper.[2][5]
Steric Hindrance Consider using a PEG linker with a longer spacer arm to increase the distance between the reactive group and the bulky molecule.[6][8]
Reagent Purity Use high-purity reagents. Confirm the integrity of starting materials via techniques like NMR or mass spectrometry.
Precipitation Try a different solvent system or add a co-solvent (e.g., DMSO, DMF) to improve the solubility of all reactants.[12][13]
Troubleshooting Low Yield in SPAAC Reactions
Potential Cause Recommended Solution
Inefficient Reaction Kinetics Optimize the reaction buffer and pH; a slightly alkaline pH (7.5-8.5) is often beneficial.[3][8] Increase the reaction temperature to room temperature (25°C) or 37°C.[3][8]
Steric Hindrance Incorporate a longer PEG linker to extend the azide or cyclooctyne group away from the core molecule, improving its accessibility.[6][8]
Reagent Degradation Store strained cyclooctynes (e.g., DBCO, BCN) at the recommended temperature (typically -20°C or -80°C), protected from light and moisture.[3][6] Prepare fresh solutions before each experiment.[3]
Solubility Issues If solubility is a problem in aqueous buffers, consider adding a water-miscible organic co-solvent like DMSO or DMF. Be mindful of the tolerance of your biomolecules to organic solvents.[8][14]
Incorrect Stoichiometry Carefully determine the concentration of your azide and cyclooctyne-modified molecules and use an appropriate molar ratio. A slight excess of one component may be beneficial.
Presence of Azide Contaminants Avoid using sodium azide in purification buffers as it can compete with your azide-functionalized molecule.[3]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-functionalized molecule in a suitable buffer (e.g., PBS, HEPES).

    • Prepare a stock solution of your azide-PEG-linker in the same buffer.

    • Prepare a fresh stock solution of a copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 mM in water).

    • Prepare a fresh stock solution of a copper-stabilizing ligand (e.g., THPTA) at a 5-fold molar excess to the copper(II) sulfate.

    • Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) (e.g., 500 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and the azide-PEG-linker at the desired molar ratio (a slight excess of the smaller molecule is often used).

    • Add the copper(II) sulfate and ligand premix to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix the components and incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can also be left overnight at 4°C.

  • Purification:

    • Remove unreacted reagents and byproducts using an appropriate purification method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[10][][15]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reagent Preparation:

    • Dissolve the azide-modified molecule and the cyclooctyne-PEG-linker (e.g., DBCO-PEG) in a suitable reaction buffer (e.g., PBS, pH 7.4).[16]

  • Conjugation Reaction:

    • Combine the azide-containing molecule and the cyclooctyne-PEG-linker in a reaction vessel. A 1.5 to 2-fold molar excess of one reactant can be used to drive the reaction.

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the steric hindrance of the reactants.[3][8]

  • Purification:

    • Purify the PEGylated conjugate using a suitable method such as SEC to remove any unreacted starting materials.[16]

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alk_Prep Prepare Alkyne Solution Mix Combine Reactants Alk_Prep->Mix Az_Prep Prepare Azide-PEG Solution Az_Prep->Mix Cu_Prep Prepare CuSO4/Ligand Stock Add_Cu Add CuSO4/Ligand Cu_Prep->Add_Cu Asc_Prep Prepare Sodium Ascorbate Stock Add_Asc Add Sodium Ascorbate Asc_Prep->Add_Asc Mix->Add_Cu Add_Cu->Add_Asc Incubate Incubate (RT or 37°C) Add_Asc->Incubate Purify Purify Product (e.g., SEC) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: Experimental workflow for a typical CuAAC reaction.

SPAAC_Troubleshooting cluster_kinetics Reaction Kinetics cluster_reagents Reagents cluster_sterics Steric Hindrance Start Low SPAAC Yield Check_pH Optimize pH (7.5-8.5) Start->Check_pH Check_Temp Increase Temperature (RT or 37°C) Start->Check_Temp Check_Conc Increase Reactant Concentration Start->Check_Conc Check_Purity Verify Reagent Purity & Storage Start->Check_Purity Check_Solubility Improve Solubility (Co-solvents) Start->Check_Solubility Use_Longer_Linker Use Longer PEG Linker Start->Use_Longer_Linker

Caption: Troubleshooting guide for low-yield SPAAC reactions.

References

Technical Support Center: Boc-Aminooxy-PEG4-azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Boc-Aminooxy-PEG4-azide in their Proteolysis Targeting Chimera (PROTAC) synthesis workflows. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of this compound and their intended uses in PROTAC synthesis?

A1: this compound is a heterobifunctional linker with three key components:

  • Boc-protected Aminooxy group: This functionality is used for conjugation to a carbonyl group (aldehyde or ketone) on one of the PROTAC ligands via an oxime ligation reaction. The tert-butyloxycarbonyl (Boc) group is a protecting group that must be removed to unmask the reactive aminooxy group.

  • PEG4 Spacer: The tetraethylene glycol (PEG) chain is a hydrophilic spacer that enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[1]

  • Azide (B81097) group: This group is utilized for covalent bond formation with an alkyne-functionalized ligand through a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[2]

Q2: Under what conditions is the Boc group removed, and is the azide group stable during this step?

A2: The Boc group is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[3][4] The azide group is generally stable under these standard acidic deprotection conditions. However, prolonged exposure or the presence of certain scavengers could potentially lead to side reactions.[5]

Q3: What are the common methods for conjugating the azide terminus of the linker?

A3: The azide group is most commonly conjugated using click chemistry.[]

  • CuAAC: This copper-catalyzed reaction is highly efficient for terminal alkynes.

  • SPAAC: This "copper-free" click reaction is used with strained alkynes like DBCO or BCN and is advantageous for biological applications where copper toxicity is a concern.

Q4: Can the order of conjugation (aminooxy vs. azide) be changed?

A4: Yes, the synthetic strategy can be flexible. You can choose to first perform the click chemistry reaction with the azide and then, after deprotection, perform the oxime ligation. Alternatively, you can deprotect the Boc group, perform the oxime ligation, and then carry out the click chemistry reaction. The choice depends on the stability of your ligands to the respective reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of PROTACs using this compound.

Problem Potential Cause Recommended Solution
Low yield after Boc deprotection Incomplete reactionIncrease reaction time with TFA or use a slightly higher concentration of TFA. Monitor reaction progress by TLC or LC-MS.[7]
Degradation of starting materialEnsure the Boc-protected linker is pure before starting. Store the linker under appropriate conditions (cool and dry).
Unexpected mass corresponding to amine (-N₃ → -NH₂) in final product Azide reductionThis is a potential side reaction, especially if reducing agents are present. The Staudinger reaction can occur if phosphines (e.g., triphenylphosphine) are used in the reaction mixture, which reduces the azide to an amine.[8] Avoid sulfur-containing scavengers during cleavage from a solid support, as these can also reduce azides.[5]
Formation of N-oxide species Oxidation of the aminooxy groupWhile less common for a protected aminooxy group, the free aminooxy nucleophile could be susceptible to oxidation.[9] Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation.
Low yield in the click chemistry (CuAAC) step Inactive copper catalystUse freshly prepared copper(I) catalyst or a reliable source. Ensure all reagents and solvents are free of oxidizing agents.
Poor solubility of reactantsThe PEG4 linker generally improves solubility, but if your ligand is very hydrophobic, consider using a co-solvent system (e.g., DMSO/water).
Side reactions during oxime ligation Reaction of the aminooxy group with other carbonylsIf your other ligand or reagents contain ketone or aldehyde functionalities, they may compete in the ligation. Ensure that only the desired carbonyl is available for reaction.
Low efficiency of oxime ligationOxime ligation can be slow. The reaction can be catalyzed by aniline (B41778) or its derivatives.[10]
Incomplete reaction or multiple products in amide coupling Incompatible coupling reagentsHATU and HBTU are generally compatible, but excess uronium-based reagents can sometimes react with the N-terminus.[11][12] Use stoichiometric amounts of coupling reagents.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[13]

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Upon completion, remove the solvent and TFA under reduced pressure.

  • The resulting aminooxy-PEG4-azide TFA salt can often be used in the next step without further purification.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the azide-containing linker and the alkyne-functionalized ligand in a suitable solvent (e.g., a mixture of t-butanol, water, and DMSO).

  • Add a solution of copper(II) sulfate.

  • Add a solution of a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified using techniques such as preparative HPLC.

Protocol 3: Oxime Ligation
  • Dissolve the deprotected aminooxy-linker conjugate and the aldehyde- or ketone-functionalized ligand in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4-5).

  • For slow reactions, aniline can be added as a catalyst.[10]

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the formation of the oxime bond by LC-MS.

  • Purify the final PROTAC product using preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_path1 Pathway 1: Click Chemistry First cluster_path2 Pathway 2: Oxime Ligation First Linker This compound Click CuAAC or SPAAC (Click Chemistry) Linker->Click Deprotection2 Boc Deprotection (TFA) Linker->Deprotection2 LigandA Ligand A (with Alkyne) LigandA->Click Click2 CuAAC or SPAAC (Click Chemistry) LigandA->Click2 LigandB Ligand B (with Carbonyl) Oxime1 Oxime Ligation LigandB->Oxime1 Oxime2 Oxime Ligation LigandB->Oxime2 Intermediate1 Boc-Aminooxy-PEG4-Ligand A Click->Intermediate1 Deprotection1 Boc Deprotection (TFA) Intermediate1->Deprotection1 Intermediate2 Aminooxy-PEG4-Ligand A Deprotection1->Intermediate2 Intermediate2->Oxime1 Final_PROTAC Final PROTAC (Ligand A - Linker - Ligand B) Oxime1->Final_PROTAC Intermediate3 Aminooxy-PEG4-azide Deprotection2->Intermediate3 Intermediate3->Oxime2 Intermediate4 Ligand B-Oxime-PEG4-azide Oxime2->Intermediate4 Intermediate4->Click2 Click2->Final_PROTAC

Caption: Alternative synthetic pathways for PROTAC synthesis.

Side_Reactions cluster_azide Azide Group Side Reactions cluster_boc Boc-Aminooxy Group Side Reactions Azide R-N3 (Azide) Staudinger Staudinger Reaction (e.g., with phosphines) Azide->Staudinger Reduction Reduction (e.g., with thio-scavengers) Azide->Reduction Amine R-NH2 (Amine) Staudinger->Amine Reduction->Amine BocAminooxy Boc-NH-O-R IncompleteDeprotection Incomplete Boc Deprotection (Insufficient TFA/time) BocAminooxy->IncompleteDeprotection Starting material remains Oxidation Oxidation (of free aminooxy) BocAminooxy->Oxidation IncompleteDeprotection->BocAminooxy Starting material remains N_Oxide N-Oxide Species Oxidation->N_Oxide Troubleshooting_Tree Start Low Yield or Impure Product CheckSM Check Starting Material Purity Start->CheckSM ReactionStep Identify Problematic Step (LC-MS analysis of each step) CheckSM->ReactionStep [Purity OK] PurifySM Purify Starting Materials CheckSM->PurifySM [Impure] BocDeprotection Issue in Boc Deprotection? ReactionStep->BocDeprotection ClickChem Issue in Click Chemistry? ReactionStep->ClickChem OximeLigation Issue in Oxime Ligation? ReactionStep->OximeLigation BocSolution Optimize TFA concentration/time. Check for azide reduction if scavengers used. BocDeprotection->BocSolution [Yes] ClickSolution Use fresh Cu(I) source. Check for Staudinger reaction if phosphines present. ClickChem->ClickSolution [Yes] OximeSolution Add aniline catalyst. Ensure no competing carbonyls. OximeLigation->OximeSolution [Yes]

References

Technical Support Center: Enhancing PROTAC Solubility with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the application of PEG4 linkers.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
PROTAC precipitates out of solution during stock preparation in aqueous buffers. High lipophilicity and molecular weight of the PROTAC molecule can lead to poor aqueous solubility.[1][2]1. Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO or DMF. 2. For aqueous buffers, consider lowering the final concentration of the PROTAC. 3. Employ sonication or gentle heating to aid dissolution, while monitoring for potential degradation.
Low or inconsistent results in cell-based assays. The PROTAC may be precipitating in the cell culture media, leading to a lower effective concentration.1. Visually inspect for precipitation after adding the PROTAC to the media. 2. Decrease the final PROTAC concentration or increase the serum percentage in the media, as serum proteins can sometimes aid solubility. 3. Consider formulation strategies like creating an amorphous solid dispersion (ASD) to improve the dissolution rate.
Poor oral bioavailability in preclinical animal models. In addition to poor solubility, low cell permeability can limit oral absorption.[2]1. While PEG4 linkers improve solubility, longer PEG chains can sometimes negatively impact permeability. Optimization of the linker length is crucial. 2. Explore formulation strategies such as self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions (ASDs) to enhance both solubility and absorption.[2]
Difficulty in achieving a supersaturated state for amorphous formulations. The chosen polymer in an amorphous solid dispersion (ASD) may not be optimal for stabilizing the supersaturated state of the specific PROTAC.1. Screen a panel of polymers to identify the one that best maintains supersaturation for your PROTAC. 2. Optimize the drug loading percentage in the ASD, as higher loading can sometimes lead to faster recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs often have poor solubility?

A1: PROTACs are complex, high molecular weight molecules, often with significant lipophilicity due to the two ligands and the linker.[1][2] This structure frequently places them "beyond the Rule of Five," a set of guidelines used to predict the druglikeness of a molecule, often resulting in poor aqueous solubility.[2]

Q2: How does a PEG4 linker improve the solubility of a PROTAC?

A2: A polyethylene (B3416737) glycol (PEG) linker is composed of repeating ethylene (B1197577) glycol units, which are hydrophilic.[1][3] Incorporating a PEG4 linker introduces polar ether groups, which can act as hydrogen bond acceptors, increasing the molecule's affinity for aqueous environments and thereby improving its solubility compared to more hydrophobic alkyl linkers.[1]

Q3: Will a longer PEG linker always lead to better solubility?

A3: Generally, increasing the length of the PEG linker enhances hydrophilicity and is expected to improve aqueous solubility. However, there is a trade-off, as excessively long PEG chains can sometimes negatively impact cell permeability, which is also crucial for a PROTAC's efficacy.[2] The optimal linker length often needs to be determined empirically for each PROTAC system.

Q4: Are there other strategies to improve the solubility of a PROTAC besides using a PEG linker?

A4: Yes, several formulation strategies can be employed. Creating an amorphous solid dispersion (ASD) of the PROTAC in a polymer matrix can significantly enhance its dissolution and generate a supersaturated solution.[2] Other approaches include the use of self-emulsifying drug delivery systems (SEDDS), co-solvents, and cyclodextrins.

Q5: What is the "chameleon effect" in the context of PROTAC linkers and solubility?

A5: The "chameleon effect" refers to the ability of some flexible linkers, like PEG linkers, to adopt different conformations depending on the polarity of their environment. In a nonpolar environment, such as a cell membrane, the linker may fold to shield its polar groups, presenting a more lipophilic surface to facilitate membrane crossing. In an aqueous environment, it can extend to expose its polar groups, which aids in solubility.[3]

Data Presentation

The following tables summarize the impact of linker composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Illustrative Comparison of PROTAC Solubility with Different Linkers

Linker TypePROTAC Solubility (µg/mL)
Alkyl~5
PEG4 ~25-50
PEG8~50-100

Note: Data is illustrative and compiled from various sources in the literature to show general trends.

Table 2: Impact of Linker Modification on Physicochemical Properties of a USP7-Targeting PROTAC

PROTACModificationAqueous Solubility Increase (fold)
PROTAC 40Bis-basic piperazine-modified170

This data demonstrates that strategic modifications to the PROTAC structure can lead to significant improvements in solubility.[4][5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay for PROTACs

This protocol outlines a general method for determining the kinetic solubility of a PROTAC in a buffer solution.

Materials:

  • PROTAC of interest

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • High-performance liquid chromatography (HPLC) system with UV detector or a mass spectrometer (LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the PROTAC stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO stock dilution to a corresponding well of a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Separation of Undissolved Compound: After incubation, centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitated PROTAC.

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate. Analyze the concentration of the dissolved PROTAC in the supernatant using a validated HPLC-UV or LC-MS method against a standard curve.

  • Data Interpretation: The highest concentration at which the PROTAC remains in solution is determined to be its kinetic solubility under these conditions.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of a PROTAC by Solvent Evaporation

This protocol provides a general method for preparing an ASD of a PROTAC to enhance its solubility.

Materials:

Procedure:

  • Component Dissolution: Weigh the desired amounts of the PROTAC and the polymer to achieve a specific drug loading (e.g., 10% w/w). Dissolve both components completely in the chosen organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin film of the PROTAC-polymer mixture is formed on the inside of the flask.

  • Drying: Scrape the solid material from the flask and transfer it to a vacuum oven. Dry the material under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Characterization: The resulting solid material should be a fine powder. Characterize the ASD to confirm its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Solubility Assessment: The solubility and dissolution rate of the prepared ASD can then be evaluated using the kinetic solubility assay described above or other dissolution testing methods.

Visualizations

PROTAC_Solubility_Workflow cluster_problem Problem Identification cluster_strategy Improvement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Poor_Solubility Poor Aqueous Solubility of PROTAC Linker_Mod Linker Modification (e.g., PEG4) Poor_Solubility->Linker_Mod Address intrinsic properties Formulation Formulation Development (e.g., ASD) Poor_Solubility->Formulation Address extrinsic properties Kinetic_Solubility Kinetic Solubility Assay Linker_Mod->Kinetic_Solubility Dissolution_Testing Dissolution Testing of ASD Formulation->Dissolution_Testing Improved_Properties Improved Physicochemical Properties & Bioavailability Kinetic_Solubility->Improved_Properties Dissolution_Testing->Improved_Properties Ternary_Complex_Formation cluster_protac PROTAC cluster_complex Ternary Complex POI Protein of Interest (POI) Warhead Warhead POI->Warhead binds E3_Ligase E3 Ubiquitin Ligase E3_Ligand E3 Ligand E3_Ligase->E3_Ligand binds Linker PEG4 Linker (Improves Solubility) Warhead->Linker POI_PROTAC_E3 POI-PROTAC-E3 Linker->E3_Ligand

References

Technical Support Center: Impact of PEG Linker Length on ADC Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter regarding the impact of Polyethylene Glycol (PEG) linker length on Antibody-Drug Conjugate (ADC) stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A1: The primary role of a PEG linker in an Antibody-Drug Conjugate (ADC) is to connect the monoclonal antibody to the cytotoxic payload.[1] PEG linkers are incorporated to enhance the physicochemical and pharmacological properties of the ADC.[2] Key functions include:

  • Increasing Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation. The hydrophilic nature of PEG linkers helps to mitigate this by forming a hydration shell around the payload, improving solubility and stability.[1][2][3][4]

  • Providing Steric Hindrance: The flexible PEG chain creates a physical shield that prevents hydrophobic interactions between adjacent ADC molecules, further reducing the risk of aggregation, especially at high drug-to-antibody ratios (DARs).[1]

  • Modulating Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life in plasma.[2][3][5] This allows for greater accumulation of the ADC in tumor tissues.[2]

Q2: How does PEG linker length affect the stability and aggregation of my ADC?

A2: PEG linker length is a critical parameter that directly influences ADC stability, primarily by preventing aggregation.[1] Longer PEG chains generally provide a more substantial hydration layer and greater steric hindrance, which more effectively masks the hydrophobicity of the payload and reduces the propensity for aggregation.[3] However, an optimal length must be determined, as excessively long linkers can introduce other challenges.[1]

Q3: My ADC with a long PEG linker shows reduced in vitro cytotoxicity. Why is this happening?

A3: A decrease in in vitro cytotoxicity with increasing PEG linker length is a commonly observed phenomenon.[5] This can be attributed to the steric hindrance provided by the longer PEG chain, which may interfere with:

  • The interaction between the antibody and its target antigen on the cancer cell.

  • The internalization of the ADC into the cell.

  • The enzymatic cleavage of the linker to release the cytotoxic payload within the cell.

One study demonstrated that while a 10 kDa PEG chain significantly extended the half-life of an affibody-drug conjugate, it also led to a 22-fold reduction in in vitro cytotoxicity compared to a conjugate with no PEG linker.[5] This highlights the trade-off between improved stability and pharmacokinetics versus potential loss of immediate potency.[2]

Q4: What is the impact of PEG linker length on the pharmacokinetics (PK) of an ADC?

A4: The length of the PEG linker significantly impacts the pharmacokinetic profile of an ADC.[2] Longer PEG chains increase the overall size (hydrodynamic radius) of the ADC, which leads to:

  • Reduced Renal Clearance: The larger size prevents the ADC from being rapidly filtered by the kidneys.[2][5]

  • Prolonged Plasma Half-Life: The extended circulation time allows for greater exposure of the tumor to the ADC.[2][5][6]

For example, one study found that increasing the PEG size up to a PEG8 unit resulted in a significant increase in ADC exposure, after which the effect plateaued.[7][8] Another study showed that a 10 kDa PEG chain extended the half-life of a conjugate by 11.2-fold compared to a non-PEGylated version.[5]

Q5: How do I choose the optimal PEG linker length for my ADC?

A5: The optimal PEG linker length is context-dependent and requires a careful balance of multiple factors.[2] There is a trade-off between improving stability and pharmacokinetics while maintaining potent cytotoxicity.[2] Considerations include:

  • Payload Hydrophobicity: More hydrophobic payloads may require longer PEG chains to prevent aggregation.[2][3]

  • Target Antigen: The nature of the target antigen and its rate of internalization can influence the choice of linker.[3]

  • Desired Pharmacokinetic Profile: The intended dosing regimen and desired circulation half-life will guide the selection of PEG length.[3]

A systematic evaluation of a range of PEG linker lengths is recommended during preclinical development to identify the optimal balance for a specific ADC.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
ADC Aggregation Insufficient hydrophilicity to counteract the hydrophobic payload.* Increase the length of the PEG linker (e.g., from PEG4 to PEG12 or PEG24).[3] * Consider using branched or multi-arm PEG linkers for a denser hydrophilic shield.[3][6] * Characterize the extent of aggregation using Size Exclusion Chromatography (SEC).[7]
Premature Drug Release Linker instability in plasma.* While PEG length primarily affects physical stability, ensure the chemical linkage is appropriate. Non-cleavable linkers generally offer higher plasma stability.[9][10] * Assess plasma stability using methods like LC-MS to monitor the drug-to-antibody ratio (DAR) over time.[11]
Low In Vivo Efficacy Despite Good In Vitro Potency Rapid clearance of the ADC from circulation.* Increase the PEG linker length to prolong the plasma half-life. A PEG8 side chain has been identified as a potential minimum length for optimal slower clearance in some cases.[2][7] * Conduct pharmacokinetic studies to determine the half-life of ADCs with different PEG linker lengths.[5]
High In Vivo Toxicity Off-target effects due to premature drug release or poor pharmacokinetics.* Optimize the PEG linker length to improve the pharmacokinetic profile and reduce non-specific uptake, which can widen the therapeutic window.[2]

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Cytotoxicity

PEG Linker LengthHalf-Life Extension (relative to no PEG)In Vitro Cytotoxicity Reduction (relative to no PEG)Reference
4 kDa2.5-fold6.5-fold[5]
10 kDa11.2-fold22.5-fold[5]

Table 2: Effect of PEG Side-Chain Length on ADC Clearance

PEG Side-Chain LengthClearance RateIn Vivo EfficacyReference
PEG2, PEG4RapidMinimal[7][12]
PEG8, PEG12, PEG24Slower, approaching that of the parental antibodyCures or complete tumor regressions[7][12]

Experimental Protocols & Workflows

Experimental Workflow for ADC Stability Assessment

This diagram outlines a typical workflow for evaluating the stability of ADCs with varying PEG linker lengths.

ADC_Stability_Workflow cluster_prep ADC Preparation cluster_stability Stability Assessment cluster_analytics Analytical Methods cluster_functional Functional Assessment ADC_Synthesis Synthesize ADCs with Varying PEG Linker Lengths Purification Purify ADCs ADC_Synthesis->Purification Characterization Initial Characterization (DAR, etc.) Purification->Characterization Physical_Stability Physical Stability (Aggregation) Characterization->Physical_Stability Chemical_Stability Chemical Stability (Drug Release) Characterization->Chemical_Stability Thermal_Stability Thermal Stability Characterization->Thermal_Stability In_Vitro_Cyto In Vitro Cytotoxicity Assays Characterization->In_Vitro_Cyto PK_Studies Pharmacokinetic Studies Characterization->PK_Studies SEC Size Exclusion Chromatography (SEC) Physical_Stability->SEC HIC Hydrophobic Interaction Chromatography (HIC) Physical_Stability->HIC LC_MS LC-MS Chemical_Stability->LC_MS Monitor DAR DSC Differential Scanning Calorimetry (DSC) Thermal_Stability->DSC

Caption: Experimental workflow for assessing ADC stability.

Mechanism of PEG Linkers in Reducing ADC Aggregation

This diagram illustrates how PEG linkers enhance ADC stability by increasing hydrophilicity and providing steric hindrance.

Caption: Mechanism of PEG linkers in reducing ADC aggregation.

Key Experimental Methodologies
  • Size Exclusion Chromatography (SEC):

    • Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[1]

    • Methodology: An ADC sample is passed through a column packed with porous beads. Larger molecules (aggregates) elute first, followed by monomers. The elution profile is monitored by UV absorbance (e.g., at 280 nm). The percentage of monomer, aggregate, and fragment can be calculated from the peak areas.[10]

  • Hydrophobic Interaction Chromatography (HIC):

    • Objective: To separate ADC species based on their hydrophobicity. It can be used to assess the drug load distribution and detect changes in conformation that might lead to aggregation.

    • Methodology: ADCs are applied to a hydrophobic column in a high-salt buffer. A decreasing salt gradient is then used to elute the species, with more hydrophobic molecules eluting later.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To determine the drug-to-antibody ratio (DAR) and assess the chemical stability of the ADC, particularly the linker, in biological matrices like plasma.[11]

    • Methodology: The ADC is incubated in plasma for various time points. The ADC is then captured (e.g., using Protein A beads), and the intact or fragmented ADC is analyzed by LC-MS to measure the average DAR and identify any drug loss.[11][13]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To assess the thermal stability of the ADC by measuring the temperature at which the protein unfolds (melting temperature, Tm). Conjugation of a payload and linker can affect the thermal stability of the antibody.

    • Methodology: The ADC sample is subjected to a controlled temperature ramp, and the heat required to raise its temperature is measured relative to a reference. Unfolding transitions appear as peaks in the thermogram.

References

Technical Support Center: Troubleshooting Copper Toxicity in CuAAC with Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on troubleshooting copper toxicity during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of Boc-Aminooxy-PEG4-azide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments and ensure the integrity of your biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of copper toxicity in CuAAC reactions?

A1: Copper toxicity in CuAAC reactions is primarily due to the generation of reactive oxygen species (ROS). This occurs when the catalytically active copper(I) (Cu⁺) is oxidized to copper(II) (Cu²⁺) by molecular oxygen, a process that is often accelerated in the presence of a reducing agent like sodium ascorbate (B8700270).[1][2][3] These ROS, which include superoxide (B77818) radicals and hydrogen peroxide, can damage sensitive biomolecules such as proteins and nucleic acids through oxidation.[2][4]

Q2: How can I minimize copper toxicity in my experiments involving live cells or sensitive biomolecules?

A2: There are several strategies to mitigate copper-induced cytotoxicity:

  • Use of Chelating Ligands: Employing copper-chelating ligands is a primary strategy. These ligands stabilize the Cu(I) oxidation state, which not only protects it from oxidation and subsequent ROS formation but also accelerates the CuAAC reaction, allowing for the use of lower, less toxic copper concentrations.[5][6][7]

  • Perform Reactions under Anaerobic Conditions: By removing oxygen from the reaction mixture, for example by sparging with an inert gas like argon or nitrogen, the generation of ROS can be significantly reduced.[8]

  • Incorporate Additives: Additives like aminoguanidine (B1677879) can be used to trap reactive byproducts of ascorbate oxidation that might otherwise damage biomolecules.[4][9]

  • Consider Copper-Free Alternatives: For extremely sensitive systems, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a viable alternative that completely avoids the use of a copper catalyst.[10][11][12]

Q3: Are there specific ligands that are recommended for reducing copper toxicity?

A3: Yes, several water-soluble ligands have been developed to both accelerate the CuAAC reaction and reduce copper's toxicity. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used. Ligands like BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) have been shown to be particularly effective in living systems due to their high stability and reaction kinetics at very low copper concentrations.[1][7]

Q4: Can the this compound itself contribute to reaction issues?

A4: While this compound is a stable molecule, issues can arise from its purity or degradation under improper storage conditions.[13] However, in the context of copper toxicity, the primary concern is the stability of the reaction components and the biomolecule you are labeling, rather than the azide (B81097) itself. It is always recommended to use high-purity reagents.

Q5: How can I effectively remove residual copper from my sample post-reaction?

A5: Residual copper can be removed using several methods. The most common approach is to use a chelating agent like ethylenediaminetetraacetic acid (EDTA) followed by a purification method such as dialysis, size exclusion chromatography, or precipitation.[14][15][16] For polymeric materials, electrochemical methods have also been shown to be effective for copper removal.[17]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to copper toxicity during your CuAAC reaction with this compound.

Problem Potential Cause Suggested Solution
Low reaction yield and/or degradation of starting material. Copper-mediated oxidative damage. The presence of oxygen is likely leading to the formation of reactive oxygen species (ROS) that are degrading your biomolecule.[2][8]1. Degas your solutions: Sparge all buffers and reaction components with an inert gas (argon or nitrogen) before use. 2. Work under an inert atmosphere: If possible, perform the reaction in a glovebox.[8] 3. Increase ligand concentration: A higher ligand-to-copper ratio (e.g., 5:1) can offer better protection.[18] 4. Add a ROS scavenger: Consider adding aminoguanidine to the reaction mixture.[4]
Poor cell viability after in-situ labeling. High intracellular copper concentration. Even with ligands, high concentrations of copper can be toxic to cells.[3][19]1. Optimize copper concentration: Titrate the copper concentration to find the lowest effective concentration. Often, concentrations as low as 10-50 µM can be effective, especially with potent ligands.[1] 2. Reduce incubation time: Minimize the exposure of cells to the reaction cocktail.[3] 3. Use a more biocompatible ligand: Consider using ligands like BTTAA, which are designed for live-cell applications.[7] 4. Explore copper-chelating azides: These can enhance reaction rates at lower copper concentrations.[1][20]
Inconsistent reaction outcomes. Oxygen contamination or premature catalyst degradation. The Cu(I) catalyst is sensitive to oxygen and can be readily oxidized, leading to variable catalytic activity.[6][15]1. Prepare fresh solutions: Always use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate). 2. Optimize order of addition: A recommended order is to first mix the copper source (e.g., CuSO₄) with the ligand, add this to your azide and alkyne, and finally initiate the reaction with the reducing agent.[4][21] 3. Ensure thorough mixing: Inadequate mixing can lead to localized high concentrations of reagents.
Precipitate formation during the reaction. Formation of insoluble copper species. This can happen if the ligand is not effectively stabilizing the copper or if there are interfering substances in the reaction mixture.1. Check buffer compatibility: Ensure your buffer does not contain components that can strongly chelate or precipitate copper. 2. Increase ligand solubility: For ligands with lower aqueous solubility, a co-solvent like DMSO may be necessary. 3. Filter your final product: If a precipitate forms, it should be removed before downstream applications.

Quantitative Data Summary

The following tables summarize key quantitative data related to mitigating copper toxicity in CuAAC reactions.

Table 1: Effect of Copper Concentration and Ligand on Cell Viability

Cell LineCopper (CuSO₄) Concentration (µM)Ligand (THPTA) Concentration (µM)Incubation Time (min)Approximate Cell Viability (%)
HeLa10005~60%
HeLa1005005>95%
CHO10005~50%
CHO1005005>95%
Jurkat10005~40%
Jurkat1005005>90%

Data adapted from studies on live-cell labeling and may vary based on specific experimental conditions.[3][22]

Table 2: Comparison of Common Copper-Chelating Ligands

LigandRecommended Cu:Ligand RatioKey AdvantagesConsiderations
THPTA 1:5High water solubility, accelerates reaction, protects against ROS.[18]Can be inhibitory at high concentrations in certain solvents.[23]
TBTA 1:5Effective in organic/aqueous mixtures, accelerates reaction.Low water solubility.
BTTAA 1:2 to 1:5Very high reaction rates, highly biocompatible, effective at low copper concentrations.[1][7]
BTTES 1:2 to 1:5High water solubility and biocompatibility.[7]

Experimental Protocols

Protocol 1: General CuAAC Reaction for Bioconjugation

This protocol is a starting point and may require optimization for your specific application.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your alkyne-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup (for a 100 µL final volume):

    • To a microcentrifuge tube, add:

      • 10 µL of 10 mM alkyne-biomolecule (final concentration: 1 mM)

      • 1.2 µL of 10 mM this compound (final concentration: 1.2 mM)

      • Buffer to bring the volume to 80 µL.

    • In a separate tube, premix the catalyst:

      • 1 µL of 10 mM CuSO₄

      • 5 µL of 50 mM THPTA

    • Add the 6 µL of the premixed catalyst to the reaction tube.

    • Initiate the reaction by adding 10 µL of 100 mM sodium ascorbate (final concentration: 10 mM).

  • Reaction and Quenching:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

    • To quench the reaction and chelate the copper, add EDTA to a final concentration of 10 mM.

  • Purification:

    • Remove the unreacted small molecules and the copper-EDTA complex by a suitable method such as dialysis, size exclusion chromatography, or spin filtration.

Protocol 2: Post-Reaction Copper Removal using EDTA and Dialysis

  • Following the completion of your CuAAC reaction, add a 0.5 M stock solution of EDTA (pH 8.0) to your reaction mixture to a final concentration of 10-20 mM.

  • Incubate for 15-30 minutes at room temperature to allow for the formation of the copper-EDTA complex.

  • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) for your biomolecule.

  • Dialyze against a large volume of a suitable buffer (e.g., PBS, pH 7.4) with at least three buffer changes over 24-48 hours to ensure complete removal of the copper-EDTA complex and other small molecules.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Alkyne Terminal Alkyne Triazole Triazole Product Alkyne->Triazole Azide This compound Azide->Triazole CuSO4 CuSO₄ (Cu²⁺) Cu_I_Ligand Cu(I)-Ligand Complex CuSO4->Cu_I_Ligand Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I_Ligand Ligand Ligand (e.g., THPTA) Ligand->Cu_I_Ligand Stabilization Cu_I_Ligand->Triazole Catalysis

Caption: The CuAAC reaction mechanism.

Troubleshooting_Workflow Start Low Yield or Biomolecule Degradation Check_Oxygen Is the reaction protected from oxygen? Start->Check_Oxygen Consider_Alternative Consider copper-free click chemistry (SPAAC) Start->Consider_Alternative Degas Degas all solutions and use inert atmosphere Check_Oxygen->Degas No Check_Ligand Is a chelating ligand being used? Check_Oxygen->Check_Ligand Yes Degas->Check_Ligand Add_Ligand Add a suitable ligand (e.g., THPTA, BTTAA) Check_Ligand->Add_Ligand No Check_Reagents Are reagents fresh and pure? Check_Ligand->Check_Reagents Yes Add_Ligand->Check_Reagents Use_Fresh Use fresh sodium ascorbate and pure reagents Check_Reagents->Use_Fresh No Success Successful Reaction Check_Reagents->Success Yes Use_Fresh->Success

Caption: Troubleshooting workflow for low yield in CuAAC.

Logical_Relationships Cu_Toxicity Copper Toxicity ROS Reactive Oxygen Species (ROS) Generation Cu_Toxicity->ROS Biomolecule_Damage Biomolecule Damage ROS->Biomolecule_Damage Low_Yield Low Reaction Yield Biomolecule_Damage->Low_Yield Mitigation Mitigation Strategies Mitigation->Cu_Toxicity Reduces Ligands Chelating Ligands Ligands->Mitigation Anaerobic Anaerobic Conditions Anaerobic->Mitigation Additives Additives (e.g., Aminoguanidine) Additives->Mitigation Copper_Free Copper-Free Click Copper_Free->Mitigation

Caption: Logical relationships in copper toxicity.

References

Technical Support Center: Purification of Boc-Aminooxy-PEG4-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-Aminooxy-PEG4-azide conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound conjugates?

The primary challenges in purifying these conjugates stem from the properties of the polyethylene (B3416737) glycol (PEG) chain and the bifunctional nature of the molecule. Key difficulties include:

  • Product Heterogeneity: The reaction mixture can be complex, containing unreacted starting materials (both the PEG linker and the molecule it's being conjugated to), the desired mono-conjugated product, and potentially multi-conjugated species.[1]

  • Separation of Structurally Similar Impurities: Side-products from the synthesis or impurities present in the starting materials can be very similar in structure and polarity to the final product, making separation difficult.

  • Physical Properties of PEG: The PEG chain can influence the conjugate's solubility and chromatographic behavior, sometimes leading to broad peaks, poor separation, and a tendency to streak on silica (B1680970) gel.

  • "Charge Shielding" by PEG: The neutral PEG chain can mask the surface charges of a conjugated molecule, which can complicate purification methods based on charge, such as ion-exchange chromatography.[1]

Q2: What are the recommended methods for purifying this compound conjugates?

The most effective purification techniques for PEGylated compounds are chromatography-based. The choice of method will depend on the specific properties of the conjugate.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PEGylated compounds, offering high resolution. A C18 or C8 column is often used with a water/acetonitrile or water/methanol (B129727) gradient containing an additive like 0.1% trifluoroacetic acid (TFA).

  • Flash Column Chromatography: For larger scale purifications, flash chromatography on silica gel can be employed. However, the high polarity of PEG-containing molecules can make this challenging, often requiring highly polar solvent systems.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is particularly effective for removing smaller, unreacted PEG linkers from a larger conjugated molecule.[1]

Q3: Which analytical techniques are best for assessing the purity of the final product?

To accurately determine the purity of your this compound conjugate, a combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is ideal for determining the purity of the final product and identifying any impurities.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure of the conjugate and can be used to determine purity and the efficiency of the conjugation.[2][3][4]

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF can confirm the molecular weight of the desired conjugate.

Q4: What are the common impurities I might encounter?

Common impurities in the synthesis of this compound conjugates include:

  • Unreacted this compound linker.

  • Unreacted starting material to which the linker was conjugated.

  • Byproducts from the coupling reaction.

  • Residual solvents used in the synthesis and purification.

  • In the case of "click" reactions, residual copper catalyst may be present.

Q5: I'm having trouble with the Boc deprotection step. What could be going wrong?

Issues with Boc deprotection are common. Here are some potential causes and solutions:

  • Incomplete Deprotection: This can be due to insufficient acid strength or concentration, inadequate reaction time, or steric hindrance from the PEG chain. To address this, you can try increasing the acid concentration (e.g., from 20% to 50% TFA in DCM), extending the reaction time, or using a stronger acid system like 4M HCl in dioxane.

  • Side Product Formation: A common side reaction is the alkylation of nucleophilic groups on your molecule by the tert-butyl cation generated during deprotection. This can be minimized by adding a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture.[1]

Troubleshooting Guides

Purification by Reversed-Phase HPLC (RP-HPLC)
Problem Possible Cause Solution
Poor Separation / Co-elution of Product and Impurities The HPLC gradient is not optimized.Modify the gradient to make it shallower, which can improve the resolution between closely eluting peaks.
Inappropriate column chemistry.Try a different column stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) that may offer different selectivity.
Broad or Tailing Peaks Unwanted interactions with the stationary phase.Ensure the mobile phase additive (e.g., 0.1% TFA) is present in both mobile phase A and B. Consider adjusting the column temperature.
Column is overloaded.Reduce the amount of sample injected onto the column.
Low Recovery of the Conjugate Irreversible binding to the column.Ensure the mobile phase composition is appropriate to elute your compound. You may need to increase the percentage of organic solvent at the end of the gradient.
Product precipitation on the column.Check the solubility of your conjugate in the mobile phase. You may need to dissolve the sample in a stronger solvent or reduce the injection concentration.
Purification by Flash Column Chromatography
Problem Possible Cause Solution
Streaking of the Compound on TLC and Column The compound is highly polar and interacts strongly with the silica gel.Use a more polar solvent system. A common system for PEG compounds is a gradient of methanol in dichloromethane (B109758) or chloroform (B151607). Adding a small amount of a basic modifier like triethylamine (B128534) or a polar solvent like ethanol (B145695) or isopropanol (B130326) can sometimes improve peak shape.
Poor Separation from Polar Impurities The chosen solvent system does not provide adequate selectivity.Screen different solvent systems. For example, a gradient of ethanol/isopropyl alcohol in chloroform might offer better separation than a methanol/DCM gradient.
Compound "Crashing Out" on the Column The compound is not soluble in the mobile phase being used for elution.Ensure the sample is fully dissolved before loading. It might be necessary to load the sample onto the column adsorbed to a small amount of silica gel (dry loading).

Experimental Protocols

General Protocol for Purification by Preparative RP-HPLC

This protocol is a general guideline and should be optimized for your specific conjugate.

  • Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.22 µm syringe filter.

  • Column and Mobile Phases:

    • Column: A preparative C18 or C8 column.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Method Development (Analytical Scale):

    • Perform an initial run on an analytical RP-HPLC system with the same stationary phase to determine the retention time of your product and impurities.

    • Run a scout gradient (e.g., 5-95% B over 20-30 minutes).

    • Optimize the gradient to achieve baseline separation of the desired product.

  • Scale-up to Preparative HPLC:

    • Equilibrate the preparative column with the initial mobile phase composition.

    • Inject the filtered sample.

    • Run the optimized gradient.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to your product.

  • Analysis and Product Isolation:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified product.

General Protocol for Boc Deprotection
  • Reaction Setup: Dissolve the purified Boc-protected conjugate in dichloromethane (DCM) (e.g., at a concentration of 0.1 M). If your molecule contains nucleophilic groups prone to t-butylation, add a scavenger like triisopropylsilane (TIS) (2.5–5% v/v).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).

    • The resulting TFA salt of the deprotected aminooxy conjugate can often be used directly in the next step or can be further purified if necessary.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Conjugate Purification_Method Choose Purification Method Crude_Product->Purification_Method RP_HPLC Reversed-Phase HPLC Purification_Method->RP_HPLC High Resolution Flash_Chromatography Flash Chromatography Purification_Method->Flash_Chromatography Large Scale SEC Size Exclusion Chromatography Purification_Method->SEC Size-Based Purity_Analysis Assess Purity RP_HPLC->Purity_Analysis Flash_Chromatography->Purity_Analysis SEC->Purity_Analysis Analytical_HPLC Analytical HPLC Purity_Analysis->Analytical_HPLC NMR ¹H NMR Purity_Analysis->NMR MS Mass Spectrometry Purity_Analysis->MS Pure_Product Pure Product Analytical_HPLC->Pure_Product NMR->Pure_Product MS->Pure_Product

Caption: General workflow for the purification and analysis of this compound conjugates.

Boc_Deprotection_Troubleshooting cluster_troubleshooting Troubleshooting Steps Start Boc Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Complete Reaction Check_Completion->Complete Yes Increase_Acid Increase Acid Concentration Incomplete->Increase_Acid Extend_Time Extend Reaction Time Incomplete->Extend_Time Stronger_Acid Use Stronger Acid (e.g., 4M HCl/dioxane) Incomplete->Stronger_Acid Check_Side_Products Side Products Present? Complete->Check_Side_Products Increase_Acid->Start Re-run Reaction Extend_Time->Start Continue Reaction Stronger_Acid->Start Re-run Reaction Workup Proceed to Work-up No_Side_Products No Significant Side Products Check_Side_Products->No_Side_Products No Side_Products Side Products Observed Check_Side_Products->Side_Products Yes No_Side_Products->Workup Add_Scavenger Add Scavenger (e.g., TIS) to subsequent reactions Side_Products->Add_Scavenger Add_Scavenger->Workup

Caption: Troubleshooting logic for Boc deprotection of this compound conjugates.

References

Technical Support Center: Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Boc-Aminooxy-PEG4-azide. Below you will find frequently asked questions and troubleshooting guides to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C in a tightly sealed container.[1][2][3] It is also advisable to keep it in a dry, well-ventilated area and away from direct sunlight.[4]

Q2: What is the shelf life and stability of this product?

A2: The product is stable under the recommended storage conditions.[5] However, aminooxy-containing compounds are known to be reactive and sensitive, so prompt use after purchase is recommended, ideally within a week.[6][7]

Q3: How should I handle this compound safely in the laboratory?

A3: It is recommended to handle this reagent inside a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1] Ensure you wash your hands thoroughly after handling the compound.[1]

Q4: What are the known incompatibilities of this compound?

A4: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[5] Also, keep the reagent away from heat, flames, and sparks.[1]

Q5: What are the two reactive functional groups in this compound and what are their primary reactions?

A5: This molecule has two key functional groups:

  • Azide (B81097) group (-N3): This group readily participates in "Click Chemistry" reactions, specifically with alkyne-containing molecules (e.g., those with DBCO or BCN moieties) to form a stable triazole linkage.[2][3]

  • Boc-protected Aminooxy group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a free aminooxy group.[2][3] This aminooxy group can then react with aldehydes or ketones to form an oxime bond.[6]

Q6: What is the purpose of the PEG4 spacer?

A6: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which increases the solubility of the molecule and any resulting conjugates in aqueous media.[2][3][8] PEG linkers are known to be biocompatible, non-toxic, and can reduce the immunogenicity of the molecules they are attached to.[8][9]

Storage and Handling Summary

ParameterRecommendationCitations
Storage Temperature -20°C[1][2][3]
Storage Conditions Tightly sealed container, dry, well-ventilated, away from sunlight.[1][4]
Handling Location Chemical fume hood.[1]
Personal Protective Equipment Chemical-resistant gloves, safety goggles.[1]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents, heat, flames.[1][5]

Troubleshooting Guide

Problem: Low or no reactivity of the azide group in a Click Chemistry reaction.

Possible CauseSuggested Solution
Reagent Degradation Ensure the compound has been stored properly at -20°C and protected from moisture and light. Consider using a fresh vial of the reagent if degradation is suspected.
Suboptimal Reaction Conditions Verify the reaction conditions, including the catalyst (if using copper-catalyzed click chemistry), solvent, temperature, and reaction time. Ensure all components are compatible.
Issues with the Alkyne Partner Confirm the purity and reactivity of the alkyne-containing molecule you are reacting with the azide.

Problem: Incomplete or failed deprotection of the Boc group.

Possible CauseSuggested Solution
Inefficient Deprotection Conditions Review the acidic conditions used for Boc deprotection. Ensure the acid concentration and reaction time are sufficient for complete removal of the Boc group.
Reagent Degradation As with the azide reactivity, improper storage can affect the entire molecule. Use a fresh aliquot for the reaction.

Problem: Poor solubility of the final conjugate.

Possible CauseSuggested Solution
Hydrophobic Conjugation Partner Although the PEG4 spacer enhances solubility, a highly hydrophobic binding partner can still lead to solubility issues.[8]
Aggregation High drug-to-antibody ratios (DAR) can sometimes lead to aggregation.[8] Consider optimizing the stoichiometry of your reaction.

Experimental Workflow & Troubleshooting Logic

G cluster_storage Storage & Handling cluster_experiment Experimental Steps cluster_troubleshooting Troubleshooting storage Store at -20°C in a sealed container handling Handle in fume hood with proper PPE deprotection Boc Deprotection (Mild Acidic Conditions) click_reaction Click Chemistry Reaction (with Alkyne) deprotection->click_reaction fail Experiment Failed deprotection->fail Deprotection Failed purification Purification of Final Conjugate click_reaction->purification click_reaction->fail Click Reaction Failed success Successful Conjugation purification->success Expected Product Obtained purification->fail check_reagents Check Reagent Stability & Purity optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK check_solubility Assess Conjugate Solubility optimize_conditions->check_solubility Conditions Optimized start Start Experiment check_solubility->start Re-attempt Experiment start->deprotection fail->check_reagents G cluster_aminooxy Aminooxy Pathway cluster_azide Azide Pathway compound This compound deprotection 1. Boc Deprotection (Mild Acid) compound->deprotection azide_group Azide Group (-N3) compound->azide_group free_aminooxy Free Aminooxy Group (-ONH2) deprotection->free_aminooxy oxime_bond Oxime Bond Formation free_aminooxy->oxime_bond aldehyde_ketone Aldehyde or Ketone (R-CHO or R-CO-R') aldehyde_ketone->oxime_bond click_chemistry 2. Click Chemistry azide_group->click_chemistry alkyne Alkyne Compound (e.g., DBCO, BCN) alkyne->click_chemistry triazole_linkage Stable Triazole Linkage click_chemistry->triazole_linkage

References

Technical Support Center: Optimizing SPAAC Reactions with Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the reaction times for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Boc-Aminooxy-PEG4-azide.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during SPAAC reactions and offers practical solutions to enhance reaction efficiency and yield.

Q1: My SPAAC reaction with this compound is significantly slower than expected. What are the potential causes and how can I accelerate it?

A1: Several factors can contribute to slow SPAAC reaction kinetics. Here's a systematic approach to troubleshooting and optimization:

  • Buffer Selection and pH: The choice of buffer and its pH can have a substantial impact on reaction rates. While Phosphate-Buffered Saline (PBS) is widely used, studies have indicated that HEPES buffer can lead to higher reaction rate constants.[1][2][3] Generally, increasing the pH of the reaction mixture tends to accelerate the reaction, although this effect can be buffer-dependent.[1][2][3]

  • Temperature: Higher temperatures typically increase reaction rates.[3] Reactions are commonly performed at room temperature (25 °C) or 37 °C.[1][2][3] However, it is crucial to consider the thermal stability of your biomolecules, as elevated temperatures can cause denaturation and precipitation.[3][4]

  • Reactant Concentration: According to the law of mass action, increasing the concentration of either the cyclooctyne (B158145) or the this compound will result in a faster reaction rate.[3] If solubility becomes a limiting factor, consider adjusting the solvent system.

  • Solvent Effects: While SPAAC is prized for its biocompatibility in aqueous solutions, the presence of organic co-solvents can influence the reaction rate.[3][4] Interestingly, a higher mole fraction of water in the solvent mixture has been observed to increase the rate of 1,3-dipolar cycloaddition reactions.[1] When using organic solvents like DMSO to aid solubility, keep the concentration low (typically below 10%) to prevent protein precipitation.[3][5]

  • Steric Hindrance: The accessibility of the azide (B81097) and cyclooctyne moieties is critical. The PEG4 spacer in this compound is designed to reduce steric hindrance. However, if you are labeling a large, complex biomolecule, the reactive site on your cyclooctyne-modified molecule might be sterically shielded.

Q2: I'm observing low yields or incomplete conjugation. What steps can I take to improve the reaction outcome?

A2: Low yields are often linked to the same factors that cause slow reactions. In addition to the points in Q1, consider the following:

  • Molar Excess of Reagents: To drive the reaction to completion, it is common practice to use a molar excess of one of the reactants. Typically, a 2- to 5-fold molar excess of the azide-containing molecule is recommended.

  • Purity of Reagents: Ensure the purity of both your cyclooctyne-modified molecule and the this compound. Impurities can interfere with the reaction.

  • Presence of Competing Azides: Buffers containing sodium azide (NaN₃) as a preservative will severely inhibit your reaction by competing for the cyclooctyne.[3] Always use azide-free buffers for your SPAAC reactions and purification steps.[3]

Q3: How does the choice of cyclooctyne affect the reaction with this compound?

A3: The structure of the cyclooctyne is a primary determinant of the SPAAC reaction rate.[5] Cyclooctynes with higher ring strain, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), react significantly faster than less strained cyclooctynes.[5][6] The electronic properties of the cyclooctyne also play a role; electron-withdrawing groups near the alkyne can increase the reaction rate.[5]

Q4: Can I monitor the progress of my SPAAC reaction in real-time?

A4: Yes, if you are using a DBCO-based cyclooctyne, you can monitor the reaction progress using UV-Vis spectroscopy. DBCO has a characteristic absorbance at around 309 nm, which disappears as it reacts with the azide.[3] By tracking the decrease in absorbance over time, you can determine the reaction kinetics.[3]

Data Presentation

The following tables summarize key quantitative data to guide your experimental design for optimizing SPAAC reactions.

Table 1: Influence of Buffer and pH on SPAAC Rate Constants

Buffer SystempHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
PBS7250.32 - 0.85[1][2]
HEPES7250.55 - 1.22[1][2]
Borate Buffer1037up to 1.18[1]
DMEM7.4370.59 - 0.97[1][2]
RPMI7.4370.27 - 0.77[1][2]

Note: The rate constants presented are for model systems (e.g., sulfo-DBCO with small molecule azides) and serve as a general guide. Actual rates with this compound and your specific cyclooctyne-modified molecule may vary.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol outlines a general workflow for conjugating a cyclooctyne-modified biomolecule with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of your cyclooctyne-modified biomolecule in an appropriate azide-free buffer (e.g., HEPES at pH 7.5).

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with the this compound solution.

    • A final concentration in the low millimolar to high micromolar range is a good starting point. Use a 2- to 5-fold molar excess of the this compound.

  • Incubation:

    • Incubate the reaction mixture at a desired temperature (e.g., 25 °C or 37 °C) with gentle mixing.

    • Reaction times can range from 1 to 24 hours, depending on the reactants and their concentrations.

  • Monitoring (Optional):

    • If using a DBCO-cyclooctyne, the reaction progress can be monitored by measuring the decrease in absorbance at ~309 nm.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted this compound.

Protocol 2: Monitoring SPAAC Reaction Kinetics via UV-Vis Spectroscopy

This protocol is applicable for reactions involving DBCO-functionalized molecules.

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to measure absorbance at the λmax of your DBCO reagent (typically ~309 nm).

  • Sample Preparation:

    • Prepare the reaction mixture in an azide-free buffer directly in a quartz cuvette. The initial concentration of the DBCO-reagent should provide an absorbance within the linear range of the instrument.

    • Use a reference cuvette containing the buffer and this compound to zero the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the final reactant to the cuvette and start monitoring the absorbance over time at regular intervals until the value stabilizes.

  • Data Analysis:

    • For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the absorbance versus time. The negative of the slope of the resulting linear fit corresponds to the pseudo-first-order rate constant.

Visualizations

The following diagrams illustrate key concepts and workflows related to SPAAC reaction optimization.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Cyclooctyne Transition_State [3+2] Cycloaddition Transition State Cyclooctyne->Transition_State Strain-Promoted Boc_Aminooxy_PEG4_Azide This compound Boc_Aminooxy_PEG4_Azide->Transition_State Triazole_Product Stable Triazole Linkage Transition_State->Triazole_Product Ring Formation

Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Workflow Start Slow or Incomplete SPAAC Reaction Check_Buffer Review Buffer System (HEPES vs. PBS) Start->Check_Buffer Optimize_pH Increase pH (e.g., 7.5-8.5) Check_Buffer->Optimize_pH Buffer OK Success Reaction Optimized Check_Buffer->Success Switch to HEPES Increase_Temp Increase Temperature (25°C -> 37°C) Optimize_pH->Increase_Temp pH Optimized Optimize_pH->Success pH Adjusted Increase_Conc Increase Reactant Concentration Increase_Temp->Increase_Conc Temp OK Increase_Temp->Success Temp Increased Check_Purity Verify Reagent Purity and Absence of NaN₃ Increase_Conc->Check_Purity Conc. OK Increase_Conc->Success Conc. Increased Check_Purity->Success Purity OK

Caption: A workflow for troubleshooting slow SPAAC reactions.

Optimization_Factors cluster_positive Positive Influences cluster_negative Negative Influences center SPAAC Reaction Rate Steric_Hindrance Steric Hindrance center->Steric_Hindrance Low_Conc Low Concentration center->Low_Conc Sodium_Azide Sodium Azide (NaN₃) in Buffer center->Sodium_Azide PBS_Buffer PBS Buffer (relative to HEPES) center->PBS_Buffer Higher_Temp Higher Temperature Higher_Temp->center Higher_pH Higher pH Higher_pH->center HEPES_Buffer HEPES Buffer HEPES_Buffer->center Higher_Conc Higher Concentration Higher_Conc->center Strained_Cyclooctyne High Ring Strain (e.g., DBCO) Strained_Cyclooctyne->center

Caption: Factors influencing SPAAC reaction rates.

References

Validation & Comparative

A Comparative Guide to Bifunctional Linkers: Boc-Aminooxy-PEG4-azide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development and biological research, the precise and stable conjugation of molecules is paramount. Bifunctional linkers are essential chemical tools that enable the covalent linkage of two different molecules, such as antibodies, peptides, nucleic acids, or small molecule drugs. The choice of linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[1]

This guide provides an objective comparison of Boc-Aminooxy-PEG4-azide with other widely used classes of bifunctional linkers. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific bioconjugation needs. The alternatives covered include linkers for strain-promoted alkyne-azide cycloaddition (SPAAC), such as DBCO-PEG4-azide, and linkers for amine and thiol conjugation, like NHS-PEG4-azide and Maleimide-PEG4-azide, respectively.

Mechanisms of Action and Key Features

Each class of bifunctional linker operates through a distinct chemical strategy, offering a unique set of advantages and disadvantages. The choice of linker dictates the conjugation strategy, the stability of the final product, and its suitability for different applications, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).

This compound is a hetero-bifunctional linker featuring a Boc-protected aminooxy group and an azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[2]

  • The aminooxy group , after deprotection of the Boc group, reacts with aldehydes or ketones to form a stable oxime bond .[3] This reaction is particularly useful for site-specific conjugation to proteins where an aldehyde or ketone can be introduced, for instance, through the oxidation of glycans or the incorporation of unnatural amino acids.[4]

  • The azide group is ready to participate in "click chemistry," most notably the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctynes like DBCO, or the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes.[5][6] These reactions form a highly stable triazole linkage.[7]

  • The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be beneficial for biological applications.[8]

The diagram below illustrates the dual reactivity of this compound.

This compound Reaction Scheme cluster_linker This compound cluster_deprotection Step 1: Deprotection cluster_reactions Step 2: Conjugation cluster_products Products linker Boc-NH-O-PEG4-N3 deprotected_linker H2N-O-PEG4-N3 linker->deprotected_linker Acidic conditions oxime Oxime Ligation (with Aldehyde/Ketone) deprotected_linker->oxime Reaction with R-CHO spaac SPAAC (with DBCO-alkyne) deprotected_linker->spaac Reaction with DBCO-R oxime_product Biomolecule-1-Oxime-PEG4-N3 oxime->oxime_product spaac_product H2N-O-PEG4-Triazole-Biomolecule-2 spaac->spaac_product

Caption: Reaction scheme of this compound.

Comparative Performance Data

The choice of a bifunctional linker significantly impacts the outcome of a conjugation reaction and the stability of the resulting product. The following tables summarize key performance metrics for this compound in comparison to other common linkers.

Table 1: Conjugation Reaction Parameters
Linker TypeReactive GroupsTypical Reaction ConditionsReaction Speed
This compound Aminooxy (after deprotection), AzideOxime ligation: pH 4-6; SPAAC: physiological pHOxime: Moderate to slow; SPAAC: Fast
DBCO-PEG4-azide DBCO, AzidePhysiological pHVery Fast
NHS-PEG4-azide NHS ester, AzidepH 7-9Fast
Maleimide-PEG4-azide Maleimide, AzidepH 6.5-7.5Fast
Table 2: Stability of the Resulting Linkage
Linkage TypeFormed FromStability in Human PlasmaKey Features
Oxime Aminooxy + Aldehyde/KetoneHighMore stable than hydrazone bonds, especially at physiological pH.
Triazole (from SPAAC) Azide + DBCOVery HighConsidered bio-orthogonal and highly stable under a wide range of conditions.[7]
Amide NHS ester + AmineVery HighA very stable covalent bond.
Thioether Maleimide + ThiolModerateCan be susceptible to retro-Michael addition, leading to deconjugation.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of bifunctional linkers. The following section provides a generalized workflow for a dual-labeling experiment using this compound on a model protein, such as an antibody, that has been engineered to contain both a genetically encoded ketone-bearing unnatural amino acid and a site for enzymatic introduction of a DBCO moiety.

Experimental Workflow: Dual Labeling of an Antibody

Dual-Labeling Experimental Workflow start Start: Antibody with ketone and DBCO sites deprotection 1. Deprotection of this compound start->deprotection oxime_ligation 2. Oxime Ligation to Ketone Site deprotection->oxime_ligation purification1 3. Purification (Size Exclusion Chromatography) oxime_ligation->purification1 spaac_reaction 4. SPAAC Reaction with DBCO Site purification1->spaac_reaction purification2 5. Final Purification spaac_reaction->purification2 characterization 6. Characterization (SDS-PAGE, Mass Spec) purification2->characterization end End: Dual-labeled Antibody characterization->end

Caption: Workflow for dual-labeling of an antibody.

Detailed Methodology

1. Deprotection of this compound

  • Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the solvent and TFA under vacuum.

    • The resulting deprotected Aminooxy-PEG4-azide should be used immediately.

2. Oxime Ligation to an Aldehyde/Ketone-containing Antibody

  • Reagents: Antibody with an accessible aldehyde or ketone group (1-5 mg/mL in a suitable buffer, e.g., 100 mM sodium acetate, pH 4.5), deprotected Aminooxy-PEG4-azide (10-20 molar excess over the antibody).[10]

  • Procedure:

    • Add the deprotected Aminooxy-PEG4-azide to the antibody solution.

    • Incubate the reaction at 37°C for 12-16 hours with gentle agitation.[10]

    • The reaction progress can be monitored by LC-MS.

3. Purification of the Azide-functionalized Antibody

  • Method: Size Exclusion Chromatography (SEC).

  • Procedure:

    • Equilibrate an SEC column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column.

    • Collect the fractions containing the antibody, which will elute in the void volume, separated from the excess linker.

    • Pool the antibody-containing fractions and confirm the presence of the azide group.

4. SPAAC Reaction with a DBCO-functionalized Molecule

  • Reagents: Azide-functionalized antibody, DBCO-containing molecule (e.g., a fluorescent dye or a drug) (1.5-3 molar excess over the antibody).

  • Procedure:

    • Add the DBCO-functionalized molecule to the purified azide-functionalized antibody.

    • Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1]

    • Monitor the reaction by SDS-PAGE or LC-MS to confirm the formation of the dual-labeled conjugate.

5. Final Purification and Characterization

  • Purification: Purify the final dual-labeled antibody using SEC to remove any unreacted DBCO-molecule.

  • Characterization:

    • SDS-PAGE: To visualize the increase in molecular weight corresponding to the conjugation of both moieties.

    • Mass Spectrometry (LC-MS): To confirm the precise mass of the final conjugate and determine the efficiency of each conjugation step.

    • Functional Assays: To ensure that the biological activity of the antibody and the function of the conjugated molecules are retained.

Signaling Pathway Example: Targeted Drug Delivery

Bifunctional linkers are crucial in the construction of Antibody-Drug Conjugates (ADCs). The following diagram illustrates a simplified signaling pathway of an ADC utilizing a linker like this compound to deliver a cytotoxic payload to a cancer cell.

ADC Targeted Drug Delivery Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC (Antibody-Linker-Drug) receptor Tumor Cell Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release Linker Cleavage apoptosis Apoptosis drug_release->apoptosis Drug Action

Caption: Simplified pathway of ADC action.

Conclusion

This compound stands out as a versatile bifunctional linker, offering the unique advantage of enabling two distinct and highly efficient conjugation chemistries: oxime ligation and click chemistry. This dual reactivity allows for the sequential and site-specific attachment of different molecules, providing a high degree of control over the final conjugate's structure.

The choice between this compound and other linkers will depend on the specific requirements of the application. For instance, if the goal is a straightforward, rapid conjugation to an azide-modified molecule, a DBCO-containing linker might be preferred. However, for more complex constructs requiring orthogonal, sequential labeling, the dual functionality of this compound offers a powerful and elegant solution. The superior stability of the resulting oxime and triazole linkages further enhances its appeal for in vivo applications where conjugate stability is paramount. The experimental protocols provided herein offer a solid foundation for the successful implementation of this and other bifunctional linkers in your research.

References

The Impact of Linker Length on PROTAC Efficacy: A Comparative Analysis of PEG4 and PEG6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is intricately governed by the synergy of its three components: a warhead for target protein engagement, an E3 ligase binder, and a linker that tethers them. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides a detailed comparison of PROTACs employing PEG4 and PEG6 linkers, offering insights into how a subtle change of two ethylene (B1197577) glycol units can significantly influence degradation efficiency. This analysis is supported by a compilation of experimental data and detailed methodologies for key assays, aimed at researchers, scientists, and drug development professionals.

The linker in a PROTAC is not a passive spacer; it is a critical determinant of the molecule's ability to induce a stable and productive ternary complex, which is the prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is crucial, as it dictates the spatial orientation and proximity between the target protein and the E3 ligase.[2] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2]

Comparative Analysis of PEG4 and PEG6 Linker Performance

Systematic studies have demonstrated that the length of the PEG linker can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, general trends have emerged from various studies.

For many target proteins, a PEG4 linker is often considered a "sweet spot" in PROTAC design.[] It provides sufficient flexibility to allow for the formation of a stable ternary complex without introducing excessive conformational entropy. In contrast, a PEG6 linker , while offering a greater reach, can sometimes lead to diminished returns in efficacy.[] The increased flexibility and conformational entropy of a longer linker can sometimes destabilize the ternary complex, leading to lower degradation efficiency.[4]

The following tables summarize quantitative data from various studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on their degradation efficiency. It is important to note that the data is compiled from different sources and experimental conditions may vary.

PROTAC TargetE3 LigaseLinker LengthDC50 (nM)Dmax (%)Cell LineReference
BRD4 CRBN4 PEG units< 500Not ReportedH661[5]
BRD4 CRBN5 PEG units< 500Not ReportedH661[5]
BTK CRBN< 4 PEG unitsImpaired ActivityNot ReportedRamos[2][5]
BTK CRBN≥ 4 PEG units1 - 40Not ReportedRamos[2][5]
ERα VHL~4 PEG units (16 atoms)~25~90MCF-7[5]

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed protocols for key experiments used to evaluate and compare the efficacy of PROTACs with different linker lengths.

Western Blot for Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein in response to PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTACs with PEG4 and PEG6 linkers

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. After overnight adherence, treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the binding affinity and kinetics of binary and ternary complexes in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein, E3 ligase, and PROTACs

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

    • In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (or vice-versa) to determine the KD of the PROTAC-target protein interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams will provide the binding kinetics and affinity for the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KDbinary / KDternary) to assess the stability of the ternary complex.

NanoBRET™ Ternary Complex Assay in Live Cells

This assay allows for the real-time measurement of ternary complex formation within a cellular environment.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc® fusion of the target protein and HaloTag® fusion of the E3 ligase component (e.g., VHL or CRBN)

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTACs of interest

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in 96-well plates.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTACs to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio is indicative of ternary complex formation.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (PEG4 or PEG6 Linker) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Design (PEG4 vs. PEG6) synthesis PROTAC Synthesis start->synthesis cell_culture Cell Culture and Treatment synthesis->cell_culture biophysical_assays Biophysical Assays (SPR, ITC, etc.) synthesis->biophysical_assays in_cell_assays In-Cell Target Engagement (NanoBRET, CETSA) synthesis->in_cell_assays western_blot Western Blot Analysis (DC50, Dmax) cell_culture->western_blot data_analysis Data Analysis and Comparison western_blot->data_analysis biophysical_assays->data_analysis in_cell_assays->data_analysis conclusion Conclusion: Optimal Linker Selection data_analysis->conclusion

Caption: Experimental workflow for comparing PROTAC efficacy.

Signaling_Pathway PROTAC PROTAC (e.g., BRD4 Degrader) Ternary_Complex BRD4-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex BRD4_Degradation BRD4 Degradation Ternary_Complex->BRD4_Degradation leads to cMYC_Transcription c-MYC Transcription BRD4_Degradation->cMYC_Transcription downregulates Cell_Proliferation Cancer Cell Proliferation BRD4_Degradation->Cell_Proliferation inhibits cMYC_Transcription->Cell_Proliferation promotes

Caption: Simplified signaling pathway of a BRD4-targeting PROTAC.

References

A Head-to-Head Comparison of Bioconjugation Linkers: The Advantages of Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design and synthesis of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of Boc-Aminooxy-PEG4-azide with two widely used alternatives: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and Dibenzocyclooctyne-PEG4-NHS ester (DBCO-PEG4-NHS).

This compound is a versatile heterobifunctional linker that offers two distinct bioorthogonal reactive handles: an azide (B81097) group and a Boc-protected aminooxy group. This dual functionality allows for a sequential and controlled conjugation strategy. The azide group participates in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The aminooxy group, after deprotection of the Boc group, reacts with aldehydes or ketones to form a stable oxime linkage. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces the immunogenicity of the resulting bioconjugate.[1][2][]

Performance Comparison

The choice of linker technology significantly impacts key performance indicators of a bioconjugate, including reaction efficiency, the stability of the resulting linkage, and the drug-to-antibody ratio (DAR).

LinkerReaction ChemistryLinkage FormedKey AdvantagesKey Disadvantages
This compound 1. Azide-Alkyne Cycloaddition (Click Chemistry) 2. Aminooxy-Aldehyde/Ketone (Oxime Ligation)1. Triazole 2. OximeHighly stable and bioorthogonal linkages; sequential conjugation allows for precise control; PEG spacer improves solubility.[4][5][6]Requires two separate reaction steps; Boc deprotection step needed.
SMCC 1. NHS ester-Amine 2. Maleimide-Thiol1. Amide 2. Thioether (succinimidyl)Well-established chemistry; single linker for amine to thiol conjugation.Potential for maleimide (B117702) instability and thiol-exchange reactions in vivo, leading to payload loss; can result in heterogeneous products.[7]
DBCO-PEG4-NHS Ester 1. NHS ester-Amine 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)1. Amide 2. TriazoleCopper-free click chemistry is highly bioorthogonal and efficient; PEG spacer enhances solubility.[8]DBCO group is relatively large and hydrophobic; NHS ester reaction can be less specific than enzymatic methods.[9]

Quantitative Data Summary

Direct head-to-head quantitative comparisons of these linkers under identical conditions are not always available in the literature. However, data from various studies can be compiled to provide a comparative overview.

Table 1: Comparative Performance of Bioconjugation Linkers

ParameterThis compound (Oxime & Triazole)SMCC (Thioether)DBCO-PEG4-NHS Ester (Triazole)
Typical Reaction Efficiency High to quantitative for both click chemistry and oxime ligation.[10][11]Generally high for both NHS ester and maleimide reactions, but can be variable.High to quantitative for SPAAC.[8]
Linkage Stability in Plasma Oxime: High hydrolytic stability, significantly more stable than hydrazones.[5][12] Triazole: Exceptionally stable to hydrolysis, oxidation, and enzymatic degradation.[4]Thioether: Prone to retro-Michael reaction and thiol exchange with endogenous thiols like albumin, leading to potential payload loss over time.[7]Triazole: Exceptionally stable.[4]
Homogeneity of Conjugate (DAR) Can achieve high homogeneity with site-specific introduction of reactive partners.Often results in heterogeneous mixtures with a range of DARs when targeting native lysines.[4]Can achieve high homogeneity with controlled introduction of azide groups.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are summarized protocols for the use of this compound and its alternatives.

Protocol 1: Two-Step Conjugation using this compound

Step 1: Boc Deprotection

  • Dissolve the this compound linker in an organic solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the solvent and excess acid under vacuum to yield the deprotected aminooxy-PEG4-azide.

Step 2a: Oxime Ligation with an Aldehyde/Ketone-containing Biomolecule

  • Dissolve the deprotected aminooxy-PEG4-azide and the aldehyde/ketone-modified biomolecule (e.g., an antibody with engineered aldehyde tags) in a suitable buffer, typically at a pH of 4-5.

  • Aniline or its derivatives can be added as a catalyst to accelerate the reaction.[13]

  • Incubate the reaction mixture at room temperature for 2-24 hours.

  • Purify the resulting azide-functionalized bioconjugate using size-exclusion chromatography (SEC) or other appropriate methods.

Step 2b: Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-containing Payload

  • Dissolve the azide-functionalized bioconjugate from Step 2a and the DBCO-modified payload in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purify the final bioconjugate using SEC to remove any unreacted payload.

Protocol 2: Conjugation using SMCC
  • Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Dissolve SMCC in an organic solvent like DMSO to a concentration of 10-20 mM.

  • Add a 10- to 50-fold molar excess of the SMCC solution to the antibody solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess SMCC using a desalting column.

  • Immediately add the thiol-containing payload to the maleimide-activated antibody in a buffer at pH 6.5-7.5.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the final conjugate.[14]

Protocol 3: Conjugation using DBCO-PEG4-NHS Ester
  • Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

  • Dissolve DBCO-PEG4-NHS ester in DMSO to a concentration of 10-20 mM.

  • Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess linker using a desalting column.

  • Add the azide-containing payload to the DBCO-functionalized antibody.

  • Incubate for 4-12 hours at room temperature.

  • Purify the final conjugate.[15][16]

Visualizing the Workflows

To better illustrate the conjugation strategies, the following diagrams outline the experimental workflows.

Boc_Aminooxy_PEG4_azide_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: SPAAC Boc_Linker This compound Deprotection TFA in DCM Boc_Linker->Deprotection Deprotected_Linker Aminooxy-PEG4-azide Deprotection->Deprotected_Linker Oxime_Ligation pH 4-5, Aniline catalyst Deprotected_Linker->Oxime_Ligation Biomolecule_Aldehyde Biomolecule with Aldehyde/Ketone Biomolecule_Aldehyde->Oxime_Ligation Azide_Bioconjugate Azide-functionalized Bioconjugate Oxime_Ligation->Azide_Bioconjugate SPAAC PBS, pH 7.4 Azide_Bioconjugate->SPAAC DBCO_Payload DBCO-Payload DBCO_Payload->SPAAC Final_Conjugate Final Bioconjugate SPAAC->Final_Conjugate

This compound two-step conjugation workflow.

SMCC_Workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation Antibody Antibody (-NH2) Activation pH 7.2-8.0 Antibody->Activation SMCC SMCC Linker SMCC->Activation Activated_Antibody Maleimide-activated Antibody Activation->Activated_Antibody Conjugation pH 6.5-7.5 Activated_Antibody->Conjugation Thiol_Payload Thiol-Payload (-SH) Thiol_Payload->Conjugation Final_Conjugate Final Bioconjugate Conjugation->Final_Conjugate

SMCC-mediated two-step conjugation workflow.

DBCO_PEG4_NHS_Workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: SPAAC Antibody Antibody (-NH2) Activation pH 7.2-8.5 Antibody->Activation DBCO_Linker DBCO-PEG4-NHS Ester DBCO_Linker->Activation DBCO_Antibody DBCO-functionalized Antibody Activation->DBCO_Antibody SPAAC PBS, pH 7.4 DBCO_Antibody->SPAAC Azide_Payload Azide-Payload Azide_Payload->SPAAC Final_Conjugate Final Bioconjugate SPAAC->Final_Conjugate

DBCO-PEG4-NHS ester-mediated two-step conjugation workflow.

Conclusion

This compound offers significant advantages for the synthesis of complex bioconjugates. Its dual bioorthogonal reactive groups enable a controlled, sequential conjugation strategy, leading to the formation of highly stable oxime and triazole linkages. This contrasts with the potential instability of the thioether bond formed by SMCC linkers. While DBCO-PEG4-NHS ester also provides a stable triazole linkage via a bioorthogonal reaction, the this compound linker offers the additional versatility of oxime ligation, expanding the range of compatible conjugation partners. The integrated PEG4 spacer in both this compound and DBCO-PEG4-NHS ester provides the added benefit of improved solubility and reduced aggregation, which is particularly important for ADCs with hydrophobic payloads.[1][] The choice of linker will ultimately depend on the specific requirements of the application, but the unique combination of features offered by this compound makes it a powerful tool for the development of next-generation bioconjugates.

References

A Comparative Guide to Analytical Methods for Boc-Aminooxy-PEG4-azide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of heterobifunctional linkers, such as Boc-Aminooxy-PEG4-azide, is critical for the successful development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The purity, structural integrity, and identity of these linkers directly impact the efficacy, safety, and reproducibility of the final therapeutic agent. This guide provides an objective comparison of key analytical methods for the characterization of this compound, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate techniques for their needs.

Introduction to this compound

This compound is a discrete polyethylene (B3416737) glycol (PEG) linker featuring two distinct functional groups: a Boc-protected aminooxy group and an azide (B81097) group.[1][2] This heterobifunctional design allows for the sequential and controlled conjugation of two different molecules.[3][4] The azide group can participate in click chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[1] The Boc-protected aminooxy group, after deprotection under mild acidic conditions, can react with aldehydes or ketones to form a stable oxime linkage.[1][5] The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate.[1] The nominal molecular weight of this compound is 378.4 g/mol .[1]

Core Analytical Techniques for Characterization

A comprehensive characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the expected quantitative data from the primary analytical methods for the characterization of this compound.

Analytical MethodParameterExpected Value/ObservationReference
¹H NMR Chemical Shift (δ)~1.45 ppm (s, 9H, -C(CH₃)₃)[6]
~3.40 ppm (t, 2H, -CH₂-N₃)
~3.65 ppm (m, 12H, -O-CH₂-CH₂-O-)
~3.85 ppm (t, 2H, -CH₂-O-NHBoc)
~7.5 ppm (br s, 1H, -NH-)
¹³C NMR Chemical Shift (δ)~28.0 ppm (-C(CH₃)₃)[7]
~50.5 ppm (-CH₂-N₃)
~70.0-77.0 ppm (PEG carbons)[7]
~81.0 ppm (-C(CH₃)₃)[7]
~156.0 ppm (C=O, carbamate)[7]
Mass Spec. Molecular Ion[M+Na]⁺ at m/z 401.4[1]
[M+H]⁺ at m/z 379.4
FTIR Vibrational Frequency~2100 cm⁻¹ (strong, sharp, N₃ stretch)[8][9]
~1700 cm⁻¹ (strong, C=O stretch of carbamate)[6]
~3300 cm⁻¹ (N-H stretch of carbamate)[6]
~1100 cm⁻¹ (strong, C-O-C stretch of PEG)
HPLC Purity≥95%[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule. The characteristic singlet of the nine equivalent protons of the tert-butyl group around 1.45 ppm is a key indicator of the Boc protecting group.[6]

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of deuterated solvent.

  • Instrumentation: Use a 100 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is usually required compared to ¹H NMR.

  • Data Analysis: Identify the characteristic signals for the carbonyl and quaternary carbons of the Boc group, the carbons of the PEG chain, and the carbon attached to the azide group.[7]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724)/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

FTIR Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the azide asymmetric stretch (a strong, sharp peak around 2100 cm⁻¹) and the carbamate (B1207046) C=O stretch (around 1700 cm⁻¹).[6][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

Reversed-Phase HPLC (RP-HPLC) Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a C18 column and a suitable detector (e.g., UV detector at a low wavelength like 210 nm, or an Evaporative Light Scattering Detector (ELSD) as PEG linkers lack a strong chromophore).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample.

Method Comparison and Alternatives

Analytical MethodPrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and is highly specific.Lower sensitivity, requires a larger amount of pure sample.
Mass Spectrometry Measures the mass-to-charge ratio of ions.High sensitivity, provides accurate molecular weight information.Does not provide detailed structural information on its own.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast, simple, and non-destructive. Good for identifying functional groups.Can be ambiguous for complex molecules; not inherently quantitative.
HPLC Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High resolution, accurate quantification of purity.Requires method development; detection of PEG linkers can be challenging without a chromophore.

Alternative Techniques:

  • Elemental Analysis: Can be used to confirm the elemental composition (C, H, N) of the molecule, providing an orthogonal confirmation of purity and identity.

  • Thin Layer Chromatography (TLC): A simple and rapid qualitative technique for monitoring reaction progress and assessing purity, although less accurate than HPLC.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_decision Quality Control cluster_outcome Result Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification HPLC HPLC Analysis Purification->HPLC Purity Assessment QC_Check Meets Specifications? NMR->QC_Check MS->QC_Check FTIR->QC_Check HPLC->QC_Check Pass Proceed to Bioconjugation QC_Check->Pass Yes Fail Re-purify or Re-synthesize QC_Check->Fail No

Caption: Workflow for the characterization of this compound.

Conclusion

The robust characterization of this compound is paramount for its successful application in research and drug development. A multi-technique approach, combining the structural detail of NMR, the molecular weight accuracy of mass spectrometry, the functional group information from FTIR, and the purity assessment by HPLC, provides a comprehensive and reliable analysis. This guide offers the necessary protocols and comparative data to enable researchers to confidently characterize this important heterobifunctional linker.

References

A Comparative Guide to the LC-MS Analysis of Boc-Aminooxy-PEG4-azide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker and the characterization of the resulting conjugate are critical for success. Boc-Aminooxy-PEG4-azide is a heterobifunctional linker that offers the ability to form a stable oxime bond with carbonyl compounds (aldehydes and ketones) and to participate in click chemistry reactions via its azide (B81097) group.[1][2] This guide provides a comparative analysis of the performance of this compound and its resulting oxime linkage, with a particular focus on LC-MS characterization, against alternative hydrazide-based linkers.

Performance Comparison: Aminooxy vs. Hydrazide Linkers

The primary functional group of interest in this compound for reaction with carbonyls is the aminooxy group, which forms an oxime bond. A common alternative is the use of hydrazide linkers, which form hydrazone bonds. The choice between these two linkages can have significant implications for the stability and performance of the resulting bioconjugate. The superior stability of the oxime linkage is a key advantage.[3]

FeatureAminooxy Linker (e.g., this compound)Hydrazide Linker (e.g., Azido-PEG4-hydrazide)
Reactive Group Aminooxy (-ONH2)Hydrazide (-NHNH2)
Resulting Bond OximeHydrazone
Reaction pH Optimal at slightly acidic to neutral pH (pH 4.5-7)Optimal at acidic pH (pH 5-7)
Reaction Kinetics Generally slower than hydrazone formation at neutral pH, but can be accelerated with catalysts (e.g., aniline).[4]Generally faster than uncatalyzed oxime formation.
Bond Stability High hydrolytic stability. At pH 7, the hydrolysis rate is significantly lower than that of hydrazones.[3]Prone to hydrolysis, especially at acidic pH. The hydrazone linkage is reversible.[3]
Quantitative Stability Data At pD 7.0, the first-order rate constant for hydrolysis of an oxime was found to be approximately 300-fold lower than an acetylhydrazone.[3][5]At pD 7.0, the half-life of a methylhydrazone was significantly shorter than that of a comparable oxime.[3]
LC-MS Analysis Product is stable for analysis. The PEG chain can present challenges in mass spectrometry due to its polydispersity, often requiring specialized techniques for characterization.[6][7]Product stability can be a concern during sample preparation and analysis.
Common Applications Stable bioconjugates for in vivo applications, diagnostics, and surface immobilization.pH-cleavable linkers for drug delivery systems designed for release in acidic endosomal/lysosomal compartments.

Experimental Protocols

This section details a general protocol for the labeling of a glycoprotein (B1211001) with this compound and subsequent analysis by LC-MS. This protocol is adapted from established methods for glycoprotein labeling.[8][9]

Protocol 1: Oxime Ligation of an Aldehyde-Modified Glycoprotein

1. Generation of Aldehyde Groups on the Glycoprotein:

  • Dissolve the glycoprotein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Add a solution of sodium meta-periodate to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 30 minutes, protected from light.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM.

  • Remove excess periodate (B1199274) and buffer-exchange the glycoprotein into a neutral buffer (e.g., PBS, pH 7.4) using a desalting column.

2. Oxime Ligation Reaction:

  • Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Add the this compound solution to the aldehyde-modified glycoprotein. The molar ratio of the linker to the glycoprotein should be optimized, but a 50- to 100-fold molar excess is a good starting point.

  • To accelerate the reaction, aniline (B41778) can be added as a catalyst to a final concentration of 10-100 mM.[4]

  • Incubate the reaction for 2-4 hours at room temperature. For more sensitive applications or to maximize yield, the reaction can be left overnight at 4°C.

3. Purification of the PEGylated Glycoprotein:

  • Remove the excess this compound and other small molecules by size-exclusion chromatography or dialysis.

Protocol 2: LC-MS Analysis of the PEGylated Glycoprotein

1. Sample Preparation:

  • The purified PEGylated glycoprotein can be analyzed intact or after proteolytic digestion. For intact analysis, dilute the sample in an appropriate solvent for LC-MS (e.g., water with 0.1% formic acid).

  • For analysis of the PEGylation site, denature, reduce, and alkylate the protein, followed by digestion with a protease such as trypsin.

2. LC-MS Parameters (Example):

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column suitable for protein or peptide separations (e.g., C4 for intact proteins, C18 for peptides).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Flow Rate: 200-300 µL/min for analytical scale.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI).

    • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass determination of the PEGylated species.[6]

    • Analysis Mode: For intact protein analysis, acquire data in the m/z range of 1000-4000. For peptide analysis, a data-dependent acquisition (DDA) mode can be used to acquire MS/MS spectra for peptide identification.

3. Data Analysis:

  • For intact protein analysis, the mass spectrum will show a distribution of multiply charged ions. Deconvolution of this spectrum will provide the mass of the PEGylated glycoprotein. The mass increase corresponds to the mass of the attached this compound minus the mass of water.

  • For peptide analysis, the LC-MS/MS data can be searched against a protein database to identify the peptide containing the PEGylation site. The modification will result in a mass shift on the corresponding amino acid residue.

Visualizing the Experimental Workflow and Reaction

The following diagrams illustrate the key chemical reaction and a typical experimental workflow for glycoprotein labeling and analysis.

G Oxime Ligation Reaction Boc_Aminooxy_PEG4_azide This compound Oxime_Product Oxime-linked Conjugate Boc_Aminooxy_PEG4_azide->Oxime_Product + plus + Aldehyde_Molecule Aldehyde-containing Biomolecule (R-CHO) Aldehyde_Molecule->Oxime_Product + arrow Water H2O G Experimental Workflow Start Glycoprotein Periodate_Oxidation Periodate Oxidation (Generate Aldehydes) Start->Periodate_Oxidation Desalting Desalting/ Buffer Exchange Periodate_Oxidation->Desalting Oxime_Ligation Oxime Ligation with This compound Desalting->Oxime_Ligation Purification Purification of PEGylated Glycoprotein Oxime_Ligation->Purification LCMS_Analysis LC-MS Analysis Purification->LCMS_Analysis Data_Analysis Data Analysis (Mass Confirmation, Site ID) LCMS_Analysis->Data_Analysis End Characterized Conjugate Data_Analysis->End

References

A Comparative Guide to the NMR Spectroscopy of Boc-Aminooxy-PEG4-azide and Alternative Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of linker molecules is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of Boc-Aminooxy-PEG4-azide, a versatile heterobifunctional linker, and its common alternatives. Understanding the distinct NMR signatures allows for unambiguous identification, purity assessment, and confirmation of successful conjugation.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring two distinct reactive functionalities. The Boc-protected aminooxy group provides a latent aldehyde/ketone-reactive handle, which can be deprotected under acidic conditions to form a stable oxime linkage. At the other terminus, the azide (B81097) group enables efficient and specific ligation to alkyne-containing molecules via "click chemistry." The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a common alternative, Azido-PEG4-amine. This data is compiled from literature values for similar structures and spectral databases.

Table 1: ¹H NMR Chemical Shift Comparison

Functional Group This compound (Expected δ, ppm) Azido-PEG4-amine (Reported δ, ppm)[1]
Boc (tert-Butoxycarbonyl) ~ 1.45 (s, 9H)-
PEG Backbone (-O-CH₂-CH₂-O-) ~ 3.65 (m, 12H)~ 3.65 (m, 12H)
-CH₂- adjacent to Azide ~ 3.39 (t, 2H)~ 3.39 (t, 2H)
-CH₂- adjacent to Aminooxy ~ 4.10 (t, 2H)-
-CH₂- adjacent to Amine -~ 2.85 (t, 2H)
NH (Boc-protected) ~ 7.50 (br s, 1H)-
NH₂ (free amine) -variable (br s, 2H)

Table 2: ¹³C NMR Chemical Shift Comparison

Functional Group This compound (Expected δ, ppm) Azido-PEG4-amine (Reported δ, ppm)[2]
Boc (C(CH₃)₃) ~ 81.0-
Boc ((CH₃)₃) ~ 28.5-
Boc (C=O) ~ 156.0-
PEG Backbone (-O-CH₂-CH₂-O-) ~ 70.5~ 70.5
-CH₂- adjacent to Azide ~ 50.7~ 50.7
-CH₂- adjacent to Aminooxy ~ 76.0-
-CH₂- adjacent to Amine -~ 40.0

Experimental Protocols

General NMR Sample Preparation:

  • Weigh 5-10 mg of the PEG linker into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Vortex the tube until the sample is fully dissolved.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: CDCl₃ (unless otherwise specified)

  • Temperature: 25 °C

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher NMR spectrometer

  • Solvent: CDCl₃ (unless otherwise specified)

  • Temperature: 25 °C

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Referencing: CDCl₃ at 77.16 ppm.

Visualizing the Structures and Workflow

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its NMR analysis.

G Chemical Structure of this compound cluster_boc Boc Group cluster_peg PEG4 Spacer cluster_azide Azide Group cluster_aminooxy Aminooxy Group C1 C O1 O C1->O1 O2 O C1->O2 N N C1->N C2 C(CH3)3 O2->C2 O3 O CH2_1 CH2 O3->CH2_1 CH2_2 CH2 CH2_1->CH2_2 O4 O CH2_2->O4 CH2_3 CH2 O4->CH2_3 CH2_4 CH2 CH2_3->CH2_4 O5 O CH2_4->O5 CH2_5 CH2 O5->CH2_5 CH2_6 CH2 CH2_5->CH2_6 O6 O CH2_6->O6 CH2_7 CH2 O6->CH2_7 CH2_8 CH2 CH2_7->CH2_8 N3 N3 CH2_8->N3 H H N->H O7 O N->O7 O7->O3

Caption: Structure of this compound.

G NMR Analysis Workflow start Start: Obtain Linker Sample prep Sample Preparation: - Weigh 5-10 mg - Dissolve in 0.6 mL CDCl3 start->prep H1_acq 1H NMR Acquisition: - 400 MHz Spectrometer - 16-64 scans prep->H1_acq C13_acq 13C NMR Acquisition: - 100 MHz Spectrometer - >1024 scans prep->C13_acq proc Data Processing: - Fourier Transform - Phase Correction - Baseline Correction H1_acq->proc C13_acq->proc H1_analysis 1H Spectrum Analysis: - Chemical Shift Analysis - Integration - Coupling Constant Analysis proc->H1_analysis C13_analysis 13C Spectrum Analysis: - Chemical Shift Assignment proc->C13_analysis report Final Report: - Peak assignments - Purity assessment - Structural confirmation H1_analysis->report C13_analysis->report

Caption: Workflow for NMR analysis.

References

Assessing the Homogeneity of Antibody-Drug Conjugates with PEG4 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homogeneity of antibody-drug conjugates (ADCs) is a critical quality attribute that profoundly influences their therapeutic efficacy, safety, and pharmacokinetic profile. The choice of linker technology is paramount in achieving a homogeneous ADC product. This guide provides a comparative analysis of ADCs featuring PEG4 linkers against other alternatives, supported by experimental data and detailed analytical protocols. The inclusion of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, such as a PEG4 linker, is a widely adopted strategy to improve the physicochemical properties of ADCs.[1]

The Impact of PEG4 Linkers on ADC Homogeneity

PEG linkers, particularly short-chain variants like PEG4, are incorporated into ADC design to enhance stability and solubility.[1] The conjugation of hydrophobic payloads to a monoclonal antibody can often lead to aggregation and stability issues.[1] PEG linkers mitigate these challenges by increasing the hydrophilicity of the ADC construct and providing steric hindrance, which reduces intermolecular aggregation, even at high drug-to-antibody ratios (DAR).[1] The use of monodisperse PEG linkers, which have a single, defined molecular weight, is crucial for ensuring batch-to-batch consistency and producing a homogeneous ADC product.[2]

Comparative Analysis of ADC Performance with Different Linkers

The length of the PEG linker is a critical parameter that can be optimized to balance hydrophilicity, in vitro potency, and in vivo pharmacokinetics. While specific quantitative data is often proprietary, general trends have been well-documented in preclinical studies.

Table 1: Comparison of ADC Properties with Different Linker Technologies

PropertyNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG8, PEG12, PEG24)
Hydrophobicity HighReducedSignificantly Reduced
Aggregation Prone to aggregation, especially at high DARAggregation reducedAggregation significantly reduced
Solubility Can be poor with hydrophobic payloadsImprovedSignificantly Improved
Average DAR Achievable Limited by hydrophobicityHigher DARs achievable with good yields and low aggregation[3]Enables conjugation of ultrahydrophobic payloads at high DARs[4][5]

Table 2: Impact of Linker Type on In Vitro Cytotoxicity (IC50)

Linker TypeTypical IC50 RangeGeneral Trend
No PEG LinkerVariableCan be highly potent but may suffer from poor solubility and aggregation.[6]
Short PEG Linker (e.g., PEG4)Often exhibits high potency (low nM range)Shorter linkers can facilitate efficient payload delivery, leading to potent cytotoxic effects.[6]
Long PEG Linker (e.g., PEG8 and longer)May show a decrease in potency (higher IC50)Longer PEG chains can sometimes hinder ADC-target cell interaction or payload release, resulting in reduced cytotoxicity.[6]

Table 3: Effect of Linker Type on In Vivo Pharmacokinetics (Half-life)

Linker TypeTypical Half-LifeKey Observations
No PEG LinkerShorterMore susceptible to clearance from the circulation.[6]
Short PEG Linker (e.g., PEG4)Moderately extendedProvides a balance between improved pharmacokinetics and potent cytotoxicity.[6]
Long PEG Linker (e.g., PEG8, PEG10k, PEG24)Significantly extendedThe increased hydrodynamic radius reduces renal clearance, leading to longer circulation time. However, very long chains may impede tumor penetration.[4][5][6]

Key Experimental Protocols for Homogeneity Assessment

A comprehensive assessment of ADC homogeneity involves a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

Materials:

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC)

  • Mobile Phase: Phosphate buffered saline (PBS), pH 7.4

  • ADC sample

  • Control monoclonal antibody (mAb)

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC and control mAb samples to a suitable concentration (e.g., 1-2 mg/mL) in the mobile phase.[3]

  • Injection: Inject a fixed volume of the prepared sample onto the column.

  • Chromatographic Separation: Perform an isocratic elution with the mobile phase for a sufficient duration to allow for the separation of aggregates, monomers, and fragments.

  • Data Acquisition: Monitor the eluent using a UV detector at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to aggregates, monomers, and fragments. Calculate the percentage of each species relative to the total peak area. Compare the aggregation levels of the ADC to the control mAb.

Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Distribution

Objective: To separate ADC species with different drug-to-antibody ratios based on their hydrophobicity.

Materials:

  • HIC column (e.g., Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 μm)

  • HPLC system

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 100 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0 (may contain a low percentage of organic solvent like isopropanol (B130326) or acetonitrile (B52724) to facilitate elution of highly hydrophobic species)

  • ADC sample

Procedure:

  • System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 2 mg/mL) in 1M ammonium sulfate.[7]

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 10-50 minutes) to elute the ADC species.[7][8] Species with higher DARs are more hydrophobic and will elute later.

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: Correlate the retention times of the peaks with the DAR values, often confirmed by mass spectrometry. Calculate the relative abundance of each DAR species by integrating the peak areas. The weighted average DAR can be calculated from the relative peak areas of the different drug-loaded species.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass and DAR Analysis

Objective: To determine the molecular weight of the intact ADC and its different drug-loaded species to confirm the DAR distribution.

Materials:

  • Reverse-phase or size-exclusion chromatography column suitable for protein analysis

  • UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • ADC sample

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase conditions.

  • Sample Preparation: Desalt the ADC sample if necessary. Dilute to an appropriate concentration in Mobile Phase A.

  • Injection: Inject the sample onto the LC system.

  • Chromatographic Separation: Apply a gradient from a low to a high percentage of Mobile Phase B to elute the ADC species.

  • Mass Spectrometry Analysis: Acquire mass spectra of the eluting ADC species in positive ion mode.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC and its various drug-loaded forms. The mass difference between the peaks will correspond to the mass of the drug-linker, confirming the DAR species observed in the HIC profile. The average DAR can be calculated from the relative intensities of the different species in the deconvoluted mass spectrum.

Visualizing Key Processes

Diagrams generated using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity ADC_Homogeneity_Workflow cluster_synthesis ADC Synthesis & Purification cluster_analysis Homogeneity Assessment cluster_results Data Interpretation Conjugation Antibody-Linker-Payload Conjugation Purification Purification Conjugation->Purification SEC Size Exclusion Chromatography (SEC) - Aggregation Analysis Purification->SEC HIC Hydrophobic Interaction Chromatography (HIC) - DAR Distribution Purification->HIC LCMS LC-MS - Intact Mass & DAR Confirmation Purification->LCMS Homogeneity Homogeneous ADC (Defined DAR, Low Aggregation) SEC->Homogeneity HIC->Homogeneity LCMS->Homogeneity

References

Navigating Protein Bioconjugation: A Comparative Guide to Boc-Aminooxy-PEG4-azide and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a conjugation reagent is paramount to preserving the biological activity of proteins. This guide provides an objective comparison of protein conjugation using Boc-Aminooxy-PEG4-azide with other widely used alternatives, supported by experimental data to inform the design of effective protein-based therapeutics and research tools.

The covalent attachment of molecules, such as polyethylene (B3416737) glycol (PEG), to proteins is a critical strategy for improving their therapeutic properties, including enhanced stability, solubility, and in vivo half-life. The choice of linker chemistry plays a pivotal role in the success of these conjugations. This guide delves into the specifics of using this compound, a bifunctional linker enabling site-specific oxime ligation and subsequent "click" chemistry, and compares its performance with traditional amine- and thiol-reactive conjugation methods.

At a Glance: Comparing Conjugation Chemistries

The selection of a conjugation strategy hinges on a balance between reaction efficiency, site-specificity, and the ultimate preservation of the protein's native function. Below is a summary of the key characteristics of the compared methods.

FeatureThis compound (Oxime Ligation)NHS Ester-PEG-XMaleimide-PEG-X
Target Residue Aldehydes/Ketones (often site-specifically introduced)Lysine (B10760008) (ε-amino group), N-terminus (α-amino group)Cysteine (thiol group)
Reaction Type Oxime bond formationAmide bond formationThioether bond formation
Specificity High (Site-specific)Low (Random)High (Site-specific, if free cysteines are controlled)
Stoichiometry Control HighLowHigh
Potential Impact on Activity Generally low due to site-specificity away from active sites.Can be significant if lysines are in or near active/binding sites.Generally low if engineered cysteine is distal to active sites.
Stability of Linkage StableVery StableStable, but can undergo retro-Michael addition.[1]

Preserving Biological Function: A Head-to-Head Comparison

A key determinant in the choice of conjugation chemistry is its impact on the biological activity of the protein. While comprehensive studies directly comparing this compound with other linkers on the same protein are emerging, existing research provides valuable insights.

A comparative study on single-domain antibodies (VHHs) highlighted the advantages of site-specific click chemistry over random maleimide-thiol conjugation. While both methods resulted in VHHs that retained their antigen-binding specificity, the click chemistry approach offered superior control over stoichiometry, producing a well-defined, one-to-one conjugate. In contrast, the maleimide-thiol method yielded a heterogeneous mixture with multiple conjugation products.[2] Importantly, the functional binding capacity of the VHHs conjugated via click chemistry was found to be at least equal to or better than those conjugated via the maleimide-thiol method.[2]

This finding underscores a critical principle: site-specific conjugation methods, such as those enabled by this compound, are more likely to preserve a protein's function by directing modifications away from critical binding or active sites.[3][4] Random modification of lysine residues with NHS esters, for example, carries a higher risk of inactivating the protein if these residues are located within or near functionally important regions.[5]

Experimental Protocols: A Practical Overview

The following sections provide detailed methodologies for key protein conjugation experiments.

Protocol 1: Site-Specific Protein Aldehyde/Ketone Generation for Aminooxy Ligation

This protocol is a prerequisite for conjugation with this compound and involves the enzymatic or chemical introduction of a carbonyl group onto the protein.

Materials:

  • Protein of interest

  • Formylglycine generating enzyme (FGE) for aldehyde tag insertion, or sodium periodate (B1199274) (NaIO₄) for glycan oxidation

  • Appropriate buffers (e.g., PBS, HEPES)

  • Desalting column

Procedure:

A. Enzymatic Generation of Formylglycine (Aldehyde Tag):

  • Co-express the target protein containing a specific recognition sequence for FGE (e.g., CxPxR) with the FGE enzyme.

  • Purify the modified protein containing the formylglycine residue (an aldehyde) using standard chromatography techniques.

  • Verify the presence of the aldehyde group using an aldehyde-reactive probe.

B. Chemical Oxidation of Glycoproteins:

  • Dissolve the glycoprotein (B1211001) in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding ethylene (B1197577) glycol.

  • Remove excess reagents using a desalting column, exchanging the buffer to one suitable for the subsequent aminooxy ligation (e.g., PBS, pH 7.2-7.5).

Protocol 2: Protein Conjugation with this compound via Oxime Ligation

Materials:

  • Aldehyde/ketone-modified protein

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • (Optional) Aniline or other catalyst to accelerate the reaction[6][7]

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution.

  • Add the this compound stock solution to the aldehyde/ketone-modified protein in the conjugation buffer. A molar excess of the PEG linker is typically used.

  • If using a catalyst, add it to the reaction mixture.

  • Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle mixing.

  • Purify the protein-PEG conjugate to remove excess reagents using size-exclusion chromatography or dialysis.

  • The Boc protecting group can be removed under mild acidic conditions to expose the amine for further modifications if desired. The azide (B81097) group is now available for click chemistry reactions.[8]

Protocol 3: Non-Specific Protein Conjugation with NHS Ester-PEG-X

Materials:

  • Protein of interest

  • NHS Ester-PEG-X linker

  • Anhydrous DMSO or DMF

  • Amine-free conjugation buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the protein in the conjugation buffer.

  • Dissolve the NHS Ester-PEG-X linker in anhydrous DMSO or DMF immediately before use.

  • Add the desired molar excess of the linker solution to the protein solution.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the conjugate to remove unreacted linker and byproducts.

Protocol 4: Site-Specific Protein Conjugation with Maleimide-PEG-X

Materials:

  • Protein with a free cysteine residue

  • Maleimide-PEG-X linker

  • Anhydrous DMSO or DMF

  • Thiol-free conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • (Optional) Reducing agent (e.g., TCEP) if reducing disulfide bonds is necessary

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Ensure the protein has a free cysteine available for conjugation. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Dissolve the Maleimide-PEG-X linker in anhydrous DMSO or DMF.

  • Add the linker solution to the protein solution at a slight molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a free thiol-containing compound (e.g., cysteine or β-mercaptoethanol).

  • Purify the conjugate to remove excess reagents.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each conjugation strategy.

experimental_workflow cluster_oxime This compound Conjugation cluster_nhs NHS Ester-PEG Conjugation cluster_maleimide Maleimide-PEG Conjugation P1 Protein M1 Aldehyde/Ketone Generation P1->M1 P2 Modified Protein M1->P2 C1 Oxime Ligation P2->C1 R1 This compound R1->C1 P3 Protein-PEG-Azide (Boc protected) C1->P3 D1 Deprotection (mild acid) P3->D1 P4 Protein-PEG-Azide (amine exposed) D1->P4 C2 Click Chemistry P4->C2 R2 Alkyne-Molecule R2->C2 P5 Final Conjugate C2->P5 NP1 Protein (with Lysines) NC1 Amide Bond Formation (pH 7.2-8.5) NP1->NC1 NR1 NHS-Ester-PEG-X NR1->NC1 NP2 Randomly Conjugated Protein NC1->NP2 MP1 Protein (with Cysteine) MC1 Thioether Bond Formation (pH 6.5-7.5) MP1->MC1 MR1 Maleimide-PEG-X MR1->MC1 MP2 Site-Specifically Conjugated Protein MC1->MP2

Caption: Comparative workflows for protein conjugation strategies.

Signaling Pathways and Broader Implications

The choice of conjugation chemistry has profound implications for the study and manipulation of cellular signaling pathways. Site-specific conjugation allows for the precise placement of probes, such as fluorophores or affinity tags, enabling researchers to track protein localization and interactions without perturbing the protein's function.

For instance, in the development of antibody-drug conjugates (ADCs), site-specific conjugation ensures a homogenous product with a defined drug-to-antibody ratio (DAR). This homogeneity is crucial for consistent efficacy and a predictable pharmacokinetic profile. Random conjugation via lysine residues can lead to a heterogeneous mixture of ADCs, some of which may have compromised antigen-binding affinity, leading to reduced efficacy and potential off-target toxicity.

signaling_pathway cluster_adc Antibody-Drug Conjugate (ADC) Action cluster_random Random ADC Challenges ADC Site-Specific ADC (Homogeneous DAR) Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Random_ADC Random ADC (Heterogeneous DAR) Reduced_Affinity Reduced Binding Affinity Random_ADC->Reduced_Affinity Off_Target Off-Target Toxicity Random_ADC->Off_Target

Caption: Impact of conjugation on ADC therapeutic pathway.

References

Comparative Stability of Oxime vs. Triazole Linkages in Bioconjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and chemical biology, the choice of a chemical linkage is critical to the success of a bioconjugate, influencing its efficacy, pharmacokinetics, and overall performance. Among the most prevalent covalent linkages, oximes and triazoles stand out for their utility and distinct characteristics. This guide provides an objective, data-supported comparison of the stability of oxime and triazole linkages, complete with experimental protocols and graphical representations to aid in selecting the optimal linker for a given application.

Introduction to Oxime and Triazole Linkages

Oxime Linkage: Formed through the reaction of an aminooxy group with an aldehyde or ketone, the oxime linkage is a cornerstone of chemoselective ligation.[1] Its formation is reversible, and the stability of the resulting C=N bond can be modulated by the structure of the reactants and the pH of the environment.[2] This tunability can be advantageous, for instance, in designing linkers that release a payload under the acidic conditions of a lysosome.

Triazole Linkage: The 1,2,3-triazole linkage is the hallmark of "click chemistry," most commonly formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The resulting five-membered aromatic heterocycle is known for its exceptional stability, rendering it effectively inert to most biological conditions.[3][5] This makes it an ideal choice for applications requiring a permanent, robust connection between molecular components.[6]

Chemical Formation and Structure

The stability of a linkage is intrinsically tied to its chemical structure and the reaction that forms it.

Oxime Ligation

The formation of an oxime is a condensation reaction that proceeds optimally under mildly acidic conditions (pH ~4.5), which facilitate the dehydration of the hemiaminal intermediate.[2] However, the reaction can be performed at neutral pH, albeit at a slower rate, which can be significantly accelerated by nucleophilic catalysts such as aniline (B41778) and its derivatives.[7][8]

G cluster_0 Oxime Ligation Workflow mol1 Biomolecule-CHO (Aldehyde/Ketone) plus + mol1->plus reagents pH 4.5-7 Aniline Catalyst mol2 Probe-ONH₂ (Aminooxy) plus->mol2 product Biomolecule-CH=N-O-Probe (Oxime Linkage) reagents->product water H₂O product->water +

Oxime Ligation Reaction Workflow.
Triazole Ligation (Click Chemistry)

Triazoles are formed via a [3+2] cycloaddition between an azide (B81097) and an alkyne.

  • CuAAC: This highly efficient, regioselective reaction requires a copper(I) catalyst to form the 1,4-disubstituted triazole.[9][10]

  • SPAAC: This reaction is bioorthogonal, proceeding rapidly without a catalyst by using a strained cyclooctyne, making it ideal for use in living systems.[][12]

G cluster_c Triazole Formation via Click Chemistry cluster_0 CuAAC cluster_1 SPAAC mol_azide Biomolecule-N₃ (Azide) plus + mol_azide->plus mol_alkyne Probe-Alkyne reagents_c Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) plus->mol_alkyne mol_alkyne_s Probe-Strained Alkyne (e.g., DBCO) product_c 1,4-Triazole Linkage reagents_c->product_c product_s Triazole Linkage

Triazole Formation via Click Chemistry.

Comparative Stability Analysis

The primary distinction between oxime and triazole linkages lies in their stability under various chemical and biological conditions. The 1,2,3-triazole ring is widely considered one of the most stable linkers in bioconjugation chemistry.[3][13]

Hydrolytic Stability (pH)
  • Oxime: The stability of the oxime linkage is pH-dependent. It is susceptible to hydrolysis under acidic conditions, a process that is catalyzed by acid.[14][15] As the pH becomes neutral or basic, its stability significantly increases.[2] While generally more stable than imines and hydrazones, it is considered less stable than triazoles.[13] For example, at a pD of 7.0, the rate constant for oxime hydrolysis was found to be approximately 600-fold lower than that of a simple hydrazone.[14][16]

  • Triazole: The triazole ring is exceptionally stable across a wide pH range, typically from pH 4 to 12.[10] It is highly resistant to hydrolysis under both acidic and basic conditions, a key advantage for applications requiring long-term stability in diverse environments.[3][5]

Biochemical Stability (Plasma and Enzymes)
  • Oxime: The oxime bond is generally stable under physiological conditions (pH 7.4).[13] However, its reversibility, especially in acidic microenvironments like endosomes, can be exploited for controlled drug release. It is not generally susceptible to enzymatic cleavage unless specific enzymatic recognition sites are engineered nearby.

  • Triazole: The triazole linkage is considered metabolically inert. It is not susceptible to cleavage by common proteases or other enzymes and exhibits high stability in plasma.[3] Its amide bond bioisosterism contributes to this remarkable stability.[9]

Chemical Stability (Redox)
  • Oxime: The C=N double bond in an oxime can be reduced (e.g., with sodium cyanoborohydride) to form a more stable hydroxylamine (B1172632) linkage, if enhanced stability is required.[2]

  • Triazole: The aromatic triazole ring is highly resistant to both oxidation and reduction, ensuring the integrity of the bioconjugate even in challenging redox environments.[5]

G cluster_0 Linkage Stability Comparison cluster_1 Oxime Stability Profile cluster_2 Triazole Stability Profile start Bioconjugate Linkage oxime Oxime start->oxime triazole Triazole start->triazole ox_stab Moderately Stable oxime->ox_stab tri_stab Highly Stable triazole->tri_stab ox_ph pH Dependent (Labile in Acid) ox_stab->ox_ph ox_bio Stable at pH 7.4 ox_stab->ox_bio ox_rev Reversible ox_stab->ox_rev tri_ph pH Independent (Stable pH 4-12) tri_stab->tri_ph tri_bio Metabolically Inert tri_stab->tri_bio tri_rev Irreversible tri_stab->tri_rev

References

Safety Operating Guide

Proper Disposal of Boc-Aminooxy-PEG4-azide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Boc-Aminooxy-PEG4-azide are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides detailed, step-by-step procedures for the appropriate disposal of this compound, ensuring compliance and minimizing risk.

Hazard Profile and Safety Precautions

This compound presents several potential hazards that must be understood before handling and disposal. While some suppliers classify it as not hazardous, others indicate specific risks. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your product.

Key Hazard Information:

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long-lasting effects.[1]
Explosive Hazard-A finely divided dust aerosol may be explosive.[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves.

  • Respiratory Protection: Use only in a chemical fume hood.[3]

  • Body Protection: Standard laboratory apparel.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Initial Assessment and Preparation:

  • Consult the manufacturer-specific Safety Data Sheet (SDS) for any unique handling instructions.
  • Ensure all necessary PPE is worn correctly.
  • Designate a specific, well-ventilated area, preferably within a chemical fume hood, for the disposal procedure.

2. Managing Spills:

  • In the event of a spill, immediately alert personnel in the vicinity.
  • For liquid spills, absorb the material using sand or another inert absorbent.
  • Carefully sweep the absorbed material and place it into a tightly sealed, appropriately labeled container for disposal.[3]
  • Prevent any spilled material from entering drains or waterways.[3]

3. Waste Collection and Storage:

  • Collect all waste materials containing this compound, including empty containers and contaminated absorbents, in a designated and clearly labeled waste container.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, heat, sparks, and open flames.[3] The recommended storage temperature is -20°C.[3]

4. Final Disposal:

  • The disposal of this compound is classified as special waste and must be handled by a licensed disposal company.[3]
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the chemical waste.
  • Provide the EHS office with a copy of the SDS and a clear inventory of the waste.
  • Disposal must be conducted in accordance with all local, national, and regional regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound is_spill Is there a spill? start->is_spill absorb_spill Absorb with inert material (e.g., sand). is_spill->absorb_spill Yes collect_waste Collect all waste in a designated, sealed, and labeled container. is_spill->collect_waste No collect_residue Collect residue in a sealed, labeled container. absorb_spill->collect_residue store_waste Store waste at -20°C away from heat and oxidizing agents. collect_residue->store_waste collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS). store_waste->contact_ehs licensed_disposal Arrange for disposal by a licensed waste disposal company. contact_ehs->licensed_disposal end_disposal End of Disposal Procedure licensed_disposal->end_disposal

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Boc-Aminooxy-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Boc-Aminooxy-PEG4-azide is critical. This compound, a polyethylene (B3416737) glycol (PEG) derivative containing both a Boc-protected aminooxy group and a reactive azide (B81097) functional group, requires strict adherence to safety protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure its safe use in the laboratory.

This compound is utilized in bioconjugation and click chemistry. The azide group allows for reaction with alkynes, BCN, or DBCO to form a stable triazole linkage, while the Boc group can be removed under mild acidic conditions to reveal a reactive amine.[1][2] While specific safety data for this exact compound is limited, the presence of the azide moiety dictates the necessary precautions. Azides, as a class of compounds, are acutely toxic and can form explosive compounds, especially with certain metals or upon heating.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Rationale
Eyes/Face Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing or explosion.[5][6][7]Protects against splashes of the chemical which can cause eye irritation. A face shield provides broader protection.
Hands Disposable, powder-free nitrile or neoprene gloves.[6] Consider double gloving.Protects skin from contact. Nitrile and neoprene offer good chemical resistance. Powder-free gloves prevent contamination of the experiment.[6]
Body A flame-resistant lab coat, fully buttoned.[5] For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended.[8]Protects skin and clothing from spills. Flame-resistant material is a precaution due to the potential instability of azide compounds.
Feet Closed-toe and closed-heel shoes.Prevents exposure from spills.
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation.[1][3]The azide group can form volatile and highly toxic hydrazoic acid in the presence of acid.[3]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to minimize risks.

  • Hazard Assessment: Before beginning any work, all personnel must review the Safety Data Sheet (SDS) for this or similar azide-containing compounds.[3] Training should cover the specific hazards, including high acute toxicity and the potential for forming explosive compounds.[3][4]

  • Engineering Controls: All manipulations involving solid this compound or its solutions should be performed in a properly functioning chemical fume hood.[1][3]

  • Handling Practices:

    • Use plastic or glass spatulas for transferring the solid material; avoid metal spatulas as they can form shock-sensitive metal azides.[9]

    • Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[4]

    • Do not use chlorinated solvents like dichloromethane (B109758) or chloroform, as these can form explosively unstable di- and tri-azidomethane.[10]

    • Keep the compound away from heat, friction, and shock, as these can lead to decomposition.[4]

    • Practice good laboratory hygiene. Wash hands thoroughly after handling and before leaving the lab. Do not eat, drink, or smoke in the laboratory.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent accidental explosions and environmental contamination.

  • Waste Collection: All waste containing this compound, including residual materials and rinsate from empty containers, must be collected in a clearly labeled, sealed, and compatible container.[4][9]

  • Segregation: Azide-containing waste should be kept in a separate waste container from other chemical waste streams, particularly acidic waste.[10]

  • Disposal Method: Dispose of the collected hazardous waste through your institution's hazardous waste management program.[4][8]

  • Drain Disposal Prohibition: Under no circumstances should this compound or its waste be disposed of down the drain. It can react with lead and copper in plumbing to form highly explosive metal azides.[8]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound (No Metal Spatula) prep_hood->handle_weigh handle_dissolve Dissolve in Non-Halogenated Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate cleanup_waste Collect Azide Waste (Segregated Container) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via HazWaste Program cleanup_waste->cleanup_dispose cleanup_ppe_remove Remove PPE cleanup_dispose->cleanup_ppe_remove

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Aminooxy-PEG4-azide
Reactant of Route 2
Reactant of Route 2
Boc-Aminooxy-PEG4-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.